3-(Pyrrolidin-1-yl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMGWYAPOCAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434046 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158261-95-1 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-(Pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
The fundamental properties of 3-(Pyrrolidin-1-yl)butan-1-ol are summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 158261-95-1 | [6][7][8] |
| Molecular Formula | C₈H₁₇NO | [6] |
| Molecular Weight | 143.23 g/mol | [6] |
| Boiling Point | 227.924 °C at 760 mmHg | N/A |
| Flash Point | 96.509 °C | N/A |
| Density | 0.982 g/cm³ | N/A |
Synthesis and Manufacturing
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, a synthetic route has been referenced in the following publication:
-
Journal of Organic Chemistry, 1994, vol. 59, # 18 p. 5328 - 5335
Additionally, European Patent EP1593679 A1 (2005), assigned to Warner-Lambert Company LLC, mentions this compound, suggesting its potential use as an intermediate in the synthesis of proprietary molecules. The specific synthetic steps and reaction conditions from these sources could not be fully retrieved for this guide.
A general logical workflow for the synthesis of such a compound might involve the reaction of a suitable precursor with pyrrolidine.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Drug Development Potential
There is a notable absence of published data regarding the biological activity, pharmacology, or toxicology of this compound. While the pyrrolidine ring is a key component in many drugs targeting the central nervous system, as well as in anticancer and antibacterial agents, the specific contributions of the 3-hydroxybutyl substituent at the 1-position of the pyrrolidine ring are unknown.[1][4][5]
The general importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.[2][3] Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological effects.
Due to the lack of data on biological activity, no signaling pathway diagrams can be provided at this time.
Experimental Protocols
As a consequence of the limited availability of primary research articles focused on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation cannot be provided in this guide. Researchers interested in this compound would need to refer to the previously cited patent and journal article or develop their own methodologies based on established synthetic routes for analogous compounds.
Conclusion and Future Directions
This compound (CAS 158261-95-1) is a chemical entity for which basic physicochemical data is available, but in-depth scientific characterization is lacking in the public domain. Its structural similarity to components of known bioactive molecules suggests that it may hold potential for applications in drug discovery.
To unlock the potential of this compound, future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a robust and scalable synthetic method with complete analytical characterization (NMR, IR, Mass Spectrometry).
-
Biological Screening: Comprehensive screening against a panel of biological targets to identify any potential pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the 3-hydroxybutyl moiety to any observed biological effects.
This technical guide serves as a summary of the currently available information and a call to the scientific community to further investigate this potentially valuable chemical scaffold.
References
- 1. 1-Pyrrolidinepropanol, γ-methyl- (CAS/ID No. 158261-95-1) | Reagentia [reagentia.eu]
- 2. 3-(1-Pyrrolidinyl)-2-butanone | C8H15NO | CID 23388489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4 [sigmaaldrich.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1-PYRROLIDINYL)-1-BUTANOL | 158261-95-1 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. molcore.com [molcore.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-(Pyrrolidin-1-yl)butan-1-ol. The information presented is intended to support research and development activities by providing key data points and methodologies relevant to the characterization and handling of this molecule.
Core Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented below. These values are essential for a variety of applications, including reaction chemistry, formulation development, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| CAS Number | 158261-95-1 | [2] |
| Boiling Point | 114 °C (at 21 Torr) | [2] |
| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.00 ± 0.10 | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods and may require optimization for the specific compound this compound.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant. A common laboratory method for its determination is the micro boiling point method using a Thiele tube.
Materials:
-
This compound sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube containing high-boiling mineral oil
-
Bunsen burner or heating mantle
-
Rubber band or wire for attaching the sample tube to the thermometer
Procedure:
-
A small amount of this compound is introduced into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a standard method.
Materials:
-
This compound sample
-
Standardized solution of a strong acid (e.g., HCl)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The standardized strong acid solution is added in small, precise increments from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Synthesis Workflow
A plausible synthetic route to this compound involves the reduction of a suitable carboxylic acid precursor, such as 3-(pyrrolidin-1-yl)butanoic acid. This method is a standard transformation in organic synthesis.
Caption: Synthesis of this compound via reduction.
Characterization Data
Spectroscopic data is crucial for the structural confirmation of this compound. Available data includes:
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
FTIR (Vapor Phase): Identifies the functional groups present, such as the O-H stretch of the alcohol and C-N stretching of the pyrrolidine ring.
-
Mass Spectrometry (GC-MS): Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.[1]
A detailed analysis of these spectra is recommended for unambiguous identification and purity assessment. An experimental workflow for the characterization of a synthesized batch of this compound is outlined below.
Caption: Workflow for the characterization of this compound.
References
3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 3-(Pyrrolidin-1-yl)butan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of novel pyrrolidine derivatives.
Molecular Structure and Identifiers
This compound is a secondary amino alcohol characterized by a pyrrolidine ring attached to a butanol backbone at the third carbon position. The presence of both a hydroxyl group and a tertiary amine makes it a molecule of interest for further chemical derivatization and biological screening.
Molecular Formula: C₈H₁₇NO[1][2]
Molecular Weight: 143.23 g/mol [1][2]
IUPAC Name: this compound
Synonyms:
A 2D representation of the molecular structure is provided below.
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| Boiling Point | 114 °C (at 21 Torr) | [2] |
| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.00 ± 0.10 | [2] |
Experimental Protocols
Caption: A general experimental workflow for the characterization of a novel chemical compound.
Biological Activity and Drug Development Potential
While specific biological activity data for this compound has not been reported, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[3] Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[4][5] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the pyrrolidine ring) in this compound suggests that it may interact with various biological targets.
The pyrrolidine ring's non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can be advantageous for achieving high-affinity and selective binding to protein targets.[3] Further research, beginning with the general workflow outlined above, would be necessary to determine the specific biological activities and therapeutic potential of this compound. The synthesis of chiral variants of this molecule could also be of significant interest, as stereochemistry often plays a critical role in biological activity.[3]
References
Spectroscopic Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 3-(Pyrrolidin-1-yl)butan-1-ol. It includes detailed experimental protocols and a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For a small molecule like this compound, ¹H and ¹³C NMR are fundamental for structural elucidation.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-1 | ~3.6 | Triplet | ~6.5 | 2H |
| H-2 | ~1.6 | Multiplet | - | 2H |
| H-3 | ~2.8 | Multiplet | - | 1H |
| H-4 (CH₃) | ~1.1 | Doublet | ~6.8 | 3H |
| Pyrrolidine (α-CH₂) | ~2.5 | Multiplet | - | 4H |
| Pyrrolidine (β-CH₂) | ~1.8 | Multiplet | - | 4H |
| OH | Variable | Singlet (broad) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~60 |
| C-2 | ~35 |
| C-3 | ~65 |
| C-4 (CH₃) | ~20 |
| Pyrrolidine (α-C) | ~50 |
| Pyrrolidine (β-C) | ~23 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol .
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Notes |
| 143 | [C₈H₁₇NO]⁺ | Molecular ion (M⁺) |
| 126 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 112 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl group |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the butanol side chain |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the butanol side chain |
| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS spectra for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4]
-
The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
The sample is placed in the NMR spectrometer.[7]
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.[1]
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a greater number of scans and a longer acquisition time.[2]
-
Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure by showing correlations between protons and carbons.
-
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction :
-
For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
-
Ionization :
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
-
Fragmentation :
-
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3]
-
-
Mass Analysis :
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for chemical compound analysis.
References
- 1. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 2. hmdb.ca [hmdb.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. hmdb.ca [hmdb.ca]
- 5. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol from starting materials
An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis. This document details plausible synthetic pathways, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the synthesis of the key intermediate, 4-hydroxybutan-2-one. This intermediate is subsequently converted to the target molecule via reductive amination with pyrrolidine. Alternative, though potentially less direct, routes are also discussed.
The primary proposed synthetic pathway is outlined below:
Caption: Overview of the primary synthetic route to this compound.
Synthesis of Key Intermediate: 4-Hydroxybutan-2-one
Two primary methods for the synthesis of 4-hydroxybutan-2-one are presented here, offering flexibility based on available starting materials and desired scale.
Method A: Aldol Condensation of Acetone and Formaldehyde
This classic approach involves the base-catalyzed reaction of acetone and formaldehyde.
Caption: Synthesis of 4-hydroxybutan-2-one via aldol condensation.
Experimental Protocol:
-
Materials: Acetone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (NaOH), Dichloromethane, Anhydrous Magnesium Sulfate, Diethyl Ether.
-
Procedure:
-
A solution of acetone (10 equivalents) and 37% aqueous formaldehyde (1 equivalent) is cooled to 0-5 °C in an ice bath.
-
A dilute aqueous solution of sodium hydroxide (e.g., 5%) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is neutralized with dilute hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Method B: Oxidation of 1,3-Butanediol
This method provides a cleaner route with potentially higher purity, using a commercially available diol.
Chiral Synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol, a valuable chiral building block in the development of novel therapeutics. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of drug candidates. This document details two primary synthetic strategies for obtaining the enantiomerically pure (R)-isomer of 3-(Pyrrolidin-1-yl)butan-1-ol: the use of a chiral precursor, (R)-3-aminobutan-1-ol, and a racemic synthesis followed by chiral resolution. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers and scientists in the field of drug development.
Introduction
The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design for achieving specific interactions with biological targets. The stereochemical configuration of substituents on the pyrrolidine ring is often critical for pharmacological efficacy. (R)-3-(Pyrrolidin-1-yl)butan-1-ol is a key intermediate that incorporates both a chiral center and the valuable pyrrolidine moiety, making it a significant building block for the synthesis of complex pharmaceutical agents.
This guide outlines two robust synthetic pathways to access the enantiomerically pure (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The first strategy leverages a chiral pool approach, starting from the readily available chiral precursor, (R)-3-aminobutan-1-ol. The second strategy involves an initial racemic synthesis via reductive amination, followed by enantiomeric resolution using chiral chromatography.
Strategy 1: Synthesis via Chiral Precursor (R)-3-aminobutan-1-ol
This strategy is predicated on establishing the desired stereocenter early in the synthetic sequence, utilizing a chiral starting material. Two effective methods for the synthesis of the key intermediate, (R)-3-aminobutan-1-ol, are presented, followed by the formation of the pyrrolidine ring.
Synthesis of Chiral Intermediate: (R)-3-aminobutan-1-ol
A green and highly efficient method for the synthesis of (R)-3-amino-1-butanol is through the asymmetric amination of 4-hydroxy-2-butanone using an (R)-selective transaminase.[2][3]
-
Experimental Protocol:
-
Prepare a reaction buffer (e.g., triethanolamine buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Add the (R)-selective transaminase enzyme and an amino donor (e.g., isopropylamine).[3]
-
To this mixture, add 4-hydroxy-2-butanone as the substrate. A fed-batch strategy for substrate addition is recommended to mitigate potential enzyme inhibition at high concentrations.[2]
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, the enzyme can be removed by centrifugation or filtration. The product, (R)-3-amino-1-butanol, is then isolated from the aqueous solution by extraction with an organic solvent and subsequent distillation.
-
A direct chemical synthesis involves the reduction of commercially available (R)-3-aminobutanoic acid.[4]
-
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend (R)-3-aminobutanoic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as sodium aluminum hydride in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting precipitate and wash with THF.
-
The filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield (R)-3-aminobutan-1-ol.
-
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Method A | 4-Hydroxy-2-butanone | (R)-selective transaminase | ~71-100 | >99 | [2] |
| Method B | (R)-3-Aminobutanoic acid | Sodium aluminum hydride | 61-67 | >99 | [5] |
Table 1. Comparison of synthetic methods for (R)-3-aminobutan-1-ol.
Formation of the Pyrrolidine Ring: N-Alkylation
The final step in this strategy is the construction of the pyrrolidine ring by dialkylation of the primary amine of (R)-3-aminobutan-1-ol with a suitable 1,4-dielectrophile, such as 1,4-dibromobutane.[6]
-
Experimental Protocol:
-
To a solution of (R)-3-aminobutan-1-ol in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine.[6]
-
Add 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-3-(Pyrrolidin-1-yl)butan-1-ol.
-
| Starting Material | Reagent | Base | Solvent | Yield (%) | Reference |
| (R)-3-aminobutan-1-ol | 1,4-dibromobutane | K₂CO₃ | Acetonitrile | 75-85 (Est.) | [6] |
Table 2. N-Alkylation for the synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. (Yield is estimated based on similar transformations).
Caption: Synthetic workflow for Strategy 1.
Strategy 2: Racemic Synthesis and Chiral Resolution
Racemic Synthesis via Reductive Amination
The racemic this compound can be synthesized in a one-pot reaction from 4-hydroxy-2-butanone and pyrrolidine via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[1][7][8]
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hydroxy-2-butanone and pyrrolidine in a suitable solvent, such as 1,2-dichloroethane (DCE).[8]
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride [NaBH(OAc)₃] portion-wise to the solution. Acetic acid can be used as a catalyst.[8][9]
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure.
-
The crude racemic product is purified by column chromatography.
-
| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-Hydroxy-2-butanone | Pyrrolidine | NaBH(OAc)₃ | DCE | 80-90 (Est.) | [1][8] |
Table 3. Racemic synthesis of this compound. (Yield is estimated based on similar transformations).
Chiral Resolution
The separation of the enantiomers of the racemic product can be achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][11][12]
-
Experimental Protocol (General):
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the sample onto a suitable chiral column (e.g., a Pirkle-concept column or a macrocyclic glycopeptide-based CSP).[12][13]
-
The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
The separation is monitored using a UV detector.
-
Collect the fractions corresponding to each enantiomer.
-
The enantiomeric excess of the collected fractions should be determined by re-injection onto the chiral column.
-
Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[14]
Caption: Synthetic workflow for Strategy 2.
Conclusion
This guide has detailed two distinct and effective strategies for the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The choice between these methods will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired level of enantiopurity. The biocatalytic approach in Strategy 1 offers a highly enantioselective and environmentally friendly route. The chemical reduction in Strategy 1 provides a more traditional and direct method. Strategy 2, while requiring a final resolution step, is a viable alternative when chiral precursors are not accessible. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the production of this important chiral building block.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 4. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. akjournals.com [akjournals.com]
- 11. academic.oup.com [academic.oup.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
Chiral Synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-Depth Technical Guide
Introduction
(S)-3-(Pyrrolidin-1-yl)butan-1-ol is a chiral amino alcohol that holds significant interest for researchers and professionals in the fields of organic synthesis and drug development. Its structural motif, featuring a stereogenic center and a pyrrolidine ring, makes it a valuable building block in the asymmetric synthesis of complex molecules and a potential pharmacophore in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, imparting favorable physicochemical and biological properties. This guide provides a comprehensive overview of a key synthetic route to enantiomerically pure (S)-3-(Pyrrolidin-1-yl)butan-1-ol, detailing the experimental protocol, presenting relevant data, and discussing its potential applications.
Synthetic Strategy: A Two-Step Approach
The most direct and reliable chiral synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol commences with the commercially available chiral precursor, (S)-3-aminobutan-1-ol. This starting material provides the foundational stereochemistry of the target molecule. The synthesis proceeds via a two-step sequence involving the formation of the pyrrolidine ring through a double alkylation reaction.
A logical and efficient method for the construction of the pyrrolidine ring is the reaction of the primary amine of (S)-3-aminobutan-1-ol with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane. This classical approach, known as a cyclization reaction, is a robust and well-established method for the formation of five-membered nitrogen heterocycles.
The overall synthetic workflow can be visualized as follows:
In-Depth Technical Guide: Safety and Handling of 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for 3-(Pyrrolidin-1-yl)butan-1-ol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets of structurally similar chemicals, computational toxicology predictions, and established protocols. All data derived from analogous compounds is clearly indicated.
Hazard Identification and Classification
Based on data for the closely related isomer 4-(Pyrrolidin-1-yl)butan-1-ol, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]
GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory | 3 |
| Warning | H335: May cause respiratory irritation |
Classification is based on data for the isomer 4-(Pyrrolidin-1-yl)butan-1-ol.[1]
General Toxicological Profile of Pyrrolidine Derivatives: The pyrrolidine ring structure can increase lipophilicity, potentially enhancing permeability across the blood-brain barrier.[2][3] This characteristic is associated with potential central nervous system (CNS) activity and, in some derivatives, cardiovascular toxicities.[2][3] While this compound is not a synthetic cathinone, this general property of the pyrrolidine scaffold warrants careful handling to avoid systemic exposure.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables provide computed data for the target compound and experimental data for related substances to offer a frame of reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound | This compound | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | PubChem (Computed)[1] |
| Isomer | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| CAS Number | 93264-47-2 | PubChem[1] |
| Related Compound | 1-Butanol | |
| CAS Number | 71-36-3 | Fisher Scientific[4] |
| Boiling Point | 117.7°C (243.9°F) | ScienceLab[5] |
| Flash Point | 28.9°C (84°F) (Closed Cup) | ScienceLab[5] |
| Density | 0.852 g/cm³ (at 25°C) | Sigma-Aldrich[6] |
| Water Solubility | 77 g/L (at 20°C) | West Liberty University[7] |
Table 2: Toxicological Data (Analogous Compounds)
| Compound | Route | Species | LD50 Value | Source |
| 1-Butanol | Oral | Rat | 790 mg/kg | ScienceLab[5] |
| 1-Butanol | Dermal | Rabbit | 3400 mg/kg | ScienceLab[5] |
| Pyrrolidine | Oral | - | Category 4: Harmful if swallowed | Sigma-Aldrich[6] |
Note: The toxicological data presented is for related compounds and should be used for contextual understanding only. A formal toxicological assessment has not been published for this compound.
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A standard workflow for PPE selection and use should be followed.
Caption: Workflow for selecting and using appropriate PPE.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]
-
Skin Protection : Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[9]
-
Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[8][10] If aerosols may be generated, a respirator is required.[6]
-
Hygiene Measures : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[9] Take precautionary measures against static discharge.[11] Use non-sparking tools.[11]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][11] Keep the container tightly closed and sealed until ready for use.[5]
First Aid Measures
| Exposure | First Aid Protocol |
| Skin | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][8] |
| Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6] |
Spill and Disposal
-
Spill Response : Evacuate the area. Ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Do not let the product enter drains or waterways.[6]
Caption: Decision-making workflow for spill response.
Experimental Protocols for Hazard Assessment
Should formal testing of this compound be required, the following methodologies, based on OECD guidelines, are recommended.
Protocol: In Vitro Skin Irritation (OECD 439)
This protocol uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
Caption: Workflow for in vitro skin irritation testing.
-
Tissue Preparation : Reconstructed human epidermis (RhE) tissues are pre-incubated.
-
Application : A sufficient amount of the test chemical is applied topically to the tissue surface. A known irritant (e.g., 5% SDS) serves as the positive control, and PBS serves as the negative control.
-
Exposure & Incubation : Tissues are exposed to the chemical for 60 minutes.
-
Post-Exposure : Tissues are thoroughly rinsed and transferred to fresh culture medium for a post-exposure incubation period of approximately 42 hours.
-
Viability Assessment : Cell viability is measured using the MTT assay, where viable cells convert the yellow MTT dye to a purple formazan product, measured by optical density.
-
Data Analysis : The mean tissue viability is calculated relative to the negative control. If the mean viability is less than or equal to 50%, the substance is classified as a skin irritant (Category 2).
Protocol: Acute Eye Irritation (OECD 405)
This protocol describes the in vivo rabbit eye test. Note: In vitro alternatives (e.g., OECD 492) are preferred for ethical reasons and should be considered first.
-
Animal Selection : Healthy, adult albino rabbits are used.
-
Initial Examination : Both eyes of each animal are examined for pre-existing corneal defects or irritation.
-
Application : A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated as a control.
-
Observation : The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
-
Scoring : Ocular lesions are scored according to a standardized scale.
-
Classification : The substance is classified as a "Serious Eye Damage/Irritant" (Category 1 or 2A) based on the severity and persistence of the observed effects. For example, effects that are not fully reversible within 21 days warrant a Category 1 classification.
References
- 1. 4-(Pyrrolidin-1-yl)butan-1-ol | C8H17NO | CID 13171952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. aksci.com [aksci.com]
- 9. opcw.org [opcw.org]
- 10. media.novol.com [media.novol.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 3-(Pyrrolidin-1-yl)butan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-(Pyrrolidin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine its solubility in various organic solvents. This guide outlines detailed experimental protocols, a qualitative assessment of expected solubility based on molecular structure, and a structured approach for data presentation. The provided methodologies are grounded in established principles of organic chemistry and are intended to empower researchers in their drug development and formulation efforts.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a secondary alcohol, and a butyl chain. Its molecular structure, with both polar (hydroxyl group, tertiary amine) and non-polar (butyl chain, pyrrolidine ring) moieties, suggests a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound[1]:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, high solubility is expected in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the molecule, contributed by the nitrogen and oxygen atoms, suggests good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar hydrocarbon backbone (butyl group and the pyrrolidine ring) will contribute to some solubility in non-polar solvents. However, the polar functional groups will likely limit its miscibility in highly non-polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Good solubility is anticipated.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Protic Solvents | |||||
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Isopropanol | C₃H₈O | 3.9 | |||
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 5.1 | |||
| Acetonitrile | C₂H₃N | 5.8 | |||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Chlorinated Solvents | |||||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a composite of standard laboratory procedures for solubility testing.[2][3][4][5]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or GC with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm PTFE)
4.2. Procedure: Isothermal Equilibrium Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.
-
-
Data Calculation:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
4.3. Visual Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound using the isothermal equilibrium method.
Signaling Pathways and Logical Relationships
In the context of solubility, we can visualize the logical decision-making process for solvent selection based on the solute's properties.
Caption: Logical relationship between solute properties and solvent selection for solubility.
Conclusion
While specific quantitative data for the solubility of this compound is not currently widespread, this guide provides the necessary tools for its determination. The provided experimental protocol offers a robust method for generating reliable solubility data. The predicted solubility profile, based on the molecule's structural features, serves as a valuable starting point for solvent selection in various applications, from synthesis to formulation. It is recommended that researchers generate their own data for their specific conditions and applications to ensure accuracy and reproducibility.
References
Commercial Suppliers and Technical Guide for 3-(Pyrrolidin-1-yl)butan-1-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidin-1-yl)butan-1-ol is a substituted amino alcohol containing a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, can confer desirable physicochemical properties to a molecule, such as increased solubility and the ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the commercial availability of this compound for research purposes, detailed experimental protocols for its characterization, a plausible synthetic route, and insights into its potential biological significance.
Commercial Availability
For researchers seeking to procure this compound (CAS Number: 158261-95-1), several chemical suppliers offer this compound for research and development purposes. The following table summarizes the key information for some of the known suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities |
| Alfa Chemistry | ACM158261951 | 96% | Inquire |
| BLD Pharm | 158261-95-1 | Inquire | Inquire |
| Fisher Scientific (distributor for BLD Pharm) | NC1866403 | Inquire | 5g |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Expected to be soluble in water and polar organic solvents |
Experimental Protocols
The following protocols are provided as a guide for the quality control and characterization of this compound. These are general methods that can be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
Expected Signals: The spectrum should show distinct signals corresponding to the protons of the pyrrolidine ring, the butanol chain, and the hydroxyl group. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For example, one would expect multiplets for the pyrrolidine ring protons, and signals for the CH, CH₂, and CH₃ groups of the butanol chain, as well as a broad singlet for the OH proton (which may exchange with D₂O).
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: The spectrum should display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons adjacent to the nitrogen or oxygen will be downfield).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
-
-
Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, which can be coupled to an HPLC or a direct infusion source.
-
Analysis:
-
Acquire a mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Hypothetical Synthesis Protocol
Reaction Scheme:
Materials:
-
4-Hydroxy-2-butanone
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in dichloromethane, add pyrrolidine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Potential Research Applications and Signaling Pathways
The structural features of this compound suggest potential interactions with various biological targets. The pyrrolidine moiety is a common scaffold in ligands for G-protein coupled receptors (GPCRs) and ion channels. Specifically, N-substituted pyrrolidine alcohols have been investigated as ligands for muscarinic acetylcholine receptors and sigma receptors.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are a family of GPCRs that are involved in a wide range of physiological functions in the central and peripheral nervous systems. The N-substituted pyrrolidine scaffold is a key feature of many muscarinic receptor agonists and antagonists. It is plausible that this compound could interact with these receptors, potentially acting as a modulator of cholinergic signaling.
Caption: Hypothetical M1 muscarinic receptor signaling pathway.
Sigma Receptor Signaling
Sigma receptors are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in cellular signaling and the regulation of ion channels. Various N-alkyl substituted pyrrolidines have shown affinity for sigma receptors. Interaction with the sigma-1 receptor, for instance, can modulate calcium signaling and influence a variety of cellular processes, including cell survival and neuronal function.
Caption: Hypothetical sigma-1 receptor signaling pathway.
Conclusion
This compound is a readily accessible research chemical with potential applications in drug discovery and chemical biology. This guide provides researchers with the necessary information to source the compound, verify its quality through standard analytical techniques, and understand its potential biological context. The provided hypothetical synthesis and signaling pathways offer a framework for further investigation into the chemical and pharmacological properties of this and related molecules. As with any research chemical, appropriate safety precautions should be taken during handling and use.
The Pyrrolidine Ring: A Cornerstone in a Century of Chemical Discovery and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The deceptively simple five-membered nitrogen-containing heterocycle, pyrrolidine, has been a central figure in the narrative of organic chemistry and medicinal chemistry for over a century. From its early identification in natural products to its calculated incorporation into blockbuster pharmaceuticals, the pyrrolidine scaffold has proven to be a versatile and privileged structure. This technical guide delves into the discovery and history of key pyrrolidine-containing compounds, presenting a detailed look at their synthesis, biological activity, and the signaling pathways they modulate.
The Dawn of Pyrrolidine Chemistry: Proline and Nicotine
The story of pyrrolidine-containing compounds begins with the exploration of natural products. The early 20th century marked a period of intense investigation into the chemical constituents of living organisms, leading to the isolation and characterization of fundamental biomolecules.
Proline: The Unique Proteinogenic Amino Acid
The amino acid proline, a fundamental component of proteins, was a key early discovery in the world of pyrrolidine chemistry.
Discovery and Early Synthesis:
Proline was first isolated in 1900 by the German chemist Richard Willstätter.[1][2] He synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1][2] A year later, Emil Fischer, a pioneer in protein chemistry, independently isolated proline from casein and also published a synthesis from γ-phthalimido-propylmalonic ester.[1][2] The name "proline" itself is derived from pyrrolidine, acknowledging the core structure of this unique secondary amine amino acid.[1][2]
Experimental Protocols:
Richard Willstätter's Synthesis of Proline (1900):
-
Step 1: Alkylation of Diethyl Malonate. Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. To this solution, diethyl malonate is added to form the sodium salt. 1,3-dibromopropane is then added, and the mixture is refluxed. The resulting product is diethyl 1,3-bis(ethoxycarbonyl)propane-1-carboxylate.
-
Step 2: Saponification and Decarboxylation. The ester is saponified with a strong base, such as sodium hydroxide, followed by acidification to yield the corresponding dicarboxylic acid. Upon heating, this undergoes decarboxylation to yield pimelic acid.
-
Step 3: Halogenation. Pimelic acid is treated with a halogenating agent, such as phosphorus pentachloride followed by bromine, to yield α,ε-dibromopimelic acid.
-
Step 4: Cyclization with Ammonia. The dibrominated acid is then reacted with ammonia in a sealed tube at elevated temperatures. This results in a double nucleophilic substitution, forming the pyrrolidine ring and yielding proline. The product is then isolated and purified through crystallization.
Emil Fischer's Synthesis of Proline (1901):
-
Step 1: Synthesis of γ-Phthalimido-propylmalonic Ester. Potassium phthalimide is reacted with γ-bromopropylmalonic ester.
-
Step 2: Hydrolysis. The resulting ester is subjected to acidic hydrolysis (e.g., with hydrochloric acid) under reflux. This cleaves both the ester groups and the phthalimide protecting group, leading to the formation of proline, phthalic acid, and ethanol.
-
Step 3: Isolation. Proline is then separated from the reaction mixture and purified.
Nicotine: The Infamous Alkaloid
Nicotine, the principal alkaloid in tobacco, is a classic example of a naturally occurring pyrrolidine-containing compound with profound physiological effects.
Discovery and Structural Elucidation:
Crude nicotine was known as early as 1571.[3] However, it was not until 1828 that it was isolated in a purified form.[3] The correct molecular formula was established in 1843, and the first laboratory synthesis was achieved in 1904.[3] The structure of nicotine features a pyridine ring linked to an N-methylpyrrolidine ring.[4]
Experimental Protocol: Pictet-Spengler Synthesis of a Nicotine Analog:
The Pictet-Spengler reaction, discovered in 1911, is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, and it can be adapted for the synthesis of nicotine analogs.[5][6]
-
Step 1: Formation of the Tryptamine Analog. Niacin (nicotinic acid) can be converted to 3-(aminomethyl)pyridine through a series of reduction and amination reactions.
-
Step 2: Condensation with an Aldehyde. The 3-(aminomethyl)pyridine is then reacted with an appropriate aldehyde, for example, acetaldehyde, in the presence of an acid catalyst (e.g., HCl). This forms a Schiff base intermediate.
-
Step 3: Cyclization. The intermediate undergoes an intramolecular electrophilic substitution, where the electron-rich pyridine ring attacks the iminium ion, leading to the formation of the tetrahydropyridine ring fused to the pyridine ring.
-
Step 4: N-Methylation. The secondary amine in the newly formed ring is then methylated using a suitable methylating agent (e.g., methyl iodide) to yield the nicotine analog.
The Pharmaceutical Revolution: Pyrrolidine in Modern Medicine
The 20th century witnessed the rise of rational drug design, and the pyrrolidine ring became a favored scaffold for medicinal chemists seeking to create potent and selective therapeutic agents.
Atorvastatin: A Blockbuster Cholesterol-Lowering Drug
Atorvastatin (Lipitor), a member of the statin class of drugs, is one of the most successful pharmaceuticals in history and features a central pyrrole ring, a close relative of pyrrolidine.
Discovery and Development:
The search for potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, was a major focus of research in the 1980s.[7][8] Building on the discovery of fungal-derived statins, synthetic inhibitors were developed.[7][8] Atorvastatin was designed based on molecular modeling comparisons of existing inhibitors.[7]
Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Precursor:
The industrial synthesis of atorvastatin heavily relies on the Paal-Knorr pyrrole synthesis.[4][9]
-
Step 1: Synthesis of the 1,4-Diketone. A key intermediate is a highly substituted 1,4-diketone. This can be prepared through various methods, including the Stetter reaction.[4]
-
Step 2: Synthesis of the Chiral Amine Side Chain. A chiral amine containing the dihydroxyheptanoic acid side chain (or a protected version thereof) is synthesized separately.
-
Step 3: Paal-Knorr Condensation. The 1,4-diketone and the chiral amine are condensed in the presence of a catalyst, such as pivalic acid, in a suitable solvent system like toluene-heptane.[4] This reaction forms the pyrrole ring of atorvastatin. The reaction is typically heated to reflux with removal of water to drive the reaction to completion.
-
Step 4: Deprotection and Salt Formation. Any protecting groups on the side chain are removed, and the final active pharmaceutical ingredient is typically isolated as a calcium salt.
Quantitative Data: Statin Potency
| Statin/Metabolite | IC50 (nM) for HMG-CoA Reductase[1] |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3R,5S-fluvastatin | 4.9 |
| 3S,5R-fluvastatin | >1000 |
| Pitavastatin | 3.2 |
| Pravastatin | 20.1 |
| Rosuvastatin | 3.9 |
| Simvastatin acid | 5.8 |
ACE Inhibitors: Taming High Blood Pressure
The development of Angiotensin-Converting Enzyme (ACE) inhibitors revolutionized the treatment of hypertension and heart failure. Many of these drugs, including captopril and enalapril, incorporate a proline moiety.
Discovery and Design:
The discovery of ACE inhibitors was a landmark in cardiovascular medicine.[10] Captopril was one of the first ACE inhibitors to be marketed.[9] Its design was inspired by peptides found in snake venom that inhibit ACE.[9] Enalapril was developed later as a long-acting ACE inhibitor.[10]
Experimental Protocol: Synthesis of Captopril:
A common synthesis of captopril involves the acylation of L-proline.[11][12]
-
Step 1: Preparation of 3-acetylthio-2-methylpropionic acid. Methacrylic acid is reacted with thioacetic acid.[11]
-
Step 2: Formation of the Acid Chloride. The resulting acid is then treated with a chlorinating agent, such as thionyl chloride, to form 3-acetylthio-2-methylpropionyl chloride.[11]
-
Step 3: Acylation of L-proline. L-proline is reacted with the acid chloride in a basic aqueous solution (e.g., with sodium hydroxide) at a low temperature (0-5 °C) to form 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[11]
-
Step 4: Deprotection. The acetyl protecting group on the thiol is removed by ammonolysis (reaction with ammonia) to yield captopril.[11]
Experimental Protocol: Synthesis of Enalapril:
Enalapril synthesis often involves the reductive amination of a dipeptide with a keto acid.[13][14][15]
-
Step 1: Synthesis of the Dipeptide L-alanyl-L-proline. This dipeptide is a key intermediate.
-
Step 2: Reductive Amination. L-alanyl-L-proline is reacted with ethyl 2-oxo-4-phenylbutanoate in the presence of a reducing agent, such as hydrogen gas over a Raney nickel catalyst.[14][15] This reaction forms the N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanyl-L-proline, which is enalapril. The reaction is typically carried out in a solvent like ethanol under pressure.[15]
-
Step 3: Salt Formation. Enalapril is often isolated and administered as its maleate salt.
Quantitative Data: ACE Inhibitor Potency
| Inhibitor | Plasma IC50 (nM)[1] | Lung IC50 (nM)[1] | Heart IC50 (nM)[1] | Renal Cortex IC50 (nM)[1] | Renal Medulla IC50 (nM)[1] |
| Captopril | 1.9 ± 0.2 | 2.3 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| Enalaprilat | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.6 ± 0.2 | 1.5 ± 0.2 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds operate and the logical flow of their synthesis is crucial for a deeper understanding.
Signaling Pathways
Experimental Workflows
Conclusion
The journey of pyrrolidine-containing compounds from their discovery in natural sources to their central role in modern medicine is a testament to the power of chemical synthesis and rational drug design. The pyrrolidine ring, with its unique structural and electronic properties, continues to be a source of inspiration for the development of new therapeutic agents. The detailed understanding of their synthesis, biological activity, and mechanisms of action, as outlined in this guide, provides a solid foundation for future research and innovation in this ever-evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Captopril synthesis - chemicalbook [chemicalbook.com]
- 3. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing captopril and ceptopril - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Significance in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural features, including its three-dimensional geometry and stereochemical complexity, have established it as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides an in-depth analysis of the biological significance of the pyrrolidine moiety, offering a comprehensive overview of its prevalence in approved therapeutics, its role in molecular recognition, and its application in the design of novel drug candidates. This document details quantitative pharmacological data, experimental methodologies, and visual representations of key biological pathways and drug discovery workflows to serve as a valuable resource for professionals in the field.
Introduction: The Versatility of the Pyrrolidine Ring
The pyrrolidine scaffold is a recurring motif in a vast number of natural products, including the essential amino acid proline, and is a key structural component in numerous FDA-approved drugs.[3][4] Its significance in drug design can be attributed to several key properties:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for achieving high-affinity and selective binding to biological targets.[2][5] This "pseudorotation" of the ring provides a conformational flexibility that can be exploited to optimize ligand-receptor interactions.[2]
-
Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with potentially unique biological activities and pharmacological profiles.[2]
-
Physicochemical Properties: The presence of the nitrogen atom can serve as a hydrogen bond donor or acceptor, contributing to target binding and influencing important drug-like properties such as aqueous solubility.[6][7]
-
Synthetic Tractability: A wide range of synthetic methodologies are available for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[4][8]
These attributes have led to the incorporation of the pyrrolidine moiety into a wide range of therapeutic agents targeting diverse disease areas, including cancer, viral infections, diabetes, and central nervous system disorders.[9][10]
Quantitative Analysis of Pyrrolidine-Containing Drugs
The potency and efficacy of drug candidates are paramount. This section presents quantitative data for a selection of pyrrolidine-containing drugs, highlighting their inhibitory concentrations (IC50) and binding affinities (Ki) against their respective biological targets.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | Assay | IC50 (µM) | Target | Reference(s) |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 7 | MCF7 (Breast) | SRB | 4.8 | Not Specified | [11] |
| HCT116 (Colon) | SRB | 3.9 | [11] | |||
| Compound 58c | HeLa (Cervical) | Not Specified | < 20 µg/ml | Not Specified | [9] | |
| Compound 11b | MCF-7 (Breast) | Not Specified | 3.9 µg | Not Specified | [12] | |
| HEPG2 (Liver) | Not Specified | 5.7 µg | [12] | |||
| Compound 5f | A549 (Lung) | Not Specified | 1.2 | Not Specified | [13][14] | |
| Mcl-1 Inhibitor | Compound 18 | - | Binding Assay | Ki = 0.077 | Mcl-1 | [2] |
| Compound 40 | PC-3 (Prostate) | Proliferation | Ki = 8.45 | Mcl-1 | [2] | |
| PI3Kα Inhibitor | Alpelisib (BYL719) | - | Kinase Assay | 4.6 nM/L | PI3Kα | [15] |
| Palladium(II) Complex | [Pd(AEP)Cl2] (C-1) | HCT116 (Colon) | Not Specified | Similar to Cisplatin | DNA | [16][17] |
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives
| Compound Class | Specific Compound | Target Enzyme | IC50 | Ki | Reference(s) |
| DPP-4 Inhibitors | |||||
| 2-benzylpyrrolidine derivative | Compound (2) | DPP-4 | 0.3 ± 0.03 µM | - | [1] |
| β-amino pyrrole-2-carbonitrile analog | Compound 55 | DPP-4 | 0.01 µM | - | [11] |
| Pyrrolidine sulfonamide derivative | Compound 23d | DPP-4 | 11.32 ± 1.59 μM | - | [7] |
| ACE Inhibitors | |||||
| Captopril | Captopril | ACE | - | 1.7 nM | [18] |
| Lisinopril | Lisinopril | ACE | - | ≈ 0.39 nM | [18] |
| HCV Protease Inhibitors | |||||
| Pyrrolidine-5,5-trans-lactam | GW0014 (compound 4d) | HCV NS3/4A Protease | - | - | [19][20] |
| Acyl Pyrrolidine | Compound 57a | HCV NS5B Polymerase | EC50 = 0.1 mM | - | [21] |
| Compound 57i | HCV NS5B Polymerase | EC50 = 0.6 mM | - | [21] | |
| Other Enzymes | |||||
| GlyT1 Inhibitor | Compound 23a | GlyT1 | - | 0.198 µM | [10] |
| AChE Inhibitor | Compound 94k | AChE | 0.058 µM | - | [5] |
| Compound 94o | AChE | 0.069 µM | - | [5] | |
| Compound 19a | AChE | - | 22.34 ± 4.53 nM | [7] | |
| Compound 19b | AChE | - | 27.21 ± 3.96 nM | [7] | |
| PARP-1/-2 Inhibitors | Compound 19i,j,p | PARP-1/-2 | ≤10 nM | - | [10] |
| CXCR4 Antagonist | Compound 51a | CXCR4 | 79 nM | - | [10] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrrolidine-containing drugs are often achieved through the modulation of critical signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Alpelisib, a pyrrolidine-containing drug, is a selective inhibitor of the p110α catalytic subunit of PI3K.[1][22] By inhibiting PI3Kα, Alpelisib blocks the downstream signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis.[1][15]
References
- 1. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 2. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111606837A - Synthetic method of vildagliptin - Google Patents [patents.google.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Behavior of Pyrrolidine-Based Palladium(II) Complexes and Biophysical Approach on Their DNA, BSA Binding Activity, Molecular Docking, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolidine-5,5-trans-lactams. 5. Pharmacokinetic optimization of inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-(Pyrrolidin-1-yl)butan-1-ol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases contain limited specific examples of the use of 3-(Pyrrolidin-1-yl)butan-1-ol as a synthetic intermediate. The following application notes and protocols are based on the known reactivity of analogous secondary alcohols and tertiary amines and are intended to serve as a representative guide for its potential applications in organic synthesis and drug discovery. The experimental data provided is hypothetical and should be considered illustrative.
Introduction
This compound is a bifunctional molecule featuring a nucleophilic tertiary amine (the pyrrolidine nitrogen) and a secondary hydroxyl group. This combination of functional groups makes it a potentially versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine moiety is a common scaffold in many biologically active compounds. The chiral center at the 3-position of the butane chain also offers opportunities for stereoselective syntheses.
This document outlines a potential synthetic application of this compound in the preparation of a benzoate ester, a common structural motif in pharmacologically active molecules.
Potential Synthetic Applications
The dual functionality of this compound allows for a range of chemical transformations. The secondary alcohol can undergo:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.
-
Etherification: Williamson ether synthesis with alkyl halides or Mitsunobu reaction with other alcohols.
-
Oxidation: Conversion to the corresponding ketone, 3-(pyrrolidin-1-yl)butan-2-one.
-
Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution.
The tertiary pyrrolidine nitrogen can act as a base or a nucleophile in various reactions, although its primary role in many synthetic strategies would be as a core structural component of the target molecule.
Application Example: Synthesis of 3-(Pyrrolidin-1-yl)butyl Benzoate
This section details a hypothetical protocol for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate, a potential building block for more complex pharmaceutical agents. The reaction involves the esterification of the secondary alcohol with benzoyl chloride.
Reaction Scheme
Caption: Synthetic pathway for the esterification of this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(pyrrolidin-1-yl)butyl benzoate.
Hypothetical Quantitative Data
The following table summarizes representative data for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-(Pyrrolidin-1-yl)butyl Benzoate |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-8.05 (m, 2H), 7.40-7.55 (m, 3H), 5.20 (m, 1H), 2.40-2.60 (m, 4H), 1.60-1.80 (m, 4H), 1.25 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 132.9, 130.5, 129.6, 128.4, 72.1, 56.2, 54.1, 32.8, 23.5, 20.1 |
| Mass Spec (ESI+) | m/z 248.16 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(pyrrolidin-1-yl)butyl benzoate.
Caption: General experimental workflow for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate.
Conclusion
While specific documented applications of this compound are scarce, its structure suggests it is a valuable intermediate for constructing more complex molecules containing a pyrrolidine ring and a flexible side chain. The provided hypothetical protocol for its esterification serves as a foundational example of how this compound can be utilized in a synthetic workflow. Researchers and drug development professionals can adapt these general principles for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the reactivity and potential applications of this intermediate is warranted.
Application Notes and Protocols: 3-(Pyrrolidin-1-yl)butan-1-ol and its Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique stereochemical and physicochemical properties make it an attractive building block for the design of novel therapeutics. This document focuses on the application of 3-(pyrrolidin-1-yl)butan-1-ol and its derivatives, particularly the corresponding butanoic acids, in the development of potent and selective inhibitors of αvβ6 integrin, a key therapeutic target for idiopathic pulmonary fibrosis (IPF).
IPF is a devastating chronic lung disease with a poor prognosis, characterized by progressive lung scarring.[4][5] The integrin αvβ6 plays a crucial role in the pathogenesis of IPF by activating transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine.[4][6][7] Therefore, inhibiting αvβ6 presents a promising therapeutic strategy to halt or slow the progression of this disease.
Application: A Key Scaffold for αvβ6 Integrin Inhibitors
Derivatives of 3-(pyrrolidin-1-yl)butanoic acid have emerged as highly potent and selective nonpeptidic inhibitors of the αvβ6 integrin.[1][2][8] One of the most promising compounds in this class is (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348). This molecule exhibits exceptional affinity for αvβ6 integrin and has been investigated as an inhaled therapeutic for IPF.[2][5][8]
The 3-(pyrrolidin-1-yl)butanoic acid core serves as a crucial pharmacophore, providing the necessary spatial orientation of substituents to interact with key residues in the binding site of the αvβ6 integrin. The carboxylic acid moiety mimics the aspartate residue of the natural RGD ligand, while the pyrrolidine ring and its substituents occupy other key pockets, contributing to both potency and selectivity.
αvβ6 Integrin Signaling Pathway in Idiopathic Pulmonary Fibrosis
The signaling pathway leading to fibrosis in IPF involves the activation of latent TGF-β by αvβ6 integrin expressed on epithelial cells. The following diagram illustrates this critical pathway.
Quantitative Data: Structure-Activity Relationship of αvβ6 Integrin Inhibitors
The following table summarizes the in vitro biological activity of a series of 3-aryl(pyrrolidin-1-yl)butanoic acid derivatives as αvβ6 integrin inhibitors. The data is presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration) from a cell adhesion assay and pKi (the negative logarithm of the inhibition constant) from a radioligand binding assay.
| Compound ID | Aryl Substituent | αvβ6 pIC50 | αvβ6 pKi | Selectivity vs αvβ1 (fold) | Selectivity vs αvβ3 (fold) | Selectivity vs αvβ5 (fold) |
| 1 | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl | 8.6 | 11.0 | >1000 | >1000 | >1000 |
| 2 | 3-Morpholinophenyl | 8.1 | - | 100 | 32 | 100 |
| 3 | 3-(1H-Pyrazol-1-yl)phenyl | 7.9 | - | 32 | 10 | 32 |
| 4 | 3-(1H-1,2,4-Triazol-1-yl)phenyl | 7.8 | - | 20 | 10 | 20 |
| 5 | 3-(1H-Imidazol-1-yl)phenyl | 7.5 | - | 10 | 3 | 10 |
| 6 | 3-(Tetrahydro-2H-pyran-4-yl)phenyl | 7.4 | - | 5 | 2 | 5 |
Data sourced from: Journal of Medicinal Chemistry, 2018, 61 (18), pp 8417–8443.[2]
Experimental Protocols
Synthesis of 3-(Pyrrolidin-1-yl)butanoic Acid Derivatives
While a direct synthesis starting from this compound would involve an initial oxidation to the corresponding butanoic acid, a highly efficient and stereoselective synthesis of the target inhibitors has been reported via a rhodium-catalyzed asymmetric 1,4-addition. The following is a representative protocol for the synthesis of the key intermediate, a 4-(pyrrolidin-1-yl)crotonate ester, and its subsequent conversion to the final butanoic acid product.
Workflow for the Synthesis of αvβ6 Integrin Inhibitors:
Protocol 1: Synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid [2]
-
Preparation of the Pyrrolidine Intermediate: The synthesis commences with the preparation of the requisite substituted pyrrolidine fragment, for instance, (R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine. This is typically achieved through a multi-step sequence involving alkylation of a protected 3-(iodomethyl)pyrrolidine with a suitable nucleophile.
-
Formation of the Crotonate Ester: The secondary amine of the pyrrolidine intermediate is alkylated with (E)-methyl 4-bromocrotonate to yield the corresponding 4-(N-pyrrolidinyl)crotonate ester.
-
Asymmetric 1,4-Addition: The key stereocenter is introduced via a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenylboronic acid) to the crotonate ester in the presence of a chiral ligand such as (R)-BINAP.
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) to afford the final carboxylic acid product.
-
Purification: The final compound is purified by chromatography (e.g., reverse-phase HPLC) to yield the desired product with high purity and stereoisomeric excess.
Biological Evaluation: αvβ6 Integrin Cell Adhesion Assay
The inhibitory activity of the synthesized compounds on αvβ6 integrin-mediated cell adhesion can be determined using a cell-based assay.
Protocol 2: General Procedure for αvβ6 Cell Adhesion Assay [9]
-
Cell Culture: Human epithelial cells endogenously expressing αvβ6 integrin (e.g., HT-29) are cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with an αvβ6-specific ligand, such as the latency-associated peptide (LAP) of TGF-β1, and incubated overnight.
-
Cell Seeding: The cultured cells are harvested, washed, and resuspended in an appropriate buffer.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds for a defined period.
-
Adhesion: The cell-compound mixture is then added to the ligand-coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified using a suitable method, such as staining with crystal violet followed by measurement of absorbance, or by using a fluorescent dye.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its corresponding butanoic acid derivatives represent a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective αvβ6 integrin inhibitors. The lead compounds from this series have demonstrated significant potential for the treatment of idiopathic pulmonary fibrosis. The provided protocols and data serve as a resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutics targeting the αvβ6 integrin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Notes and Protocols for 3-(Pyrrolidin-1-yl)butan-1-ol in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(Pyrrolidin-1-yl)butan-1-ol as a valuable building block for the development of Central Nervous System (CNS) drug candidates. The unique structural features of this molecule, including its chiral center and the presence of a tertiary amine and a primary alcohol, make it an attractive scaffold for generating diverse libraries of compounds with potential therapeutic applications in neurology and psychiatry.
Introduction to this compound in CNS Drug Design
The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates targeting the CNS.[1][2] Its rigid, non-planar structure allows for a precise three-dimensional presentation of pharmacophoric elements, which can lead to high affinity and selectivity for specific biological targets. The pyrrolidine nitrogen, typically a tertiary amine in drug candidates, can serve as a key interaction point with receptors and enzymes, and its basicity is a critical factor in determining pharmacokinetic properties such as blood-brain barrier (BBB) penetration.[1]
This compound incorporates these advantageous features and offers additional handles for chemical modification. The primary alcohol can be functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The chiral center at the 3-position allows for the synthesis of stereoisomers, which can exhibit different pharmacological profiles and potencies.
Physicochemical Properties for CNS Penetration
Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their transport across the blood-brain barrier. While specific data for this compound is not extensively published, its structural components suggest it can be a valuable starting point for designing CNS-penetrant molecules. Key parameters to consider when modifying this building block are summarized in the table below.
| Property | General Guideline for CNS Drugs | Relevance of this compound |
| Molecular Weight (MW) | < 450 Da | The low molecular weight of the building block (143.23 g/mol ) allows for the addition of various functional groups without exceeding this limit. |
| LogP (Lipophilicity) | 1 - 4 | The pyrrolidine and butyl chain contribute to its lipophilicity, which can be fine-tuned by derivatization of the alcohol. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The presence of the nitrogen and oxygen atoms contributes to its polarity, a key factor for solubility and receptor interactions. |
| Number of Hydrogen Bond Donors | ≤ 3 | The single hydroxyl group acts as a hydrogen bond donor. |
| Number of Hydrogen Bond Acceptors | ≤ 7 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
| pKa of the Basic Center | 7.5 - 10.5 | The pyrrolidine nitrogen's basicity is crucial for BBB passage and target engagement. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of 4-hydroxy-2-butanone with pyrrolidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amino alcohol.
Experimental Protocol: Reductive Amination
Materials:
-
4-Hydroxy-2-butanone
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in dichloromethane or methanol, add pyrrolidine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in CNS Drug Candidate Synthesis
The this compound scaffold can be elaborated into a variety of CNS drug candidates by modifying the primary alcohol.
References
Application Note: A Protocol for the N-alkylation of Pyrrolidine using 3-Bromobutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrrolidine is a fundamental transformation in organic synthesis, yielding substituted pyrrolidines that are prevalent scaffolds in numerous natural products and pharmacologically active compounds. This application note provides a detailed protocol for the N-alkylation of pyrrolidine with 3-bromobutan-1-ol to synthesize 1-(pyrrolidin-1-yl)butan-3-ol. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine, pyrrolidine, acts as a nucleophile, displacing the bromide from 3-bromobutan-1-ol. The protocol outlines the reaction setup, purification, and characterization of the final product.
Experimental Protocol
Materials and Reagents:
-
Pyrrolidine
-
3-Bromobutan-1-ol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (50 mL) to the flask, followed by pyrrolidine (1.0 equivalent).
-
Stir the suspension and add 3-bromobutan-1-ol (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C.
-
Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., using a 10:1 DCM:Methanol solvent system). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(pyrrolidin-1-yl)butan-3-ol.
Data Presentation
The following table summarizes the quantitative data for a typical reaction scale.
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Pyrrolidine | 71.12 | 1.0 | 10.0 | 0.71 | 0.82 | 0.866 |
| 3-Bromobutan-1-ol | 153.02 | 1.0 | 10.0 | 1.53 | 1.10 | 1.391 |
| Potassium Carbonate | 138.21 | 2.0 | 20.0 | 2.76 | N/A | N/A |
| Product | ||||||
| 1-(Pyrrolidin-1-yl)butan-3-ol | 143.24 | - | - | Theoretical: 1.43 | - | - |
Expected Yield: 75-85%
Mandatory Visualization
Caption: Workflow for the synthesis of 1-(pyrrolidin-1-yl)butan-3-ol.
Asymmetric Synthesis of Pyrrolidine Derivatives for Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidine derivatives and their use as organocatalysts in key carbon-carbon bond-forming reactions. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Pyrrolidine-Based Organocatalysis
The pyrrolidine scaffold is a privileged structural motif in a vast number of natural products, pharmaceuticals, and chiral catalysts.[1] L-proline, a naturally occurring amino acid, is a foundational pyrrolidine-based organocatalyst that has revolutionized the field of asymmetric synthesis.[2][3][4] Its derivatives, particularly diarylprolinol silyl ethers, have emerged as highly efficient and selective catalysts for a broad range of asymmetric transformations.[2][3][4] These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the function of natural enzymes.[5] This mode of activation allows for the highly stereocontrolled synthesis of complex chiral molecules under mild reaction conditions.[2][3][4] The versatility and robustness of pyrrolidine-based organocatalysts have made them indispensable tools in modern organic synthesis and drug discovery.[1]
Synthesis of a Key Pyrrolidine-Based Organocatalyst
A prominent class of pyrrolidine-based organocatalysts is the diarylprolinol silyl ethers. The following protocol details the synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a widely used catalyst for various asymmetric reactions.
Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
Protocol:
-
A solution of L-proline methyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of phenylmagnesium bromide in THF (3.5 equivalents) is added dropwise to the stirred solution of L-proline methyl ester hydrochloride, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
Protocol:
-
To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, triethylamine (1.5 equivalents) is added.
-
Trimethylsilyl chloride (1.2 equivalents) is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether as a colorless oil.
Application in Asymmetric Organocatalysis
Pyrrolidine-based organocatalysts are highly effective in a variety of asymmetric transformations. Below are detailed protocols for three key reactions: the aldol reaction, the Michael addition, and the Diels-Alder reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.
Experimental Protocol:
-
To a stirred solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., DMSO, chloroform, or a mixture of solvents), the ketone (5-10 equivalents) is added.
-
The pyrrolidine-based organocatalyst (e.g., L-proline or a diarylprolinol silyl ether, 5-20 mol%) is added to the mixture.
-
The reaction is stirred at the desired temperature (ranging from -20 °C to room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Quantitative Data for Asymmetric Aldol Reactions:
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline (20) | DMSO | 24 | 95 | >95:5 | 98 |
| 2 | Benzaldehyde | Acetone | (S)-DPPOTMS (10) | CHCl₃ | 48 | 85 | - | 96 |
| 3 | 2-Naphthaldehyde | Cyclohexanone | L-Proline (10) | DMF | 12 | 92 | 97:3 | 99 |
| 4 | Isovaleraldehyde | Acetone | (S)-DPPOTMS (20) | Neat | 72 | 78 | - | 94 |
| 5 | 4-Chlorobenzaldehyde | Cyclopentanone | L-Proline (30) | CH₃CN | 36 | 88 | 90:10 | 97 |
(S)-DPPOTMS = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives.
Experimental Protocol:
-
To a mixture of the Michael donor (e.g., a ketone or aldehyde, 1.5-3 equivalents) and the Michael acceptor (e.g., a nitroolefin, 1.0 equivalent) in a suitable solvent (e.g., toluene, CH₂Cl₂, or solvent-free), the pyrrolidine-based organocatalyst (5-20 mol%) is added.
-
An acidic co-catalyst (e.g., benzoic acid or trifluoroacetic acid, 10-20 mol%) may be added to enhance reactivity and selectivity.
-
The reaction mixture is stirred at the specified temperature (typically ranging from 0 °C to room temperature) until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product by column chromatography on silica gel provides the desired Michael adduct.
Quantitative Data for Asymmetric Michael Additions:
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-DPPOTMS (10) | Toluene | 24 | 98 | 95:5 | 99 |
| 2 | Propanal | trans-β-Nitrostyrene | (S)-DPPOTMS (20) | CH₂Cl₂ | 12 | 95 | 92:8 | 97 |
| 3 | Acetone | 2-(4-Chlorophenyl)nitroethene | L-Prolinamide (15) | Neat | 48 | 85 | - | 92 |
| 4 | Cyclopentanone | 2-(2-Nitrophenyl)nitroethene | (S)-DPPOTMS (10) | Toluene | 36 | 93 | 90:10 | 98 |
| 5 | Isobutyraldehyde | trans-β-Nitrostyrene | (S)-DPPOTMS (20) | CH₂Cl₂ | 18 | 91 | - | 96 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with high stereocontrol. Pyrrolidine-based organocatalysts can effectively catalyze the asymmetric variant of this reaction.
Experimental Protocol:
-
To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in a suitable solvent (e.g., CH₂Cl₂, toluene, or water), the pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether salt, 5-20 mol%) is added.
-
The diene (2-5 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (from -20 °C to room temperature) and monitored for completion by TLC or GC-MS.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.
Quantitative Data for Asymmetric Diels-Alder Reactions:
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | Cinnamaldehyde | Cyclopentadiene | (S)-DPPOTMS·HClO₄ (10) | H₂O | 2 | 99 | 95:5 | 99 |
| 2 | Acrolein | Cyclopentadiene | (S)-DPPOTMS·TFA (20) | CH₂Cl₂ | 24 | 85 | 88:12 | 96 |
| 3 | Crotonaldehyde | Isoprene | (S)-DPPOTMS·HClO₄ (10) | H₂O | 4 | 92 | 90:10 | 98 |
| 4 | Furfural | Cyclopentadiene | (S)-DPPOTMS·TFA (15) | Toluene | 36 | 78 | 85:15 | 94 |
| 5 | Methacrolein | 1,3-Cyclohexadiene | (S)-DPPOTMS·HClO₄ (20) | H₂O | 12 | 89 | >99:1 | 97 |
(S)-DPPOTMS·HClO₄ and (S)-DPPOTMS·TFA are the perchloric acid and trifluoroacetic acid salts of the catalyst, respectively.
Mechanistic Pathways and Workflow Diagrams
The catalytic activity of pyrrolidine-based organocatalysts is primarily based on two key mechanistic cycles: the enamine cycle and the iminium ion cycle.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new C-C bond. Subsequent hydrolysis regenerates the catalyst and releases the product.
Caption: Enamine catalytic cycle for asymmetric functionalization.
Iminium Ion Catalysis
In iminium ion catalysis, the chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the dienophile, facilitating its reaction with a nucleophile (e.g., a diene in a Diels-Alder reaction).
References
- 1. IronIII-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis† | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 3-(Pyrrolidin-1-yl)butan-1-ol into Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, which is crucial for enhancing binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][3] The chiral building block, 3-(Pyrrolidin-1-yl)butan-1-ol, offers a synthetically versatile starting material for the development of novel, complex heterocyclic systems. Its bifunctional nature—a secondary amine embedded within a pyrrolidine ring and a primary alcohol—provides two distinct points for chemical modification, enabling the construction of diverse molecular architectures.
These application notes provide detailed protocols for the synthesis of novel substituted pyridine and quinoline scaffolds, leveraging this compound as a key precursor. The resulting heterocyclic cores are of significant interest in drug discovery, particularly for developing kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[4][5]
Application Note 1: Synthesis of Novel 4-(Pyrrolidin-1-yl)-Substituted Pyridines
This protocol outlines a proposed multi-step synthesis of novel pyridines. The strategy involves the initial oxidation of this compound to its corresponding ketone, followed by a modified Kröhnke pyridine synthesis. This approach allows for the regiocontrolled assembly of highly substituted pyridines.[6]
Experimental Protocol
Step 1: Oxidation of this compound to 3-(Pyrrolidin-1-yl)butan-2-one
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 3-(Pyrrolidin-1-yl)butan-2-one.
Step 2: Synthesis of 2,4,6-Trisubstituted Pyridine Scaffold
-
To a solution of 3-(Pyrrolidin-1-yl)butan-2-one (1.0 eq) in ethanol (0.3 M), add a substituted benzaldehyde (1.0 eq) and ammonium acetate (10 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Adjust the pH to ~9-10 with a 2M NaOH solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the target pyridine derivative.
Logical Workflow for Pyridine Synthesis
Caption: Workflow for the synthesis of substituted pyridines.
Expected Characterization Data for a Representative Product
The following table summarizes expected analytical data for a hypothetical product: 2-methyl-4-(1-(pyrrolidin-1-yl)ethyl)-6-phenylpyridine.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₂N₂ |
| Molecular Weight | 266.38 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 3.60 (q, 1H), 2.60-2.80 (m, 4H), 2.55 (s, 3H), 1.80-1.95 (m, 4H), 1.45 (d, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.0, 158.5, 149.0, 139.0, 129.0, 128.5, 127.0, 118.0, 116.0, 60.0, 53.0, 25.0, 23.5, 21.0 |
| MS (ESI+) m/z | 267.18 [M+H]⁺ |
Application Note 2: Synthesis of Novel 3-Substituted Quinolines
This protocol describes a proposed pathway for synthesizing quinoline derivatives using a modified Friedländer annulation.[7] The key 2-aminobenzylketone intermediate is formed via a multi-step process starting from this compound. Quinolines are a privileged scaffold in drug discovery, known for a wide range of biological activities.[8]
Experimental Protocol
Step 1: Conversion of Alcohol to a Suitable Leaving Group
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Alkylation of 2-Nitroacetophenone
-
To a solution of 2-nitroacetophenone (1.0 eq) in anhydrous DMF (0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the mesylate from Step 1 (1.1 eq) to the suspension.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (Silica gel, EtOAc/Hexanes) to obtain the alkylated product.
Step 3: Reductive Cyclization to form the Quinoline Ring
-
Dissolve the alkylated product from Step 2 (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M).
-
Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Reflux the mixture for 4-6 hours until the nitro group is reduced and cyclization is complete (monitor by TLC/LC-MS).
-
Cool the reaction and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final 3-substituted quinoline.
Logical Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of substituted quinolines.
Expected Characterization Data for a Representative Product
The following table summarizes expected analytical data for a hypothetical product: 2-methyl-3-(1-(pyrrolidin-1-yl)ethyl)quinoline.
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, 1H), 7.95 (s, 1H), 7.70 (d, 1H), 7.55 (t, 1H), 7.30 (t, 1H), 4.10 (q, 1H), 2.85 (s, 3H), 2.60-2.75 (m, 4H), 1.80-1.90 (m, 4H), 1.50 (d, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.0, 147.0, 136.0, 130.0, 129.0, 128.0, 127.5, 126.0, 125.5, 58.0, 54.0, 24.0, 23.0, 20.0 |
| MS (ESI+) m/z | 241.17 [M+H]⁺ |
Application Note 3: Potential Biological Activity and Target Pathways
Heterocyclic compounds containing pyrrolidine and pyridine/quinoline motifs are frequently investigated as inhibitors of protein kinases.[4] Kinase signaling pathways, such as the MAPK/ERK pathway, are often dysregulated in diseases like cancer, making them attractive targets for therapeutic intervention. The novel scaffolds synthesized from this compound could be screened for inhibitory activity against key kinases in this pathway (e.g., MEK, ERK, RAF). The pyrrolidine moiety can form critical hydrogen bonds or occupy hydrophobic pockets in the kinase active site, while the aromatic heterocyclic core can engage in pi-stacking interactions.
Hypothetical Target Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade, a common target in oncology drug discovery. Novel compounds incorporating the 3-(pyrrolidin-1-yl)butyl moiety could potentially inhibit kinases at various points in this pathway.
Caption: Potential inhibition of the MAPK/ERK pathway by novel compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]
- 5. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 3-(Pyrrolidin-1-yl)butan-1-ol Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of analogs of 3-(Pyrrolidin-1-yl)butan-1-ol to facilitate structure-activity relationship (SAR) studies. This scaffold is a versatile starting point for the development of modulators for various biological targets, including sodium channels, dipeptidyl peptidase IV (DPP-IV), and myeloid cell leukemia-1 (Mcl-1).
Synthetic Strategy: Reductive Amination
A robust and widely applicable method for the synthesis of this compound and its analogs is the reductive amination of a ketone with a primary or secondary amine. For the parent compound, this involves the reaction of 4-hydroxy-2-butanone with pyrrolidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[1][2][3][4]
Diagram: Synthetic Workflow
References
Application Notes and Protocols: The Role of Pyrrolidinyl Alcohols in the Synthesis of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including numerous kinase inhibitors.[1] Its three-dimensional structure provides access to diverse chemical space, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While the specific starting material 3-(Pyrrolidin-1-yl)butan-1-ol is not widely documented in the synthesis of kinase inhibitors, structurally similar pyrrolidinyl alcohols and their derivatives are valuable intermediates in the construction of complex kinase inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases.
This document provides a representative application of a pyrrolidinyl alcohol in the synthesis of a hypothetical kinase inhibitor, drawing upon established synthetic methodologies for incorporating the pyrrolidine motif into kinase inhibitor scaffolds. The protocols and data presented are intended to serve as a guide for researchers in the design and synthesis of novel kinase inhibitors.
General Synthetic Strategy
The hydroxyl group of a pyrrolidinyl alcohol can be leveraged in several ways. It can be activated to serve as a leaving group for nucleophilic substitution, or it can be used as a nucleophile itself in reactions such as etherification. A common strategy involves the coupling of the pyrrolidine-containing fragment to a core heterocyclic scaffold, which often mimics the adenine ring of ATP and binds to the kinase hinge region.
A representative synthetic approach is outlined below, where a chiral pyrrolidinyl alcohol is first converted to a more reactive intermediate before being coupled to a heterocyclic core. This is a common strategy in the synthesis of kinase inhibitors like those targeting Bruton's tyrosine kinase (BTK) or Janus kinases (JAKs).
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group via Mesylation
This protocol describes the conversion of the hydroxyl group of a generic (R)-3-(pyrrolidin-1-yl)butan-1-ol into a better leaving group, a mesylate.
Materials:
-
(R)-3-(Pyrrolidin-1-yl)butan-1-ol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of (R)-3-(pyrrolidin-1-yl)butan-1-ol (1.0 eq) in anhydrous DCM (10 mL/g of starting material) under an inert atmosphere of argon, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Substitution with a Heterocyclic Core
This protocol outlines the coupling of the activated pyrrolidinyl intermediate with a generic 4-amino-pyrazolo[3,4-d]pyrimidine, a common core in kinase inhibitors.
Materials:
-
(R)-1-(1-methyl-3-(methylsulfonyloxy)propyl)pyrrolidine (from Protocol 1)
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (15 mL/g of pyrimidine) under an inert atmosphere, add cesium carbonate (2.0 eq).
-
Add the mesylated pyrrolidine derivative (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired kinase inhibitor.
Data Presentation
The following table summarizes the in vitro activity of several known kinase inhibitors that feature a pyrrolidine or a structurally related piperidine scaffold. This data illustrates the potency that can be achieved with this structural motif.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [2] |
| Acalabrutinib | BTK | 3 | [3] |
| Tofacitinib | JAK1, JAK3 | 1, 20 | [4] |
| SB1518 | JAK2, FLT3 | 23, 22 | [5] |
| Compound 23a | JAK1 | 72 | [6] |
| PI3Kα/mTOR Inhibitor 1 | PI3Kα, mTOR | 0.4, 1.6 | [7] |
Signaling Pathways and Experimental Workflow
Visual representations of key signaling pathways targeted by pyrrolidine-containing kinase inhibitors and a generalized experimental workflow are provided below.
Caption: Generalized workflow for synthesizing a kinase inhibitor.
Caption: The PI3K/Akt signaling pathway and inhibition point.
Caption: The JAK/STAT signaling pathway and inhibition point.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(Pyrrolidin-1-yl)butan-1-ol as a Novel Plant Growth Regulator
Introduction:
The continuous demand for increased agricultural productivity necessitates the exploration of novel chemical entities that can modulate plant growth and development. Pyrrolidine derivatives have demonstrated a wide range of biological activities, although their potential in agricultural chemistry remains largely unexplored. This document outlines a proposed research framework for the systematic evaluation of 3-(Pyrrolidin-1-yl)butan-1-ol as a potential plant growth regulator (PGR). The following application notes and protocols are designed for researchers and scientists in the field of agricultural chemistry and drug development to investigate the bioactivity and potential applications of this compound. As there is currently a lack of published data on the agricultural use of this compound, the following sections provide a hypothetical yet structured approach to its initial screening and characterization.
Preliminary Screening and Dose-Response Analysis
The initial phase of investigation focuses on determining the biological activity of this compound on model plant species. A dose-response study is crucial to identify the concentration range at which the compound exhibits stimulatory or inhibitory effects on key growth parameters.
Experimental Protocol: Seed Germination and Seedling Growth Assay
-
Plant Material: Arabidopsis thaliana (ecotype Columbia-0) and Lactuca sativa (lettuce, cv. Grand Rapids) seeds will be used as model dicot and eudicot species, respectively.
-
Preparation of Test Solutions: A stock solution of this compound (10 mM) will be prepared in 0.1% (v/v) dimethyl sulfoxide (DMSO). Serial dilutions will be made with sterile distilled water to obtain final concentrations of 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM. A 0.1% DMSO solution will serve as the vehicle control.
-
Seed Sterilization and Plating: Seeds will be surface-sterilized with 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinsed five times with sterile distilled water. Twenty seeds per plate will be sown on Murashige and Skoog (MS) agar medium supplemented with the respective concentrations of this compound or the vehicle control.
-
Growth Conditions: Plates will be stratified at 4°C for 48 hours in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection:
-
Germination rate will be recorded at 24, 48, and 72 hours.
-
After 10 days, primary root length, lateral root number, and fresh weight of seedlings will be measured.
-
-
Statistical Analysis: All experiments will be performed in triplicate. Data will be analyzed using a one-way ANOVA followed by Dunnett's test for comparison with the control group.
Data Presentation: Hypothetical Dose-Response Data
Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth
| Concentration (µM) | Germination Rate (%) (72h) | Primary Root Length (cm) | Lateral Root Number | Fresh Weight (mg) |
| 0 (Control) | 98 ± 2 | 5.2 ± 0.4 | 15 ± 3 | 10.5 ± 1.2 |
| 0.1 | 99 ± 1 | 5.5 ± 0.3 | 17 ± 2 | 11.2 ± 1.0 |
| 1 | 98 ± 2 | 6.8 ± 0.5 | 22 ± 4 | 13.8 ± 1.5 |
| 10 | 97 ± 3 | 4.1 ± 0.6 | 12 ± 3 | 9.8 ± 1.1 |
| 100 | 85 ± 5 | 2.3 ± 0.4 | 5 ± 2 | 6.2 ± 0.8 |
| 1000 | 40 ± 7 | 0.8 ± 0.2 | 1 ± 1 | 2.1 ± 0.5 |
| Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05). |
Experimental Workflow for Preliminary Screening
Caption: Workflow for screening this compound.
Investigating the Mechanism of Action
Assuming the preliminary screening identifies a bioactive concentration (e.g., 1 µM promoting root growth), the next step is to investigate the potential mechanism of action. Many PGRs function by modulating the signaling pathways of endogenous plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid.
Experimental Protocol: Hormonal Response Assay
-
Reporter Lines: Utilize Arabidopsis thaliana lines containing hormone-responsive reporter genes, such as DR5:GUS (auxin), ARR5:GUS (cytokinin), and GAST1:GUS (gibberellin).
-
Treatment: Grow seedlings of the reporter lines on MS agar for 5 days, then transfer them to liquid MS medium containing 1 µM this compound, the respective hormone as a positive control (e.g., 1 µM IAA for DR5:GUS), or a vehicle control.
-
Histochemical Staining: After 24 hours of treatment, perform GUS staining using a standard protocol (e.g., Jefferson et al., 1987).
-
Quantitative Analysis: For a more quantitative measure, use reporter lines with fluorescent proteins (e.g., DR5:GFP) and quantify the fluorescence intensity in specific tissues using confocal microscopy.
-
Gene Expression Analysis (qRT-PCR): Treat wild-type seedlings with 1 µM this compound for 6, 12, and 24 hours. Extract total RNA, synthesize cDNA, and perform qRT-PCR to analyze the expression of key hormone-responsive genes (e.g., IAA1, ARR7, GA3ox1).
Data Presentation: Hypothetical Gene Expression Data
Table 2: Relative Expression of Hormone-Responsive Genes in Arabidopsis Seedlings Treated with 1 µM this compound
| Gene | Treatment Time (hours) | Fold Change (vs. Control) |
| IAA1 (Auxin-responsive) | 6 | 4.2 ± 0.5 |
| 12 | 2.8 ± 0.3 | |
| 24 | 1.5 ± 0.2 | |
| ARR7 (Cytokinin-responsive) | 6 | 1.1 ± 0.3 |
| 12 | 0.9 ± 0.2 | |
| 24 | 1.2 ± 0.4 | |
| GA3ox1 (Gibberellin biosynthesis) | 6 | 1.3 ± 0.2 |
| 12 | 1.1 ± 0.3 | |
| 24 | 0.8 ± 0.1 | |
| Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05). |
Hypothesized Signaling Pathway Interaction
Application Notes and Protocols for the Characterization of 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and characterization of 3-(Pyrrolidin-1-yl)butan-1-ol. The protocols outlined below are based on established analytical techniques for similar small molecules and pyrrolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ are summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-1' (CH₃) | 1.0 - 1.2 | Doublet | 3H |
| H-2 (CH₂) | 1.5 - 1.7 | Multiplet | 2H |
| H-3 (CH) | 2.8 - 3.0 | Multiplet | 1H |
| H-4 (CH₂-OH) | 3.6 - 3.8 | Multiplet | 2H |
| Pyrrolidine H (α-CH₂) | 2.5 - 2.7 | Multiplet | 4H |
| Pyrrolidine H (β-CH₂) | 1.7 - 1.9 | Multiplet | 4H |
| OH | Variable | Singlet (broad) | 1H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (CH₃) | 15 - 20 |
| C-2 (CH₂) | 30 - 35 |
| C-3 (CH) | 55 - 60 |
| C-4 (CH₂-OH) | 60 - 65 |
| Pyrrolidine C (α-CH₂) | 50 - 55 |
| Pyrrolidine C (β-CH₂) | 20 - 25 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Reference the spectra to the residual solvent peak or TMS.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectral Data
The predicted mass spectral data for this compound obtained by electron ionization (EI) are summarized below. The molecular weight of the compound is 143.23 g/mol .
| m/z | Predicted Fragment Ion | Interpretation |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 128 | [M - CH₃]⁺ | Loss of a methyl group |
| 112 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 98 | [C₆H₁₂N]⁺ | α-cleavage, loss of C₂H₅O |
| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of C₃H₇O |
| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |
Experimental Protocol for GC-MS Analysis
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., methanol, dichloromethane)
-
GC-MS system with an EI source
-
GC column suitable for amine analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra for identification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity assessment and quantification of this compound. Due to its polar nature and lack of a strong chromophore, derivatization may be necessary for sensitive UV detection, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.
Predicted Chromatographic Data
The following table provides expected retention times for this compound under typical reversed-phase HPLC conditions.
| Column | Mobile Phase | Flow Rate (mL/min) | Predicted Retention Time (min) |
| C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (20:80) with 0.1% TFA | 1.0 | 2.5 - 4.0 |
| HILIC (4.6 x 100 mm, 3.5 µm) | Acetonitrile:Ammonium Formate Buffer (pH 3) (90:10) | 1.0 | 5.0 - 7.0 |
Experimental Protocol for HPLC Analysis
This protocol provides a general method for the analysis of this compound by HPLC.
Materials and Equipment:
-
This compound sample
-
HPLC-grade solvents (acetonitrile, water)
-
Mobile phase additives (e.g., trifluoroacetic acid - TFA, ammonium formate)
-
HPLC system with a suitable detector (e.g., UV, ELSD, MS)
-
Reversed-phase C18 or HILIC column
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method (Reversed-Phase):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA can be used for method development. An isocratic method may be sufficient for purity assessment.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (if response is sufficient), or ELSD/MS.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample based on the peak area percentage.
-
For quantification, a calibration curve should be prepared using standards of known concentrations.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectral Data
The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1470-1450 | C-H | Bending |
| 1150-1050 | C-N | Stretching |
| 1050-1000 | C-O | Stretching |
Experimental Protocol for IR Analysis
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
This compound sample (liquid)
-
FTIR spectrometer with an ATR accessory
-
Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a Kimwipe and a suitable solvent.
-
Application Notes & Protocols for Purity Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol
Introduction
These application notes provide detailed methodologies for the purity analysis of 3-(Pyrrolidin-1-yl)butan-1-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chiral amino alcohol, and its purity, particularly its enantiomeric purity, is critical in pharmaceutical applications. The following protocols are designed for researchers, scientists, and drug development professionals to accurately determine the purity and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is suitable for determining the purity of this compound and for separating its enantiomers. A chiral stationary phase is employed for the enantiomeric separation.
Experimental Protocol
2.1.1. Instrumentation and Materials
-
HPLC system with a UV or PDA detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Diethylamine (DEA)
-
This compound reference standard and sample
2.1.2. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
2.1.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
2.1.4. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak. For enantiomeric purity, calculate the percentage of each enantiomer.
Data Presentation
| Parameter | Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | Approximately 10.5 min |
| Retention Time (S-enantiomer) | Approximately 12.8 min |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Linearity (r²) | > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method is ideal for the identification and quantification of volatile impurities in this compound. Derivatization is often employed to improve the chromatographic properties of amino alcohols.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Analytical balance
-
Vials and caps
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous Pyridine
-
This compound reference standard and sample
3.1.2. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
3.1.3. Sample Preparation (with Derivatization)
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3.1.4. Analysis Inject 1 µL of the derivatized sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percentage method.
Data Presentation
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |
| Retention Time (TMS-derivative) | Approximately 15.2 min |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
Visualizations
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol. The following sections offer detailed experimental protocols, data tables for optimizing reaction conditions, and troubleshooting workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Reagent Quality:
-
Starting Ketone Purity: The precursor, 3-(pyrrolidin-1-yl)butan-2-one, may contain impurities from its synthesis that interfere with the reduction. Verify its purity via NMR or GC-MS before starting.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) can degrade with improper storage. Use a freshly opened bottle or test the activity of your current batch on a small scale with a model ketone.
-
-
Reaction Conditions:
-
Temperature: While the reduction is often performed at 0 °C to control exothermicity, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
-
Reaction Time: The reaction may not have reached completion. Take aliquots at different time points and analyze by TLC or GC to ensure the starting material is fully consumed.
-
-
Workup and Purification:
-
pH Adjustment: During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic layer during extraction. The amine functionality requires a basic pH to be unprotonated and soluble in organic solvents.
-
Emulsion Formation: Amine compounds can form emulsions during extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through celite.
-
Purification Loss: The product is a relatively polar alcohol. It may have partial water solubility, leading to loss during extraction. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol). Loss can also occur during column chromatography if the silica gel is too acidic or if an inappropriate solvent system is used.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.
-
Unreacted Starting Material: If one of the spots corresponds to the starting ketone (visualized with a suitable stain like permanganate), the reaction is incomplete. See Q1 for tips on driving the reaction to completion.
-
Byproduct Formation: While the reduction of a ketone to an alcohol is typically clean, side reactions can occur. In related syntheses, potential byproducts could arise from impurities in the starting materials. Ensure high purity of the precursor ketone.
-
Minimization Strategy: Use a milder reducing agent like sodium borohydride in a protic solvent (methanol or ethanol), which offers high selectivity for ketones.[1] Adding the reducing agent portion-wise at a low temperature (0 °C) can help minimize any potential side reactions by controlling the reaction rate.
Q3: The purification of the final product by column chromatography is proving difficult. What do you recommend?
A3: Purifying polar amino alcohols on silica gel can be challenging due to strong binding and peak tailing.
-
Deactivate Silica Gel: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a base, such as triethylamine (~1-2%) or ammonium hydroxide. This neutralizes acidic sites on the silica surface, preventing the amine from sticking to the column and improving peak shape.
-
Solvent System Selection: A gradient elution is often necessary. Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common solvent system for this type of compound is a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:4.5:0.5).
-
Alternative Purification: If chromatography is still problematic, consider distillation under reduced pressure (vacuum distillation), provided the product is thermally stable.
Experimental Protocols
This section provides a detailed methodology for a common and reliable route to synthesize this compound: the reduction of the corresponding ketone.
Protocol: Synthesis of this compound via Ketone Reduction
This two-step procedure involves the initial synthesis of the ketone precursor followed by its reduction to the target alcohol.
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butan-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobutan-2-one (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.5 eq) as a base. To this suspension, add pyrrolidine (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the 3-chlorobutan-2-one is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyrrolidin-1-yl)butan-2-one, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the crude 3-(pyrrolidin-1-yl)butan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction Conditions: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[2]
-
Monitoring: Monitor the disappearance of the starting ketone by TLC (stain with potassium permanganate).
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Adjust the pH to >11 with 2M NaOH solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel pre-treated with triethylamine, using a gradient of 0-10% methanol in dichloromethane.
Data Presentation: Optimizing Reaction Conditions
The tables below summarize how key experimental parameters can be adjusted to optimize the reduction step. The data is illustrative and based on established chemical principles for similar reductions.
Table 1: Effect of Reducing Agent on Yield and Selectivity
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | MeOH | 0 to 25 | 85 - 95 | High selectivity for ketones; safe and easy to handle. |
| Lithium Aluminum Hydride (LAH) | THF | 0 to 25 | 90 - 98 | More powerful, but highly reactive with water/alcohols. Requires strictly anhydrous conditions. |
| Sodium Triacetoxyborohydride (STAB) | DCM/DCE | 25 | 80 - 90 | Milder; often used for reductive aminations but also effective for ketones. |
Table 2: Influence of Solvent on Reaction Time and Yield (using NaBH₄)
| Solvent | Relative Reaction Time | Typical Yield (%) | Notes |
| Methanol | Fast | 90 - 95 | Protic solvent activates NaBH₄, leading to faster reaction rates. |
| Ethanol | Moderate | 88 - 93 | Slightly slower than methanol but a good alternative. |
| THF | Slow | 70 - 80 | Aprotic solvent; reaction is much slower without a protic co-solvent. |
| Water | Very Fast | Variable | Can be used, but control is difficult and NaBH₄ decomposes rapidly. |
Table 3: Impact of Temperature on Reaction Rate and Byproduct Formation
| Temperature (°C) | Reaction Rate | Potential Issues | Recommendation |
| 0 | Moderate | Reaction may be slow or stall if reagents are not sufficiently active. | Ideal for initial addition of the reducing agent to control the exotherm. |
| 25 (Room Temp) | Fast | Optimal for most NaBH₄ reductions after initial addition at a lower temperature. | Allow the reaction to warm to RT after adding the reducing agent at 0 °C.[2] |
| > 40 | Very Fast | Increased risk of side reactions and solvent evaporation. | Generally not recommended unless the reaction is exceptionally sluggish. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
References
troubleshooting low yields in the synthesis of substituted pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, it's best to start with the fundamentals. First, verify the quality and purity of your starting materials and reagents, as impurities can significantly hinder a reaction. Ensure that all solvents are anhydrous, especially for moisture-sensitive reactions. Re-evaluate the stoichiometry of your reactants to confirm they are correct. Finally, check that the reaction is being conducted under the recommended inert atmosphere (e.g., nitrogen or argon) if required for your specific protocol to prevent oxidation or other side reactions.[1][2]
Q2: How critical is the choice of solvent in the synthesis of substituted pyrrolidines, and how can it impact my yield?
A2: The solvent plays a crucial role and can profoundly impact both the yield and stereoselectivity of the reaction.[1] Solvent polarity can influence the stability of transition states and the solubility of reactants and catalysts. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[1] It is advisable to screen a range of solvents with different polarities to find the optimal conditions for your specific transformation.[2]
Q3: My catalytic reaction is sluggish or not proceeding to completion. What could be the issue with my catalyst?
A3: Several factors can lead to poor catalyst performance. Catalyst deactivation is a common problem, which can be caused by poisoning from impurities in the substrate or solvent, or by side reactions.[1][3] Ensure all reagents are of high purity to avoid introducing catalyst poisons like sulfur or phosphorus compounds.[3] Improper catalyst activation or incorrect catalyst loading can also lead to low activity.[3] Always follow the recommended activation procedure for your specific catalyst and consider optimizing the catalyst loading, as insufficient amounts may lead to incomplete conversion.[1][3] In some cases, the product itself can act as a poison to the catalyst, particularly with nitrogen-containing compounds and precious metal catalysts like palladium.[4]
Q4: I am observing the formation of significant side products in my reaction. What are some common side reactions in pyrrolidine synthesis?
A4: Side reactions are a frequent cause of low yields. In [3+2] cycloaddition reactions, poor regioselectivity can lead to a mixture of isomers.[5] Redox side-reactions can also be significant competitors to the desired reaction pathway.[6] For instance, in palladium-catalyzed hydroarylation reactions to form 3-aryl pyrrolidines, competing oxidation processes can occur.[6] To mitigate side reactions, you can try using additives to suppress them, or optimize the reaction conditions (e.g., lower temperature) to favor the desired product formation.[2]
Q5: My purification process seems to be causing a significant loss of my desired pyrrolidine product. What are some tips for efficient purification?
A5: Pyrrolidines, being basic, can be highly water-soluble, especially in their protonated form, which can lead to losses during aqueous workups.[2] An acid-base extraction can be an effective purification strategy. By dissolving the crude mixture in an organic solvent and washing with a mild acid, the pyrrolidine product will move to the aqueous layer as a salt. After separating the layers, the aqueous layer can be basified, and the free amine can be extracted back into an organic solvent.[2] If you are facing co-elution with impurities during column chromatography, consider changing the stationary phase or the eluent system.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common and multifaceted problem. The following guide will help you systematically troubleshoot the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity
Achieving high stereoselectivity is often a critical goal in the synthesis of substituted pyrrolidines.
Possible Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature can significantly affect the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may enhance selectivity, though it might require longer reaction times.[1]
-
-
Inappropriate Catalyst or Catalyst Loading: The nature and concentration of the catalyst are crucial for controlling the stereochemical outcome.
-
Solution: If using a catalyst, screen different types (e.g., various Lewis acids, organocatalysts, or chiral metal-ligand complexes). The choice of metal salt and ligand, as well as their ratio, can dramatically influence the enantiomeric excess.[1]
-
-
Solvent Effects: The solvent can influence the geometry of the transition state.
-
Solution: Systematically screen a variety of solvents with different polarities and steric properties.[1]
-
-
Substrate Sterics: The steric bulk of the substituents on the reactants can influence facial selectivity.
-
Solution: If possible, increasing the steric hindrance on either the dipole or the dipolarophile can lead to higher diastereoselectivity.[7]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH | 100 | 24 | <40 |
| 2 | CCMFe2O4@L-proline (4) | EtOH | 100 | 12 | 70 |
| 3 | CCMFe2O4@L-proline (8) | EtOH | 100 | 8 | 85 |
| 4 | CCMFe2O4@L-proline (14) | EtOH | 100 | 3 | 91 |
| 5 | CCMFe2O4@L-proline (14) | MeOH | 100 | 5 | 82 |
| 6 | CCMFe2O4@L-proline (14) | Toluene | 100 | 6 | 75 |
Data adapted from a study on the synthesis of spirocyclic pyrrolidines.[8] This table illustrates how systematic optimization of catalyst loading and solvent can significantly improve reaction yield and time.
Table 2: Effect of Reaction Conditions on the Synthesis of 2-Pyrrolidones
| Entry | Temperature (°C) | Time (h) | Additive | Conversion to Product (%) |
| 1 | 150 | 10 | None | 65 |
| 2 | 170 | 10 | None | 78 |
| 3 | 170 | 15 | None | 74 |
| 4 | 170 | 15 | Molecular Sieves | 83 |
Data adapted from a study on the synthesis of 2-pyrrolidones.[9] This table highlights the impact of temperature, reaction time, and the use of additives to remove water on the conversion to the desired product.
Experimental Protocols
General Procedure for a Catalyzed 1,3-Dipolar Cycloaddition
This protocol provides a general methodology for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition reaction.
Experimental Workflow
Caption: General experimental workflow for a 1,3-dipolar cycloaddition.
Methodology:
-
To a round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).[1]
-
Add the chosen solvent (5 mL) to the flask.[1]
-
Add the catalyst (e.g., 4 mol%) to the mixture.[1]
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, proceed to the workup. If using a magnetic catalyst, it can be separated using an external magnet.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]
General Procedure for Catalyst Regeneration (for Carbon-Supported Catalysts)
Deactivated carbon-supported catalysts can sometimes be regenerated to restore activity.
Regeneration Steps:
-
Solvent Washing: Wash the catalyst with a solvent that was used in the reaction to remove any adsorbed organic species.[3]
-
Drying: Dry the catalyst under a vacuum at a moderate temperature.[3]
-
Oxidation: Heat the catalyst in a controlled flow of air or diluted oxygen to a temperature sufficient to burn off carbon deposits (e.g., 200-400 °C). The temperature should be increased slowly to avoid catalyst sintering.[3]
Disclaimer: Always perform regeneration procedures with caution and refer to specific literature or manufacturer recommendations for your particular catalyst.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-(Pyrrolidin-1-yl)alkanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-(pyrrolidin-1-yl)alkanols. This structural motif is crucial in the development of various biologically active compounds. Achieving high stereoselectivity, controlling both relative (syn/anti) and absolute (R/S) stereochemistry, is a common challenge for researchers.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Reduction of β-Amino Ketones
Q: My reduction of a 3-(pyrrolidin-1-yl)ketone precursor is resulting in a low diastereomeric ratio (dr), often close to 1:1. How can I improve the selectivity for the syn or anti alkanol?
A: The diastereoselectivity of β-amino ketone reduction is highly dependent on the reducing agent and the reaction conditions, which dictate the operative stereochemical model (e.g., Felkin-Anh, Cram-chelate). The nitrogen atom of the pyrrolidine ring can act as a chelating auxiliary, guiding the hydride delivery.
Troubleshooting Steps:
-
Promote Chelation for syn-Diastereomer: To favor the syn isomer, use reducing agents capable of chelation in conjunction with a Lewis acidic metal. The substrate forms a rigid cyclic intermediate with the metal, forcing the hydride to attack from the less hindered face.
-
Reagents: Zinc borohydride (Zn(BH₄)₂), or samarium(II) iodide (SmI₂) with N-acyl protected substrates, can provide high syn selectivity.[1]
-
Solvents: Use chelating solvents like THF or DME.
-
-
Inhibit Chelation for anti-Diastereomer: To favor the anti isomer, use bulky, non-chelating reducing agents. These reagents favor a Felkin-Anh model where the largest group (the pyrrolidinyl moiety) orients itself away from the nucleophile's trajectory.
-
Temperature Optimization: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
| Entry | Precursor | Reducing Agent | Solvent | Temp (°C) | Major Isomer | Diastereomeric Ratio (syn:anti) |
| 1 | N-Boc-3-(pyrrolidin-1-yl)ketone | Li(s-Bu)₃BH | THF | -78 | syn | >95:5[2] |
| 2 | N-aryl-3-(pyrrolidin-1-yl)ketone | SmI₂ | THF | -78 | anti | 1: >95[1] |
| 3 | 3-(pyrrolidin-1-yl)ketone HCl | NaBH₄ | MeOH | 0 | anti | Variable, often low selectivity |
Issue 2: Low Enantiomeric Excess (% ee) in Asymmetric Ketone Reduction
Q: I am using a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of my prochiral 3-(pyrrolidin-1-yl)ketone, but the enantiomeric excess is poor.
A: The CBS reduction is a powerful tool but is sensitive to several factors.[3] Low enantioselectivity often points to issues with reagents, reaction conditions, or the substrate itself.[4][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the borane and the catalyst, leading to non-catalytic, non-selective reduction.[3][4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Verify Reagent Quality: Commercially available borane solutions (BH₃•THF) can contain borohydride impurities that cause a racemic background reaction.[4] Use freshly opened bottles or titrate the solution before use. The purity of the CBS catalyst is also critical.
-
Optimize Temperature: Enantioselectivity is highly temperature-dependent.[4] While lower temperatures often improve ee, there is an optimal temperature for each substrate/catalyst system.[4] Running the reaction at temperatures from -78°C to 0°C can help identify the ideal conditions.[6]
-
Check Substrate Compatibility: The pyrrolidine nitrogen is a Lewis base and can coordinate to the borane or the catalyst's Lewis acidic boron atom.[3][7] This can interfere with the formation of the active catalyst-borane complex.[7] It may be necessary to use the protonated salt of the ketone (e.g., hydrochloride salt) to prevent this unwanted coordination.
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[5] An optimal loading (typically 5-10 mol%) should be determined experimentally.
Issue 3: Poor Regio- and Stereoselectivity in Epoxide Ring-Opening
Q: My synthesis involves the ring-opening of a terminal epoxide with pyrrolidine, but I am getting a mixture of regioisomers and low yield.
A: The ring-opening of epoxides with amine nucleophiles is a fundamental route to amino alcohols, but selectivity can be a major challenge.[8][9] The outcome depends on whether the reaction proceeds via an Sₙ2 or Sₙ1-like mechanism.[10]
Troubleshooting Steps:
-
Control Regioselectivity:
-
For attack at the less hindered carbon (Sₙ2 pathway): Use basic or neutral conditions. The reaction of pyrrolidine itself with the epoxide will typically attack the sterically most accessible carbon.[11]
-
For attack at the more substituted carbon (Sₙ1-like pathway): Use acidic conditions. Protonation of the epoxide oxygen makes it a better leaving group. The positive charge develops at the more substituted carbon, which then directs the nucleophilic attack.[10] However, this can lead to side reactions.
-
-
Minimize Side Reactions: Epoxides are prone to polymerization, especially under strong Lewis acidic conditions.[8]
-
Catalyst Choice: Use milder Lewis acids (e.g., Zr-based catalysts) which can be more effective than stronger ones (e.g., Sn-based) for amine nucleophiles, as strong binding of the amine to the catalyst can inhibit the reaction.[8] Lithium salts (e.g., LiClO₄) can also activate the epoxide towards ring-opening while minimizing side products.[9]
-
Reaction Conditions: Control the stoichiometry carefully (avoiding a large excess of epoxide) and maintain a constant, moderate temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best analytical method to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my 3-(pyrrolidin-1-yl)alkanol product?
-
A1: For diastereomeric ratio, ¹H NMR spectroscopy is often the most direct method. The signals for the protons adjacent to the newly formed stereocenters will typically appear at different chemical shifts with distinct coupling constants for each diastereomer. For enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice. It is critical to validate the analytical method with a racemic or scalemic sample to ensure baseline separation of the enantiomers.[5]
-
-
Q2: How does the steric bulk of the substituents on the alkanol backbone affect stereoselectivity?
-
A2: Steric bulk plays a crucial role. In ketone reductions, a larger steric difference between the two groups flanking the carbonyl generally leads to higher enantioselectivity in asymmetric reductions and higher diastereoselectivity in substrate-controlled reductions.[7] For epoxide ring-opening, increased steric hindrance directs nucleophilic attack to the less substituted carbon under Sₙ2 conditions.[11][12]
-
-
Q3: Which synthetic strategy is generally preferred for accessing enantiopure 3-(pyrrolidin-1-yl)alkanols?
-
A3: There is no single "best" strategy, as the optimal route depends on the specific target molecule and available starting materials.
-
Asymmetric Reduction: Excellent for when the corresponding prochiral ketone is readily available. Catalytic methods like the CBS reduction are highly efficient.[3]
-
Epoxide Ring-Opening: Ideal when starting from a chiral epoxide sourced from the chiral pool or asymmetric epoxidation (e.g., Sharpless epoxidation). This method sets the absolute stereochemistry of the hydroxyl group first.
-
Chiral Pool Synthesis: Utilizing enantiopure starting materials that already contain one or more of the desired stereocenters, such as proline or hydroxyproline, is a very powerful strategy.[13]
-
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Amino Ketone to the syn-1,3-Amino Alcohol
This protocol is a representative example for achieving syn selectivity via a chelation-controlled reduction.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-3-(pyrrolidin-1-yl)ketone (1.0 eq) and anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired syn-amino alcohol.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
This protocol describes a general procedure for the enantioselective reduction of a ketone.
-
Catalyst Preparation: To a flame-dried flask under argon, add the (R)-CBS catalyst (0.1 eq) and anhydrous THF (0.5 M relative to catalyst).
-
Borane Addition: Cool the catalyst solution to 0 °C. Add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M solution in THF, 1.0 eq) dropwise. Stir for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: In a separate flask, dissolve the 3-(pyrrolidin-1-yl)ketone (1.0 eq) in anhydrous THF (0.2 M). Cool this solution to the desired reaction temperature (e.g., -20 °C).
-
Reaction: Transfer the ketone solution to the pre-formed catalyst-borane complex via cannula. Stir the reaction mixture at -20 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1N HCl and stir for another 30 minutes. Basify the solution with 2N NaOH and extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the chiral alcohol.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: Competing models in diastereoselective ketone reduction.
References
- 1. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)butan-1-ol and its Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(Pyrrolidin-1-yl)butan-1-ol and its related amino alcohol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, streaking or showing poor separation on a standard silica gel column?
A1: Basic amines like this compound often interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction can lead to irreversible adsorption, compound degradation, yield loss, and significant band spreading or streaking.[1] To mitigate this, you can add a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic sites on the silica.[1][2]
Q2: My amino alcohol derivative is highly polar and water-soluble. How can I effectively extract it from an aqueous solution?
A2: High water solubility makes standard liquid-liquid extraction with immiscible organic solvents inefficient.[3] One effective strategy is to perform an acid-base extraction. By adjusting the pH of the aqueous solution to be basic (e.g., pH 9-10 with NaOH), you convert the amine salt back to its neutral, more organic-soluble free base form, which can then be extracted into an organic solvent like dichloromethane or diethyl ether.[4][5] Another approach involves forming a Schiff base by reacting the amino alcohol with an aromatic aldehyde; the resulting imine is less water-soluble and can be extracted, then hydrolyzed back to the amino alcohol.[3][6]
Q3: What are the best chromatography techniques for purifying polar amino alcohols?
A3: For highly polar compounds that are poorly retained in traditional reversed-phase chromatography, Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8] HILIC uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of water or aqueous buffer.[7][8] This technique promotes the retention of polar analytes.[7] Reversed-phase chromatography can also be effective, especially when the mobile phase pH is alkaline, which makes the basic amine compounds more lipophilic and retentive.[1]
Q4: How can I purify my product without using chromatography?
A4: Several non-chromatographic methods can be employed:
-
Acid-Base Extraction: This is a powerful first step to separate your basic product from acidic or neutral impurities.[9]
-
Crystallization/Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can significantly improve purity. For pyrrolidine derivatives, polar protic solvents like aqueous isopropanol have been used.[10]
-
Salt Formation and Precipitation: You can form a salt of the amine by reacting it with an acid (e.g., HCl, tartaric acid, oxalic acid) in a suitable solvent (like EtOAc, dioxane, or ether), causing the salt to precipitate.[2][11] The purified salt can then be converted back to the free base.
-
Distillation: For liquid and thermally stable amino alcohols, distillation under reduced pressure can be an effective purification method.
Q5: What is the best approach for separating enantiomers of chiral this compound derivatives?
A5: Chiral separation is crucial for pharmaceutical applications.[12][13] The most common method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable.[14][15] Alternatively, you can use an indirect approach by derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column.[16][17] Classical resolution by forming diastereomeric salts with a chiral acid (like tartaric acid) followed by fractional crystallization is also a viable method.[11][18]
Troubleshooting Guides
Problem 1: Low Recovery After Acid-Base Extraction
| Symptom | Possible Cause | Troubleshooting Solution |
| No solid or minimal product precipitates after basifying the aqueous layer. | The free base form of your compound is still significantly water-soluble. | After basifying the aqueous layer, perform multiple extractions with an organic solvent (e.g., 3x with dichloromethane). If recovery is still low, consider saturating the aqueous layer with NaCl to decrease the solubility of the organic compound (salting-out effect).[4] |
| Emulsion forms at the interface during extraction. | High concentration of surfactants or fine particulates. The organic and aqueous phases have similar densities. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite. Allow the separatory funnel to stand undisturbed for a longer period. |
| Product is lost during the workup. | The pH was not sufficiently basic to convert the amine salt to the free base. | Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction.[4] |
Problem 2: Issues with Column Chromatography
| Symptom | Possible Cause | Troubleshooting Solution |
| Compound streaks or tails on a silica gel TLC/column. | The basic amine is interacting strongly with acidic silica.[1] | Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to neutralize the silica surface.[2] Alternatively, use a different stationary phase like basic alumina or switch to a reversed-phase or HILIC setup.[1][2] |
| Compound does not move from the baseline (Rf = 0) even with highly polar solvents. | The compound is either irreversibly bound to the silica or is too polar for the selected normal-phase system. | Switch to a more suitable chromatography mode. For highly polar amines, HILIC is often a good choice.[7][8] A reversed-phase system with an alkaline mobile phase can also be effective.[1] |
| Poor separation between the desired product and a similar impurity. | Insufficient selectivity of the chromatographic system. | Optimize the mobile phase by trying different solvent combinations. If that fails, change the stationary phase (e.g., from silica to alumina, or C18 to a phenyl column) to alter the separation mechanism.[1] For HILIC, adjusting the buffer pH and ionic strength can dramatically affect retention and selectivity.[7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate a basic amino alcohol from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add a 1 M aqueous HCl solution to the separatory funnel. Shake the funnel vigorously, venting frequently. This will protonate the basic amine, forming a water-soluble salt.[4][5]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine) into a clean Erlenmeyer flask. The organic layer, containing neutral and acidic compounds, can be discarded or processed separately.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a 2 M NaOH solution while stirring until the solution is strongly basic (pH 9-10, verified with pH paper).[4] This converts the ammonium salt back to the neutral free base.
-
Back-Extraction: Pour the basified aqueous solution back into a clean separatory funnel. Extract the free base back into an organic solvent (e.g., 3 portions of dichloromethane).[4]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amino alcohol.
Protocol 2: Flash Chromatography on Amine-Treated Silica Gel
This protocol is for purifying basic amino alcohols that streak on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack the column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase (containing 1% TEA).[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column (dry loading).
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% Ethyl Acetate in Hexane), ensuring that 1% TEA is maintained in the mobile phase throughout the run.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Data Tables
Table 1: Chromatographic Conditions for Polar Amines & Derivatives
| Technique | Stationary Phase | Mobile Phase | Key Considerations | Reference |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine (TEA) | TEA is added to prevent peak tailing of basic amines. | [1][2] |
| Normal-Phase | Basic Alumina | Varies (e.g., Dichloromethane/Methanol) | A good alternative to silica for acid-sensitive or strongly basic compounds. | [2] |
| Reversed-Phase | C18 | Acetonitrile/Water + 0.1% TEA | Running at a high pH keeps the amine in its neutral, more retentive form. | [1] |
| HILIC | Silica, Amino, or Diol | Acetonitrile/Aqueous Buffer | Excellent for retaining very polar compounds. Buffer pH and ionic strength are critical for selectivity. | [7][8] |
Table 2: Recrystallization and Salt Formation Solvents
| Compound Type | Technique | Solvent System | Comments | Reference |
| Aroyl Pyrrolidine Derivatives | Recrystallization | Aqueous Isopropanol or n-Propanol | Used for final purification of the crude product after extraction. | [10] |
| General Amines | Salt Precipitation | HCl in EtOAc or Dioxane | Forms the hydrochloride salt, which often precipitates from non-polar solvents. | [2] |
| Amino Alcohols | Diastereomeric Salt Formation | Methanol | Used with chiral acids like L-(+)-tartaric acid for classical resolution. | [11] |
| Amino Alcohol Oxalates | Recrystallization | Water/Ethanol or Water/Methanol | Used to purify crude amino alcohol salts by reducing the solubility upon addition of the organic solvent. | [19] |
Visualized Workflows and Logic
Caption: General purification workflow for amino alcohol derivatives.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. JP2669874B2 - Method for recovering 2-amino alcohol - Google Patents [patents.google.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 11. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
preventing side reactions in the N-alkylation of pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of pyrrolidines.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the N-alkylation of pyrrolidines and offers potential solutions in a question-and-answer format.
Q1: My primary challenge is the formation of a quaternary ammonium salt byproduct. How can I improve the selectivity for the desired tertiary amine?
A1: Over-alkylation, the reaction of the desired tertiary amine product with the alkylating agent to form a quaternary ammonium salt, is the most common side reaction in the N-alkylation of pyrrolidines.[1][2][3] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to this undesired follow-up reaction.[1][3] Several strategies can be employed to favor mono-alkylation:
-
Control of Stoichiometry: Using a large excess of the pyrrolidine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[1][2] Conversely, if the alkylating agent is more valuable, a slow, controlled addition of the pyrrolidine to the alkylating agent can also minimize over-alkylation.[1][4]
-
Choice of Base: A non-nucleophilic, sterically hindered base is crucial to deprotonate the pyrrolidine without competing in the alkylation reaction.[1] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used for SN2 alkylations and can influence reaction rates and selectivity.[1][5]
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is advisable to begin at room temperature and adjust as necessary.[1][6]
Q2: I am observing low conversion of my starting pyrrolidine despite trying various conditions. What factors could be contributing to this?
A2: Low reactivity can stem from several factors, including the nature of the reactants and suboptimal reaction conditions.
-
Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent, such as an alkyl chloride, consider switching to a more reactive one like an alkyl bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate).[1][5]
-
Steric Hindrance: Significant steric bulk on either the pyrrolidine or the alkylating agent can slow down the desired SN2 reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent might be necessary.
-
Inadequate Base: The chosen base may not be strong enough to effectively deprotonate the pyrrolidine, leading to a low concentration of the nucleophilic free amine. Consider a stronger base if you suspect this is the issue.
Q3: My alkylating agent also contains a ketone. I'm seeing byproducts resulting from a reaction at the keto group. How can I avoid this?
A3: When the alkylating agent contains other electrophilic sites, such as a ketone, side reactions can occur.[6] In the presence of a base, the pyrrolidine can act as a nucleophile and attack the carbonyl carbon, or the base itself could promote self-condensation of the alkylating agent.[6]
-
Protecting Groups: One of the most effective strategies is to protect the ketone as a ketal (e.g., using ethylene glycol) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the attack at the less reactive carbonyl group.[6]
-
Alternative Synthetic Routes: Consider alternative methods for synthesizing the target molecule that do not involve the direct alkylation with a ketone-containing reagent. Reductive amination, for example, could be a viable alternative.[3]
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation Selectivity
| Parameter | Recommendation for High Mono-alkylation Selectivity | Rationale |
| Stoichiometry | Use a large excess of pyrrolidine relative to the alkylating agent.[1][2] | Increases the probability of the alkylating agent reacting with the starting amine rather than the product. |
| Addition Mode | Slow, dropwise addition of the alkylating agent to the pyrrolidine solution.[1][4] | Maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation. |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[1][6] | Prevents the base from competing with the pyrrolidine as a nucleophile and minimizes side reactions. |
| Solvent | Polar aprotic solvents (e.g., MeCN, DMF, DMSO).[1][5] | Effectively solvate the ions involved in the SN2 transition state, facilitating the reaction. |
| Temperature | Start at room temperature and optimize as needed.[1][6] | Balances reaction rate with the suppression of side reactions, which are often favored at higher temperatures. |
| Alkylating Agent | Use more reactive alkylating agents (R-I > R-Br > R-Cl; or sulfonates).[1][5] | Allows for milder reaction conditions (e.g., lower temperatures), which can improve selectivity. |
Experimental Protocols
General Protocol for Selective Mono-N-Alkylation of Pyrrolidine
This protocol provides a general starting point for the selective N-alkylation of pyrrolidine. Optimization of specific parameters will be necessary for different substrates.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine (2-5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5-2 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile).
-
Reaction Setup: Stir the mixture at room temperature.
-
Addition of Alkylating Agent: Prepare a solution of the alkylating agent (1 equivalent) in the same solvent. Add this solution dropwise to the stirring pyrrolidine mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in the N-alkylation of pyrrolidines.
References
Technical Support Center: Improving the Scalability of 3-(Pyrrolidin-1-yl)butan-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on improving scalability.
Troubleshooting Guides
Two primary synthetic routes are commonly considered for the synthesis of this compound. This guide is divided into sections addressing potential issues in each route.
Route 1: Reductive Amination of 4-Hydroxy-2-butanone with Pyrrolidine
This route involves the reaction of 4-hydroxy-2-butanone with pyrrolidine to form an iminium intermediate, which is then reduced to the final product.
Question: My reductive amination reaction is showing low conversion to the desired this compound, and I'm observing unreacted 4-hydroxy-2-butanone. How can I improve the yield?
Answer:
Low conversion in reductive amination can be attributed to several factors, especially when scaling up. Here are some troubleshooting steps:
-
Incomplete Imine/Enamine Formation: The initial reaction between the ketone and the amine is an equilibrium. To drive this equilibrium towards the imine/enamine intermediate, consider the following:
-
Water Removal: The formation of the imine/enamine releases water. On a larger scale, inefficient water removal can inhibit the reaction. If your reaction setup allows, consider using a Dean-Stark apparatus or adding dehydrating agents like molecular sieves.
-
Catalyst: While not always necessary, a mild acid catalyst can facilitate imine formation. However, the choice and amount of catalyst are critical, as excessive acidity can lead to side reactions.
-
-
Reducing Agent Activity: The activity of the reducing agent is crucial.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. For less reactive ketones or when milder conditions are needed, sodium triacetoxyborohydride (STAB) can be a better option as it is more selective for the iminium ion over the ketone.[1]
-
Reagent Quality and Stoichiometry: Ensure your reducing agent is not degraded. It's also important to use an appropriate stoichiometric amount; an excess may be required to drive the reaction to completion, but a large excess can lead to side reactions and complicate the work-up.
-
-
Reaction Conditions:
-
Temperature: While room temperature is often a starting point, gentle heating might be necessary to promote imine formation. However, high temperatures can lead to degradation of starting materials or products.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol are often used with NaBH₄.[1] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common with STAB.
-
| Parameter | Recommendation for Scale-up | Potential Issues at Scale |
| Water Removal | Use of a Dean-Stark trap or a packed column with molecular sieves. | Inefficient water removal leading to slow reaction and lower conversion. |
| Reducing Agent | Gradual addition of the reducing agent to control exotherms. | Localized high concentrations can lead to side reactions; poor mixing can result in incomplete reaction. |
| Temperature | Careful monitoring and control of the internal reaction temperature. | Runaway reactions, especially with highly reactive reducing agents. |
| Solvent | Use of a solvent that allows for good solubility of all reactants and intermediates. | Phase separation or precipitation of intermediates can hinder the reaction. |
Question: I am observing the formation of significant amounts of 1,3-butanediol as a byproduct. What is causing this and how can it be minimized?
Answer:
The formation of 1,3-butanediol indicates that the starting ketone, 4-hydroxy-2-butanone, is being directly reduced by the reducing agent before it can react with pyrrolidine. This is a common side reaction, especially with powerful reducing agents like sodium borohydride.
To minimize this side reaction:
-
Pre-formation of the Imine/Enamine: Allow the 4-hydroxy-2-butanone and pyrrolidine to react for a period before introducing the reducing agent. This increases the concentration of the desired intermediate.
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃). These reagents are known to preferentially reduce the iminium ion over the ketone.[1]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor the formation and stability of the iminium ion, making it more susceptible to reduction than the ketone.
-
Temperature Control: Perform the reduction at a lower temperature to increase the selectivity of the reducing agent.
Route 2: Aza-Michael Addition of Pyrrolidine to Crotonaldehyde followed by Reduction
This two-step route involves the conjugate addition of pyrrolidine to crotonaldehyde to form 3-(pyrrolidin-1-yl)butanal, which is then reduced to the target alcohol.
Question: The aza-Michael addition of pyrrolidine to crotonaldehyde is resulting in a complex mixture of products, including polymers. How can I improve the selectivity of this reaction?
Answer:
The formation of byproducts in the aza-Michael addition is often related to the high reactivity of crotonaldehyde. Here's how to address this:
-
Control of Reaction Temperature: This reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and minimize side reactions like polymerization.
-
Order of Addition: Adding the crotonaldehyde slowly to a solution of pyrrolidine ensures that the amine is always in excess, which can help to prevent polymerization of the aldehyde.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred.
-
Catalyst: While often not necessary for this specific reaction, in some aza-Michael additions, a catalyst can improve selectivity. However, for this highly favorable reaction, controlling the conditions is usually sufficient.
| Parameter | Recommendation for Scale-up | Potential Issues at Scale |
| Temperature Control | Use of a jacketed reactor with efficient cooling. | Runaway reaction leading to polymerization and reduced yield. |
| Addition Rate | Slow, controlled addition of crotonaldehyde using a dosing pump. | Poor mixing can lead to localized high concentrations and side reactions. |
| Solvent | A solvent that provides good heat transfer and solubility. | Viscosity increase due to polymerization can hinder mixing and heat transfer. |
Question: The reduction of the intermediate, 3-(pyrrolidin-1-yl)butanal, is not going to completion, and I'm having trouble purifying the final product from the unreacted aldehyde. What can I do?
Answer:
Incomplete reduction and purification challenges are common in multi-step syntheses. Consider the following:
-
Reduction Step:
-
Reducing Agent: Sodium borohydride is generally effective for reducing aldehydes. Ensure that a sufficient excess is used to drive the reaction to completion.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde before quenching the reaction.
-
-
Purification:
-
Distillation: Due to the potential for close boiling points of the aldehyde intermediate and the alcohol product, fractional distillation under reduced pressure is often necessary. The efficiency of the distillation column is critical for achieving good separation at scale.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can be an effective purification strategy.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification method at scale.
-
Frequently Asked Questions (FAQs)
Q1: Which of the two synthetic routes is generally more scalable?
A1: Both routes have their own scalability challenges. The reductive amination (Route 1) is a one-pot reaction which can be more efficient in terms of processing time. However, controlling the selectivity between the reduction of the ketone and the iminium ion can be challenging. The aza-Michael addition followed by reduction (Route 2) is a two-step process, which adds complexity. However, it can offer better control over each individual transformation, potentially leading to a cleaner product profile if each step is optimized. The choice of the most scalable route will depend on the specific equipment available and the process development capabilities.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Exothermic Reactions: Both the aza-Michael addition and the reduction with borohydrides can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Flammable Solvents: The use of flammable organic solvents requires appropriate handling and equipment to prevent fires or explosions.
-
Hydrogen Gas Evolution: The quenching of borohydride reagents with acid generates hydrogen gas, which is highly flammable. The reaction should be performed in a well-ventilated area, and the quench should be done slowly and in a controlled manner.
-
Corrosive Reagents: Pyrrolidine and any acidic or basic reagents used should be handled with appropriate personal protective equipment.
Q3: How can I effectively monitor the progress of these reactions on a large scale?
A3: On a large scale, in-process controls (IPCs) are crucial. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of products and impurities.
-
Gas Chromatography (GC): Useful for monitoring volatile components and can be equipped with a mass spectrometer (GC-MS) for identification of unknowns.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, though less precise than HPLC or GC.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Reductive Amination of 4-Hydroxy-2-butanone with Pyrrolidine
-
To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in methanol (5-10 volumes) at 0-5 °C, add pyrrolidine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture back to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by IPC.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution at 0-5 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Perform an acid-base workup to isolate the product.
Protocol 2: Aza-Michael Addition of Pyrrolidine to Crotonaldehyde and Subsequent Reduction
Step A: Aza-Michael Addition
-
To a stirred solution of pyrrolidine (1.2 eq) in a suitable aprotic solvent (e.g., THF, 5-10 volumes) at 0-5 °C, add crotonaldehyde (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring the consumption of crotonaldehyde by IPC.
-
Upon completion, the reaction mixture containing 3-(pyrrolidin-1-yl)butanal can be used directly in the next step or worked up to isolate the intermediate.
Step B: Reduction
-
Cool the solution of 3-(pyrrolidin-1-yl)butanal from Step A to 0-5 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir until completion as confirmed by IPC.
-
Perform a similar quench and workup procedure as described in Protocol 1 to isolate the final product.
Visualizations
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the Aza-Michael Addition and Reduction Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
References
stability issues of 3-(Pyrrolidin-1-yl)butan-1-ol under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Pyrrolidin-1-yl)butan-1-ol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
Under acidic conditions, this compound may be susceptible to several degradation pathways. The tertiary amine of the pyrrolidine ring is likely to be protonated, which can influence the overall reactivity of the molecule. The primary alcohol functional group can undergo acid-catalyzed dehydration, leading to the formation of various butene isomers.[1][2] While less common without an external oxidizing agent, oxidation of the primary alcohol to butanal or butanoic acid could also be a consideration under harsh acidic and oxidative conditions.[3][4][5]
Q2: What are the expected degradation products of this compound under acidic conditions?
Expected degradation products under acidic stress could include:
-
Dehydration products: A mixture of alkenes, such as 3-(pyrrolidin-1-yl)but-1-ene and (E/Z)-3-(pyrrolidin-1-yl)but-2-ene, resulting from the elimination of water from the butanol side chain.
-
Oxidation products: Under oxidizing acidic conditions, the primary alcohol can be oxidized to 3-(pyrrolidin-1-yl)butanal and further to 3-(pyrrolidin-1-yl)butanoic acid.[3][4][5]
Q3: Is this compound stable under basic conditions?
Generally, tertiary amines and primary alcohols are relatively stable under basic conditions.[6][7] The pyrrolidine ring is not expected to readily undergo degradation. The primary alcohol can be deprotonated by a strong base to form an alkoxide, but this is a reversible process and does not typically lead to degradation unless reactive electrophiles are present. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways.
Q4: Can the pyrrolidine ring open under stress conditions?
While the pyrrolidine ring is generally stable, ring-opening of cyclic amines can occur under specific and often harsh oxidative conditions, sometimes initiated by enzymatic or strong chemical oxidation.[8][9] For typical laboratory acidic or basic stress testing, significant ring-opening of the pyrrolidine moiety is less likely compared to reactions involving the butanol side chain.
Q5: How can I prevent the degradation of this compound during storage and experiments?
To minimize degradation:
-
pH Control: Maintain solutions at a neutral or slightly basic pH if compatible with your experimental setup.
-
Temperature: Store the compound and its solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results that may be related to the instability of this compound.
Caption: Troubleshooting workflow for stability issues.
Summary of Predicted Stability
The following table summarizes the predicted stability of this compound under various stress conditions based on general chemical principles. The degradation percentages are hypothetical and intended for illustrative purposes. Actual results will depend on the specific experimental conditions (concentration, temperature, duration).
| Stress Condition | Reagent/Parameter | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Moderate to Low | Dehydration products (alkenes) |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | High | Minimal degradation expected |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate | Oxidation of alcohol, N-oxidation, potential ring opening |
| Thermal | 80 °C, 72h (solid state) | High | Minimal degradation expected |
| Photolytic | ICH Q1B conditions | Moderate | Various photolytic products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
3. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Analytical Method:
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable buffer).
-
Use a photodiode array (PDA) detector to monitor for new peaks and a mass spectrometer (MS) to identify the mass of potential degradants.
Potential Degradation Pathways
The following diagram illustrates the predicted degradation pathways for this compound under acidic and oxidative stress.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. nagwa.com [nagwa.com]
- 4. passmyexams.co.uk [passmyexams.co.uk]
- 5. brainly.com [brainly.com]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
addressing racemization during the synthesis of chiral pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the synthesis of chiral pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral pyrrolidine synthesis?
A1: Racemization is the conversion of a single enantiomer (e.g., the L- or R-form) of a chiral molecule into an equal mixture of both enantiomers, known as a racemate. In the synthesis of chiral pyrrolidines, this leads to a loss of stereochemical purity, which is critical for the desired biological activity and therapeutic efficacy of the final product.[1]
Q2: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?
A2: The primary causes of racemization, particularly when using proline or its derivatives, are associated with the reaction conditions and reagents used. Key factors include:
-
Coupling Reagents and Additives: Certain combinations, like carbodiimides (e.g., DCC, DIC) with 1-Hydroxybenzotriazole (HOBt), can significantly increase the rate of racemization, especially in polar aprotic solvents like DMF.[1][2]
-
Base: The strength and steric hindrance of the base used can influence the rate of proton abstraction from the chiral center, a key step in racemization. Strong, non-hindered bases are more likely to cause racemization.[3]
-
Solvent: The polarity and nature of the solvent can affect the stability of intermediates that lead to racemization.[4]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[3]
Q3: How can I detect and quantify the extent of racemization in my synthesized pyrrolidine?
A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique separates the enantiomers, allowing for the determination of the enantiomeric excess (ee). Gas Chromatography (GC) with a chiral column is another effective method, often requiring derivatization of the analyte.[7]
Q4: Are there any synthetic strategies that are inherently less prone to racemization?
A4: Yes, certain strategies can minimize the risk of racemization. These include:
-
Enzymatic Resolutions: Biocatalytic methods can offer high enantioselectivity and avoid harsh chemical conditions that can lead to racemization.
-
Asymmetric Catalysis: The use of chiral catalysts to create the desired stereocenter in a controlled manner is a powerful approach.[8]
-
Starting from a Chiral Pool: Utilizing readily available chiral starting materials, such as L-proline or L-hydroxyproline, and performing transformations that do not affect the existing stereocenter is a common and effective strategy.[9]
Troubleshooting Guides
Problem 1: Significant racemization observed during peptide coupling to a proline residue.
This is a frequent issue, especially in solid-phase peptide synthesis (SPPS). The following guide will help you troubleshoot and minimize racemization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization during peptide coupling.
Detailed Troubleshooting Steps:
-
Step 1: Evaluate Your Coupling Reagent and Additive.
-
Issue: The combination of a carbodiimide (like DIC or DCC) with HOBt in DMF is known to cause significant racemization of proline.[1][2]
-
Solution: Switch to an onium salt-based coupling reagent such as HBTU, HATU, HCTU, or COMU, which are generally more efficient and lead to less racemization.[10][11] If a carbodiimide is necessary, replace HOBt with an additive like OxymaPure.
-
-
Step 2: Assess the Base Used.
-
Issue: Strong bases like diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization.
-
Solution: Employ a weaker or more sterically hindered base. 2,4,6-collidine is a highly recommended alternative. N-methylmorpholine (NMM) is another suitable option.[3]
-
-
Step 3: Analyze the Solvent and Reaction Temperature.
-
Issue: Polar aprotic solvents like DMF can promote the formation of intermediates that facilitate racemization. Elevated temperatures accelerate this process.
-
Solution: If the solubility of your reactants allows, consider a less polar solvent. Whenever possible, perform the coupling reaction at a lower temperature, for instance, by cooling the reaction vessel in an ice bath.
-
Problem 2: Loss of stereochemical purity during the synthesis of a 2-substituted pyrrolidine.
This can occur during various synthetic steps, not just peptide coupling.
Logical Relationship of Factors Causing Racemization
Caption: Factors contributing to racemization in pyrrolidine synthesis.
Detailed Troubleshooting Steps:
-
Step 1: Identify Steps Involving Strong Acids or Bases.
-
Issue: Both acidic and basic conditions can catalyze the formation of an enol or enolate intermediate, which is achiral and can be re-protonated from either face, leading to racemization.
-
Solution: If possible, perform reactions under neutral conditions. If a base is required, opt for a weaker, non-nucleophilic base and maintain a low reaction temperature. For acid-catalyzed steps, use the mildest acid possible for the shortest necessary duration.
-
-
Step 2: Review Reaction Temperature and Duration.
-
Issue: High temperatures and prolonged reaction times increase the likelihood of epimerization, where the chiral center inverts to the thermodynamically more stable isomer.
-
Solution: Optimize the reaction temperature by running it at the lowest effective temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Step 3: Consider the Stability of Your Intermediates.
-
Issue: Certain intermediates, such as those with an activated carbonyl group adjacent to the chiral center, are particularly susceptible to racemization.
-
Solution: If you suspect an unstable intermediate, try to generate and consume it in situ under mild conditions. Altering the synthetic route to avoid such intermediates may also be necessary.
-
Quantitative Data
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables provide a summary of quantitative data for D-isomer formation in model systems.
Table 1: Comparison of Coupling Reagents on Racemization of Z-Phg-Pro-NH2 [1]
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer |
| DIC | HOBt | DIEA | DMF | 15.2 |
| HBTU | - | DIEA | DMF | 1.8 |
| HCTU | - | DIEA | DMF | 1.1 |
| COMU | - | DIEA | DMF | 0.8 |
Table 2: Influence of Base on Racemization
| Coupling System | Base | % D-Isomer (approx.) |
| DIC/HOBt | DIEA | ~15% |
| DIC/HOBt | NMM | ~5-8% |
| DIC/HOBt | 2,4,6-Collidine | < 2% |
Note: Approximate values are based on general trends reported in the literature.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Proline Enantiomers
This protocol provides a general method for the separation and quantification of D- and L-proline enantiomers after derivatization.
1. Derivatization (using NBD-Cl): [6][12] a. Prepare a solution of your proline sample (e.g., 1 mg/mL) in a suitable buffer (e.g., sodium bicarbonate). b. Add a solution of NBD-Cl (4-chloro-7-nitrobenzofurazan) in ethanol. c. Heat the mixture at approximately 60°C for 10-15 minutes. d. Cool the reaction and neutralize with a dilute acid (e.g., 0.1 M HCl). e. Filter the sample before injection.
- Column: A chiral stationary phase column, such as CHIRALPAK-IA (250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of ethanol and 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 0.6 mL/min.
- Column Temperature: 40°C.
- Detection: UV at 464 nm.
- Injection Volume: 10 µL.
3. Quantification: a. Inject a standard of the racemic mixture to determine the retention times of the D- and L-enantiomers. b. Inject your derivatized sample. c. Integrate the peak areas for both enantiomers. d. Calculate the enantiomeric excess (ee) using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100
Protocol 2: Asymmetric Synthesis of a 2-Substituted Pyrrolidine (General Example)
This protocol outlines a general procedure for the asymmetric synthesis of (R)-2-(p-chlorophenyl)pyrrolidine using a transaminase-catalyzed reaction.[8]
1. Reaction Setup: a. In a suitable reaction vessel, dissolve the ω-chloroketone substrate (e.g., 5-chloro-1-(4-chlorophenyl)pentan-1-one) in a buffer solution (e.g., potassium phosphate buffer). b. Add pyridoxal-5'-phosphate (PLP) as a cofactor. c. Add isopropylamine (IPA) as the amine donor. d. Add the selected (R)-selective transaminase enzyme.
2. Reaction Conditions: a. Stir the reaction mixture at a controlled temperature (e.g., 30°C). b. Monitor the reaction progress by HPLC or GC. The reaction may take 24-48 hours.
3. Work-up and Purification: a. Once the reaction is complete, adjust the pH to basic (e.g., pH > 11) with NaOH. b. Extract the product with an organic solvent (e.g., methyl tert-butyl ether - MTBE). c. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.
4. Chiral Analysis: a. The enantiomeric excess of the purified product can be determined by chiral HPLC or GC analysis.
Disclaimer: These protocols are intended as general guidelines. Specific conditions may need to be optimized for your particular substrate and experimental setup. Always consult the relevant literature and safety data sheets before conducting any experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the asymmetric synthesis of pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for asymmetric pyrrolidine synthesis?
A1: The most prevalent and successful catalytic systems for asymmetric pyrrolidine synthesis fall into two main categories: organocatalysts and metal complexes. Proline and its derivatives are foundational organocatalysts, particularly in transformations like aldol and Michael reactions.[1][2][3] For metal-catalyzed reactions, copper(I) and iridium(I) complexes are frequently employed, often paired with chiral ligands such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX).[4]
Q2: How does the structure of the pyrrolidine-based organocatalyst influence the reaction outcome?
A2: The structure and substitution pattern of pyrrolidine-based organocatalysts are critical for their activation mode and, consequently, the enantioselectivity of the transformation.[1] For instance, the presence of bulky substituents at the C2 position of the pyrrolidine ring can create a sterically demanding environment, leading to higher levels of enantioselectivity in reactions proceeding through enamine intermediates.[5] Modifications to the pyrrolidine scaffold, such as the introduction of hydrogen-bond donors, can also significantly alter the catalyst's reactivity and selectivity.
Q3: What are the key reaction parameters to consider when optimizing for high enantioselectivity?
A3: Several factors can significantly impact enantioselectivity. The choice of the chiral ligand or organocatalyst is paramount.[4] Other critical parameters to investigate and optimize include the reaction temperature, the solvent, and catalyst loading. Lowering the reaction temperature often enhances enantioselectivity.[4] The polarity and coordinating ability of the solvent can also have a profound effect on the stereochemical outcome.[4]
Q4: Can additives be used to improve the performance of pyrrolidine-based catalysts?
A4: Yes, additives can play a significant role in improving catalyst performance. For instance, in reactions catalyzed by secondary amines, a Brønsted acid additive can accelerate the formation of the enamine intermediate, thereby improving reactivity, diastereoselectivity, and enantioselectivity.[5] In some cases, co-catalysts or additives can also help to suppress side reactions.[4]
Troubleshooting Guide
Problem: Low Enantiomeric Excess (ee%)
| Possible Cause | Suggested Solution |
| Suboptimal Chiral Ligand/Catalyst | The chosen catalyst may not be ideal for the specific substrates. Screen a library of chiral ligands or organocatalysts with different steric and electronic properties. For proline-based catalysts, consider derivatives with bulky substituents.[4][5] |
| Incorrect Catalyst Loading | Catalyst loading can be critical. While lower loadings are often desired, a slightly higher loading can sometimes improve enantioselectivity.[4] It is recommended to screen catalyst loading from 1 to 20 mol%. |
| Reaction Temperature is Too High | Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity. Consider running the reaction at 0 °C, -20 °C, or even lower.[4] |
| Inappropriate Solvent | The solvent's polarity and coordinating ability can significantly impact the transition state. Screen a range of solvents, starting with non-polar aprotic solvents like toluene or dichloromethane.[4] |
| Impurities in Reagents or Solvents | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. The use of molecular sieves can be beneficial.[4] |
Problem: Low Diastereoselectivity (dr)
| Possible Cause | Suggested Solution |
| Poor Catalyst Control | The catalyst system may not effectively control the relative stereochemistry. The choice of ligand is crucial for diastereoselectivity; some may favor the syn product while others favor the anti.[4] |
| Weak Substrate Facial Bias | The inherent facial bias of the substrate may be weak. Modify the substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol.[4] |
| Suboptimal Solvent | The solvent can influence the transition state geometry. An improvement in selectivity has been observed when moving from polar protic solvents to more sterically hindered alcohols in some reactions. |
Problem: Low Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activity | The catalyst may not be active enough under the reaction conditions. Consider a slight increase in catalyst loading.[4] |
| Catalyst Poisoning | Impurities in the reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry.[4] |
| Side Reactions | Starting materials may be consumed by side reactions. For example, in A³ coupling reactions, consider using a co-catalyst to suppress alkyne homocoupling.[4] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS and adjust the reaction time accordingly.[4] |
Data Presentation
Table 1: Comparison of Organocatalysts for the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene.[5]
| Catalyst (10 mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee% (syn) | ee% (anti) |
| OC1 | 7 | 99 | 70:30 | 68 | 44 |
| OC2 | 7 | 95 | 78:22 | 69 | 63 |
| OC3 | 7 | 98 | 75:25 | 68 | 50 |
| OC4 | 7 | 99 | 72:28 | 68 | 48 |
Reaction performed in CH₂Cl₂ at room temperature.
Table 2: Effect of Solvent and Temperature on the Asymmetric Michael Addition Catalyzed by OC4.[5]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee% (syn) |
| CH₂Cl₂ | rt | 7 | 99 | 72:28 | 68 |
| Toluene | rt | 24 | 99 | 75:25 | 75 |
| Methylcyclohexane | rt | 48 | 99 | 80:20 | 80 |
| Methylcyclohexane | 0 | 96 | 99 | 85:15 | 85 |
Experimental Protocols
General Protocol for Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This protocol is a general guideline for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.
Materials:
-
Copper(I) salt (e.g., Cu(CH₃CN)₄ClO₄) (3 mol%)
-
Chiral ligand (e.g., Fesulphos) (3 mol%)
-
α-Iminoester
-
Alkene (dipolarophile)
-
Base (e.g., Triethylamine, Et₃N) (18 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture until the catalyst components are fully dissolved.
-
Add the α-iminoester and the alkene to the reaction mixture.
-
Add the base to initiate the in situ generation of the azomethine ylide.
-
Stir the reaction mixture at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
Visualizations
Caption: Workflow for catalyst selection and optimization in asymmetric pyrrolidine synthesis.
Caption: Troubleshooting guide for addressing low enantioselectivity in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 3-(Pyrrolidin-1-yl)butan-1-ol and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-(Pyrrolidin-1-yl)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in commercial this compound can originate from its synthesis, degradation, or storage. The most probable synthetic route is the reductive amination of a 4-carbon hydroxylated ketone with pyrrolidine. Based on this, potential impurities include:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Pyrrolidine and 4-hydroxy-2-butanone.
-
Intermediate Species: The corresponding imine intermediate if the reduction is incomplete.
-
By-products: Diastereomers of the product, and potentially small amounts of N-alkylated pyrrolidine derivatives from side reactions.
-
-
Reagent and Solvent Residues:
-
Residual Solvents: Alcohols (e.g., methanol, ethanol) or other organic solvents used during synthesis and purification.
-
Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Platinum, Nickel) if catalytic hydrogenation was used for reduction.
-
Reducing Agent By-products: Borate salts from borohydride-based reducing agents.
-
-
Degradation Products:
-
Oxidation Products: The alcohol group can be oxidized to a ketone, forming 3-(Pyrrolidin-1-yl)butan-2-one.
-
Dehydration Products: Elimination of water can lead to the formation of unsaturated derivatives.
-
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and low-boiling point starting materials like pyrrolidine.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main compound from less volatile organic impurities. Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of trace metal catalyst residues.
Q3: What are the potential impacts of these impurities on my experiments?
A3: Impurities can have significant effects on research and drug development outcomes.[1][2][3][4][5]
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to unexpected or misleading experimental results.
-
Toxicity: Some impurities can be toxic, affecting cell viability or leading to adverse effects in preclinical studies.[1][2]
-
Modified Physicochemical Properties: Impurities can change the solubility, stability, and crystal form of the active compound.[1][3]
-
Interference with Downstream Reactions: Reactive impurities can interfere with subsequent synthetic steps, reducing yields and generating further by-products.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Inconsistent biological assay results | Unidentified organic impurities altering the biological response. | Characterize the purity of the compound using HPLC-MS or GC-MS. Purify the compound using flash chromatography or preparative HPLC. |
| Low yield in a subsequent synthetic step | Presence of unreacted starting materials or other nucleophilic/electrophilic impurities. | Analyze the starting material for purity before use. Purify the compound to remove reactive impurities. |
| Precipitation or phase separation in solution | Inorganic salts (e.g., borate salts) or other insoluble impurities. | Filter the solution. Consider an aqueous workup or recrystallization to remove inorganic salts. |
| Discoloration of the sample over time | Degradation of the compound, possibly through oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Re-purify if necessary. |
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
This protocol describes a general method for the purification of this compound using flash chromatography.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen mobile phase.
-
Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase.
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A common starting mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 v/v), gradually increasing the polarity by increasing the methanol percentage.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Detection of Volatile Impurities by GC-MS
This protocol provides a general procedure for the analysis of volatile impurities.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by integrating the peak areas.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9315479B2 - Process for preparing pyrrolidine - Google Patents [patents.google.com]
- 4. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in Pyrrolidine Functionalization
Welcome to the technical support center for the regioselective functionalization of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in pyrrolidine functionalization?
A1: The regioselectivity of pyrrolidine functionalization is primarily governed by a combination of electronic and steric factors inherent to the pyrrolidine ring, as well as the strategic choice of catalysts, directing groups, and protecting groups.
-
Electronic Effects: The C2 and C5 positions are α to the nitrogen atom, making their C-H bonds generally weaker and more susceptible to functionalization, particularly through oxidative methods.
-
Steric Hindrance: Bulky substituents on the nitrogen or adjacent carbons can block access to certain positions, thereby directing functionalization to less hindered sites.
-
Directing Groups: These are moieties that are temporarily installed on the pyrrolidine scaffold to bring a catalyst into close proximity to a specific C-H bond, enabling its selective functionalization.[1][2][3][4][5][6]
-
Catalyst Control: The choice of transition metal catalyst and its associated ligands can dramatically influence the regiochemical outcome of a reaction, sometimes allowing for selective functionalization at positions that are electronically disfavored.[7]
Q2: How can I selectively functionalize the C4 position of a pyrrolidine ring?
A2: Selective C4 functionalization, particularly arylation, can be effectively achieved using a directing group strategy. An aminoquinoline (AQ) or a dimethylaminoquinoline (DMAQ) directing group attached at the C3 position has been shown to direct palladium-catalyzed C-H arylation to the C4 position with high regioselectivity.[1][2][3][4][6] The use of a bulky N-protecting group, such as N-Boc, can further enhance C4 selectivity by sterically shielding the C2 position.[1]
Q3: Is it possible to achieve divergent synthesis, accessing either C2- or C3-alkylated pyrrolidines from the same starting material?
A3: Yes, catalyst-controlled divergent synthesis has been demonstrated for the hydroalkylation of 3-pyrrolines. By selecting the appropriate catalyst system, one can selectively obtain either C2- or C3-alkylated pyrrolidines. Specifically, cobalt catalysis with a bisoxazoline (BOX) ligand leads to C3-alkylation, while a nickel catalyst with a different BOX ligand promotes a tandem isomerization/hydroalkylation pathway to yield the C2-alkylated product.[7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (Mixture of C2 and C4 Products)
Symptoms: You are attempting a C4-arylation of a C3-substituted pyrrolidine using a directing group strategy but are observing significant amounts of the C2-arylated byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Steric Hindrance at C2 | Ensure a bulky N-protecting group, such as N-Boc, is installed. The steric bulk will disfavor the formation of the palladacycle intermediate required for C2 arylation.[1] |
| Suboptimal Directing Group | The recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to provide improved yields and cis-selectivity for C4-arylation compared to the standard aminoquinoline (AQ) group.[2] |
| Reaction Conditions Not Optimized | Systematically screen reaction parameters such as solvent, base, and temperature. For instance, using K2CO3 as a base and toluene as a solvent has proven effective.[1][4] |
| Catalyst Inhibition | Iodide buildup can inhibit the palladium catalyst. The use of silver salts (e.g., AgOAc) was initially employed to scavenge iodide, though silver-free conditions have also been developed.[1][2] |
Problem 2: Incorrect Regioisomer in Catalyst-Tuned Hydroalkylation of 3-Pyrrolines
Symptoms: You are targeting the C3-alkylated pyrrolidine but are isolating the C2-alkylated isomer, or vice-versa.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Catalyst System | This reaction is highly dependent on the specific metal and ligand combination. For C3-alkylation , use a cobalt catalyst with a bisoxazoline (BOX) ligand. For C2-alkylation , a nickel catalyst with a BOX ligand is required.[7] |
| Purity of Starting Materials | Ensure the 3-pyrroline starting material is free of impurities that could poison one of the catalysts or promote side reactions. |
| Ligand Integrity | Chiral ligands can be sensitive to air and moisture. Ensure proper storage and handling of the BOX ligands to maintain their catalytic activity and selectivity. |
Problem 3: Low Diastereoselectivity in [3+2] Cycloaddition for Pyrrolidine Synthesis
Symptoms: Your 1,3-dipolar cycloaddition of an azomethine ylide is producing a mixture of diastereomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand | The choice of metal catalyst and chiral ligand is crucial for controlling facial selectivity. Silver-based catalysts with chiral ligands like (S)-QUINAP have been shown to induce high diastereoselectivity.[8] |
| Solvent Effects | The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying polarities is recommended. Non-polar solvents may favor one regioisomer over another.[8] |
| Steric Effects | The substituents on both the azomethine ylide and the dipolarophile play a significant role in directing the approach of the two reactants. Modifying these substituents can enhance diastereoselectivity. |
| Temperature Control | Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C4-H Arylation of N-Boc-L-proline Derivative with a C3-Aminoquinoline Directing Group
This protocol is adapted from the work of Bull, J. A. et al. and provides a method for the selective synthesis of cis-3,4-disubstituted pyrrolidines.[1][4]
Materials:
-
N-Boc-pyrrolidine-3-carboxamide (with aminoquinoline directing group) (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)2 (0.1 equiv)
-
K2CO3 (2.0 equiv)
-
Pivalic acid (PivOH) (0.5 equiv)
-
Toluene (0.5 M)
Procedure:
-
To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide, aryl iodide, Pd(OAc)2, K2CO3, and PivOH.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated pyrrolidine.
Quantitative Data Summary
The following table summarizes the regioselectivity data for selected pyrrolidine functionalization reactions.
| Functionalization Type | Position | Catalyst/Directing Group | Regioselectivity (Product Ratio) | Yield (%) | Reference |
| C-H Arylation | C4 | Pd(OAc)2 / AQ at C3 | >95:5 (C4:C2) | 70-90 | [1][4] |
| C-H Arylation | C4 | Pd(OAc)2 / DMAQ at C3 | >95:5 (C4:C2) | Improved yields over AQ | [2] |
| Hydroalkylation | C3 | Co(acac)2 / (S)-Ph-BOX | >20:1 (C3:C2) | 75-95 | [7] |
| Hydroalkylation | C2 | NiBr2-diglyme / (S)-iPr-BOX | >20:1 (C2:C3) | 60-85 | [7] |
| C-H Arylation | C3 | Pd(OAc)2 / AQ at C2 | >98:2 (C3:other) | 80-95 | [5] |
Visualized Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and stereoselective palladium-catalyzed C(sp<sup>3</sup>)–H arylation of pyrrolidines and piperidines with C(3) directing groups [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrrolidine Intermediates in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis of pyrrolidine intermediates.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: My pyrrolidine intermediate is poorly soluble in the reaction solvent, leading to a sluggish or incomplete reaction.
-
Question: What are the immediate steps I can take to improve the solubility of my pyrrolidine intermediate in the reaction medium?
-
Answer: When a pyrrolidine intermediate exhibits poor solubility in the chosen reaction solvent, several strategies can be employed to enhance dissolution and facilitate the reaction.
-
Solvent Screening: The initial and most fundamental step is to screen a range of solvents with varying polarities. It is possible that a single alternative solvent can provide the necessary solubility for the reaction to proceed efficiently.
-
Co-solvency: If the primary solvent is crucial for the reaction conditions, introducing a miscible co-solvent in which your intermediate is highly soluble can be an effective strategy. This involves creating binary solvent mixtures at different ratios (e.g., 9:1, 4:1, 1:1) to find the optimal composition that achieves the desired concentration.
-
Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the reaction mixture can improve the dissolution of the intermediate. However, it is crucial to be cautious with heat-sensitive compounds to avoid degradation.
-
pH Modification: The pyrrolidine nitrogen is basic and can be protonated. For reactions in more polar organic solvents, adding a slight molar excess of a mild acid (e.g., acetic acid or a solution of HCl in an organic solvent) can convert the free base to a more soluble salt.
-
Issue 2: My N-Boc protected pyrrolidine intermediate precipitates out of the reaction mixture upon addition of a reagent.
-
Question: Why is my N-Boc pyrrolidine intermediate crashing out of solution, and how can I prevent this?
-
Answer: Precipitation of an N-Boc protected pyrrolidine intermediate can occur due to a change in the solvent polarity upon the addition of a reagent or if the reaction temperature is altered. The tert-butyl group of the Boc protecting group adds significant nonpolar character to the molecule.
-
Solvent System Re-evaluation: The initial solvent may not be robust enough to handle the changes in the reaction environment. Consider using a solvent system that is a better match for both the starting materials and the reagents. For instance, polar apathetic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are often good choices for N-Boc protected intermediates.
-
Slow Addition: Adding the reagent dropwise and with vigorous stirring can help to maintain a more homogenous solution and prevent localized supersaturation that can lead to precipitation.
-
Temperature Control: Ensure the reaction temperature is maintained consistently, as fluctuations can affect solubility.
-
Issue 3: During work-up, my polar pyrrolidine intermediate shows high solubility in the aqueous phase, leading to poor extraction efficiency.
-
Question: How can I improve the extraction of my water-soluble pyrrolidine intermediate from the aqueous layer?
-
Answer: The presence of polar functional groups, such as hydroxyl or amino groups, on the pyrrolidine ring can lead to significant water solubility, complicating extraction with organic solvents.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound, thereby promoting its partitioning into the organic phase.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
-
Solvent Choice: Use a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane, which can better solvate the polar intermediate. In some cases, a mixture of solvents can be beneficial.
-
pH Adjustment: If the pyrrolidine intermediate has a basic nitrogen, adjusting the pH of the aqueous layer to be more basic (e.g., with sodium bicarbonate or sodium hydroxide) will deprotonate the nitrogen, making the intermediate less polar and more soluble in the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the general factors influencing the solubility of pyrrolidine intermediates?
A1: The solubility of pyrrolidine intermediates is governed by their molecular structure and the nature of the solvent. Key factors include:
-
Polarity: The pyrrolidine ring itself has some polarity due to the nitrogen atom. The overall polarity of the molecule is influenced by the substituents. Polar groups (-OH, -NH2, -COOH) increase polarity and favor solubility in polar solvents, while nonpolar groups (alkyl, aryl, Boc-protecting group) decrease polarity and favor solubility in non-polar solvents.[1]
-
Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. Substituents with -OH or -NH groups can act as hydrogen bond donors. The ability to form hydrogen bonds is a key factor in solubility in protic solvents like water and alcohols.[1]
-
Crystal Lattice Energy: For solid intermediates, the energy required to break the crystal lattice structure affects solubility. A more stable and tightly packed crystal lattice will result in lower solubility.
-
Basicity: The nitrogen atom in the pyrrolidine ring is basic (pKa of the conjugate acid is around 11.3). This allows for the formation of salts with acids, which are often more soluble in polar solvents than the free base.
Q2: Which solvents are commonly used for reactions involving pyrrolidine intermediates?
A2: The choice of solvent depends on the specific reaction and the nature of the pyrrolidine intermediate. However, some common solvents include:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).
-
Polar Protic Solvents: Methanol, Ethanol, and Isopropanol are often used, especially when the intermediate has polar functional groups.
-
Nonpolar Solvents: Toluene, Hexane, and Diethyl Ether are used for less polar pyrrolidine derivatives.
Q3: How does the N-Boc protecting group affect the solubility of a pyrrolidine intermediate?
A3: The N-Boc (tert-butyloxycarbonyl) group significantly impacts the solubility of pyrrolidine intermediates. The bulky and nonpolar tert-butyl group decreases the overall polarity of the molecule. This generally leads to:
-
Increased solubility in less polar organic solvents like dichloromethane, ethyl acetate, and ethers.
-
Decreased solubility in highly polar solvents, particularly water.
Q4: Can I use N-Methyl-2-pyrrolidone (NMP) or 2-pyrrolidone as a solvent to improve the solubility of my intermediate?
A4: Yes, NMP and 2-pyrrolidone are excellent polar aprotic solvents with strong solubilizing properties for a wide range of compounds. They can be particularly useful for dissolving poorly soluble intermediates. NMP, for example, is miscible with water and most common organic solvents. It enhances solubility by acting as both a cosolvent and a complexing agent.[2][3]
Data Presentation
Qualitative and Quantitative Solubility of Selected Pyrrolidine Intermediates
| Intermediate Name | Structure | Methanol | Ethanol | Dichloromethane (DCM) | Toluene | Ethyl Acetate | Water |
| Pyrrolidine | Miscible[1] | Miscible | Miscible | Miscible | Miscible | Miscible[1] | |
| N-Boc-pyrrolidine | Soluble | Soluble | Soluble | Soluble | Soluble | Low Solubility | |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | ![]() | Soluble | Soluble | Soluble | Moderately Soluble | Soluble | Miscible with NMP[2][4] |
| 2-Pyrrolidinone | Soluble | Miscible | Soluble | Soluble | Miscible | Miscible | |
| L-Proline | Soluble | Soluble | Insoluble | Insoluble | Insoluble | Highly Soluble |
Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant amount dissolves. "Moderately Soluble" indicates some dissolution. "Low Solubility" or "Insoluble" indicates minimal to no dissolution.
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol describes a standard method for quantitatively determining the solubility of a pyrrolidine intermediate in a specific solvent.
Materials:
-
Pyrrolidine intermediate
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe with a 0.45 µm filter)
-
Evaporation system (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Add an excess amount of the pyrrolidine intermediate to a pre-weighed vial.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it into a second pre-weighed vial to remove any undissolved solids.
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the second vial under reduced pressure or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol 2: Co-solvency Method for Enhancing Solubility
This protocol outlines the use of a co-solvent to improve the solubility of a poorly soluble pyrrolidine intermediate.
Materials:
-
Poorly soluble pyrrolidine intermediate
-
Primary solvent (in which the intermediate is poorly soluble)
-
Co-solvent (in which the intermediate is highly soluble)
-
Vials and measuring equipment
Procedure:
-
Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, 1:1).
-
For each solvent mixture, determine the solubility of the pyrrolidine intermediate using the gravimetric method described in Protocol 1 or by visual inspection for complete dissolution of a known amount of solute.
-
Plot the solubility of the intermediate as a function of the co-solvent percentage.
-
Identify the minimum percentage of co-solvent required to achieve the desired concentration for the reaction or experiment.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor solubility of pyrrolidine intermediates.
Caption: Sequential strategies for enhancing the extraction efficiency of polar pyrrolidines.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-(Pyrrolidin-1-yl)butan-1-ol and Its Analogs
A guide for researchers and drug development professionals on the potential therapeutic activities of simple pyrrolidinyl alkanols, supported by available experimental data and detailed methodologies.
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, contributing to diverse pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5][6] This guide provides a comparative overview of the biological activity of 3-(Pyrrolidin-1-yl)butan-1-ol and its structurally related analogs, focusing on available quantitative data and the experimental protocols used for their evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles information on analogous structures to infer potential activities and guide future research.
Overview of Potential Biological Activities
Pyrrolidine-containing compounds have been extensively studied and have shown a wide spectrum of biological activities. The introduction of a hydroxyalkyl chain to the pyrrolidine nitrogen, as seen in this compound and its analogs, can modulate the physicochemical properties of the molecule, potentially influencing its interaction with biological targets. Based on the activities of related compounds, the key areas of interest for pyrrolidinyl alkanols include:
-
Antimicrobial Activity: The pyrrolidine moiety is a common feature in many antibacterial and antifungal agents.[4][5][7]
-
Cytotoxicity and Anticancer Activity: Numerous pyrrolidine derivatives have demonstrated the ability to inhibit the growth of cancer cell lines.[6]
-
Enzyme Inhibition: The basic nitrogen of the pyrrolidine ring can interact with the active sites of various enzymes, leading to their inhibition.[8][9][10][11]
Comparative Data on Biological Activity
Due to the scarcity of direct experimental data for this compound, this section presents data for analogous compounds containing the pyrrolidine ring, which may serve as a predictive reference.
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, V. cholerae | MIC: 16–64 µg/mL | [12] |
| Thiazole-based pyrrolidine derivatives | Bacillus cereus, Staphylococcus aureus | MIC not specified, noted inhibition | [13] |
| Pyrrolidine-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, fungi | Comparable to reference antibiotics | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Substituted pyrrolidines and pyrroles | HCT116, HL60, and other cancer cell lines | IC50: 2.9 to 16 µM | [ ] |
| N-hydroxybutanamide derivatives | HeLa, HepG2, A-172, U-251 MG | Low toxicity observed | [14] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
Workflow:
Figure 1: General workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Steps:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16][17][18]
Workflow:
Figure 2: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The specific protocol depends on the enzyme and substrate being studied.[2][8][9][10][11]
Workflow:
Figure 3: General workflow for an enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate buffer.
-
Reaction Setup: In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and plot them to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. 2-[2-(2-Methylpropyl)pyrrolidin-1-yl]ethanol | C10H21NO | CID 12271556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
Validating 3-(Pyrrolidin-1-yl)butan-1-ol as a Viable Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a molecular scaffold is a critical decision in the early stages of drug discovery, profoundly influencing the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of a drug candidate. This guide provides a comprehensive analysis of 3-(pyrrolidin-1-yl)butan-1-ol as a potential drug scaffold, comparing its core pyrrolidine structure to two other widely used heterocyclic scaffolds: piperidine and morpholine.
It is important to note that while this compound is commercially available, there is a notable absence of published experimental data regarding its specific synthesis, physicochemical properties, and biological activity in peer-reviewed literature. Therefore, to facilitate a data-driven comparison, this guide will utilize computed data for the closely related structural analog, 4-(pyrrolidin-1-yl)butan-1-ol, where noted.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, affecting solubility, permeability, and metabolic stability. The following table compares the computed properties of 4-(pyrrolidin-1-yl)butan-1-ol with the parent pyrrolidine, piperidine, and morpholine scaffolds.
| Property | 4-(Pyrrolidin-1-yl)butan-1-ol (Analog) | Pyrrolidine | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | 143.23 | 71.12 | 85.15 | 87.12 |
| cLogP | 0.8 | 0.46 | 0.84 | -0.46 |
| Topological Polar Surface Area (TPSA) (Ų) | 23.5 | 12.0 | 12.0 | 21.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 2 |
| pKa (of conjugate acid) | Not Available | ~11.27 | ~11.22 | ~8.5 |
Data for 4-(pyrrolidin-1-yl)butan-1-ol and parent scaffolds are sourced from PubChem and other scientific literature. cLogP and TPSA for the parent scaffolds are for the unsubstituted rings.
The pyrrolidine scaffold, as exemplified by the butanol derivative, offers a balance of polarity and lipophilicity. Its cLogP is comparable to piperidine, suggesting good potential for membrane permeability. The presence of the hydroxyl group and the nitrogen atom contributes to its polar surface area and hydrogen bonding capacity, which can be crucial for target engagement and solubility.
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
-
Michael Addition:
-
To a solution of crotonaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0°C, add pyrrolidine (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the intermediate, 3-(pyrrolidin-1-yl)butanal.
-
-
Reduction of the Aldehyde:
-
Dissolve the crude 3-(pyrrolidin-1-yl)butanal in methanol or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol to afford the desired this compound.
-
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds.[1] Its utility stems from several key advantages:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[1]
-
Stereochemical Diversity: The presence of stereogenic centers on the pyrrolidine ring allows for the generation of multiple stereoisomers, which can exhibit different biological activities and metabolic profiles.
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. The overall lipophilicity of the scaffold can be fine-tuned through substitution.
-
Synthetic Accessibility: A wide range of synthetic methods are available for the construction and functionalization of the pyrrolidine ring.
These features have led to the incorporation of the pyrrolidine scaffold in drugs targeting a diverse range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.
Pyrrolidine-Containing Drugs and Biological Signaling
Many drugs containing the pyrrolidine scaffold exert their effects by modulating the activity of G protein-coupled receptors (GPCRs). These receptors are a large family of transmembrane proteins that play a crucial role in cellular signaling. The following diagram illustrates a general GPCR signaling pathway that could be modulated by a pyrrolidine-containing drug.
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.
Comparison with Alternative Scaffolds: Piperidine and Morpholine
The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare the pyrrolidine scaffold with two other popular six-membered rings: piperidine and morpholine.
| Feature | Pyrrolidine | Piperidine | Morpholine |
| Ring Size | 5-membered | 6-membered | 6-membered |
| Heteroatoms | 1 Nitrogen | 1 Nitrogen | 1 Nitrogen, 1 Oxygen |
| Conformational Flexibility | High (envelope and twist conformations) | Lower (prefers chair conformation) | Lower (prefers chair conformation) |
| Basicity (pKa of conjugate acid) | High (~11.27) | High (~11.22) | Moderate (~8.5) |
| Lipophilicity (cLogP of parent) | Moderate (0.46) | Higher (0.84) | Lower (-0.46) |
| Hydrogen Bonding | N-H donor, N acceptor | N-H donor, N acceptor | N-H donor, N acceptor, O acceptor |
| Common Therapeutic Areas | CNS disorders, antivirals, anticancer | CNS disorders, analgesics, antihistamines | CNS disorders, anticancer, antibiotics |
Discussion:
-
Pyrrolidine vs. Piperidine: Both are basic, nitrogen-containing heterocycles. Piperidine is slightly more lipophilic and conformationally more restricted than pyrrolidine.[2] The greater flexibility of the pyrrolidine ring can be advantageous for exploring a wider range of binding pocket conformations. The choice between the two can be used to fine-tune a compound's lipophilicity and conformational profile.
-
Pyrrolidine vs. Morpholine: The introduction of an oxygen atom in the morpholine ring significantly reduces its basicity and lipophilicity compared to pyrrolidine.[3] This can lead to improved aqueous solubility and a different metabolic profile. The oxygen atom in morpholine can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
Experimental Workflow for Scaffold Evaluation
The validation of a new drug scaffold requires a systematic evaluation of its properties. The following diagram outlines a general experimental workflow for this process.
Caption: A general experimental workflow for the evaluation of a new drug scaffold.
Conclusion
Based on the analysis of its core pyrrolidine ring and the computed properties of a close structural analog, This compound presents itself as a promising starting point for the development of novel drug candidates. The pyrrolidine scaffold offers a desirable combination of three-dimensionality, tunable physicochemical properties, and synthetic tractability.
The butanol side chain provides a functional handle for further chemical modification, allowing for the exploration of structure-activity relationships. While a direct comparison with experimental data for the title compound is not currently possible, the favorable characteristics of the broader pyrrolidine class of molecules, as well as the comparative analysis against established scaffolds like piperidine and morpholine, suggest that this compound is a viable and attractive scaffold for further investigation in drug discovery programs. Future work should focus on the experimental validation of its synthesis, physicochemical properties, and biological activity to fully realize its potential.
References
- 1. 3-(1-Pyrrolidinyl)-2-butanone | C8H15NO | CID 23388489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways of G protein-coupled receptors and their cross-talk with receptor tyrosine kinases: lessons from bradykinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
comparative analysis of different synthetic routes to 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-(Pyrrolidin-1-yl)butan-1-ol, a valuable pyrrolidine-containing building block in medicinal chemistry and drug development. The routes are evaluated based on potential efficiency, stereochemical control, and the nature of the required starting materials. Experimental data from analogous reactions reported in the literature are provided to support the proposed methodologies.
Executive Summary
Three primary synthetic strategies are evaluated for the synthesis of this compound:
-
Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction: This is a highly plausible and likely efficient route commencing with the reductive amination of 4-hydroxy-2-butanone with pyrrolidine, followed by the reduction of the intermediate β-amino ketone. This pathway offers good potential for control over the reaction conditions and stereoselectivity in the final reduction step.
-
Route 2: Direct Alkylation: A more direct approach involving the nucleophilic substitution of a suitable 4-carbon electrophile, such as 4-chloro-2-butanol, with pyrrolidine. While conceptually simpler, this route may be prone to side reactions and offer less control over selectivity.
-
Route 3: Michael Addition and Subsequent Reduction: This route involves the conjugate addition of pyrrolidine to an α,β-unsaturated carbonyl compound like crotonaldehyde, followed by the reduction of the resulting carbonyl group. This pathway is potentially more complex due to the need for selective reductions.
Based on the analysis of related literature, Route 1 is recommended as the most promising approach for a controlled and efficient synthesis of this compound.
Data Presentation
Table 1: Comparison of Proposed Synthetic Routes
| Parameter | Route 1: Reductive Amination & Reduction | Route 2: Direct Alkylation | Route 3: Michael Addition & Reduction |
| Starting Materials | 4-hydroxy-2-butanone, Pyrrolidine | 4-chloro-2-butanol, Pyrrolidine | Crotonaldehyde, Pyrrolidine |
| Key Intermediates | 3-(Pyrrolidin-1-yl)butan-2-one | None | 3-(Pyrrolidin-1-yl)butanal |
| Number of Steps | 2 | 1 | 2 |
| Key Reactions | Reductive Amination, Ketone Reduction | Nucleophilic Substitution | Michael Addition, Aldehyde Reduction |
| Potential Advantages | Good control over reaction, potential for stereoselectivity in reduction. | Simplicity (one-pot). | Utilizes readily available starting materials. |
| Potential Disadvantages | Two-step process. | Potential for over-alkylation and side reactions (elimination). | Potential for polymerization of crotonaldehyde, and challenges in selective reduction. |
| Estimated Overall Yield | Good to High (based on analogous reactions) | Moderate (likely lower due to side reactions) | Moderate |
Table 2: Representative Experimental Data for Analogous Key Reactions
| Reaction Type | Substrates | Reagents & Conditions | Yield | Reference |
| Reductive Amination | Ketone, Secondary Amine | NaBH(OAc)₃, DCE, rt | 80-95% | [1][2] |
| Ketone Reduction | β-Amino Ketone | NaBH₄, MeOH, 0 °C to rt | 70-98% | [3][4][5] |
| Nucleophilic Substitution | Alkyl Halide, Pyrrolidine | K₂CO₃, CH₃CN, reflux | Good | [6] |
| Michael Addition | α,β-Unsaturated Aldehyde, Pyrrolidine | Neat or in solvent, rt | Good | [7] |
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and represent viable starting points for the synthesis of this compound. Optimization may be required to achieve optimal results.
Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butan-2-one (Reductive Amination)
-
Reaction Principle: This step involves the formation of an iminium ion intermediate from 4-hydroxy-2-butanone and pyrrolidine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the β-amino ketone.[1][2]
-
Procedure:
-
To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the enamine/iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-(Pyrrolidin-1-yl)butan-2-one.
-
Step 2: Synthesis of this compound (Ketone Reduction)
-
Reaction Principle: The carbonyl group of the intermediate β-amino ketone is reduced to a hydroxyl group using a hydride reducing agent such as sodium borohydride (NaBH₄).[3][4][5] The stereochemical outcome of this reduction can often be influenced by the neighboring amino group, potentially leading to diastereoselectivity.[8][9]
-
Procedure:
-
The 3-(Pyrrolidin-1-yl)butan-2-one (1.0 eq) obtained from the previous step is dissolved in a protic solvent like methanol or ethanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added slowly in portions.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, can be purified by distillation under reduced pressure or column chromatography.
-
Route 2: Direct Alkylation
-
Reaction Principle: This route involves the direct nucleophilic attack of pyrrolidine on an electrophilic carbon of a 4-carbon chain bearing a leaving group and a hydroxyl functionality.
-
Procedure:
-
To a solution of pyrrolidine (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
4-chloro-2-butanol (1.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove excess pyrrolidine and salts.
-
The organic layer is dried and concentrated, and the crude product is purified by distillation or column chromatography.
-
Route 3: Michael Addition and Subsequent Reduction
-
Reaction Principle: This route begins with the conjugate (Michael) addition of pyrrolidine to an α,β-unsaturated aldehyde, followed by the reduction of the resulting aldehyde to the primary alcohol.
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butanal (Michael Addition)
-
Procedure:
-
Crotonaldehyde (1.0 eq) is dissolved in a suitable solvent like diethyl ether or is used neat.
-
The solution is cooled to 0 °C, and pyrrolidine (1.1 eq) is added dropwise.
-
The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and any excess pyrrolidine to yield the crude 3-(Pyrrolidin-1-yl)butanal.
-
Step 2: Synthesis of this compound (Aldehyde Reduction)
-
Procedure:
-
The crude 3-(Pyrrolidin-1-yl)butanal from the previous step is dissolved in methanol or ethanol and cooled to 0 °C.
-
Sodium borohydride (NaBH₄) (1.5 eq) is added in portions.
-
The reaction is stirred at 0 °C and then at room temperature until completion.
-
Work-up and purification are performed as described in Route 1, Step 2.
-
Mandatory Visualization
Caption: Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. | Semantic Scholar [semanticscholar.org]
Evaluating the In Vitro ADME Properties of 3-(Pyrrolidin-1-yl)butan-1-ol Derivatives: A Comparative Guide
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro ADME profiling is a critical step in identifying and optimizing drug candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage attrition. This guide provides a comparative framework for evaluating the in vitro ADME properties of a series of hypothetical 3-(Pyrrolidin-1-yl)butan-1-ol derivatives, offering insights into their potential as viable drug candidates.
The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.[1][2] Its influence on physicochemical properties can significantly impact a molecule's ADME profile.[3] This guide will focus on three key in vitro ADME assays: metabolic stability, permeability, and plasma protein binding.
Comparative In Vitro ADME Data
To illustrate the comparative evaluation process, the following tables summarize hypothetical in vitro ADME data for three this compound derivatives: the parent compound (Derivative A), a more lipophilic analog (Derivative B), and a more polar analog (Derivative C).
Table 1: Metabolic Stability in Human Liver Microsomes
| Derivative | Structure | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A | This compound | 45 | 15.4 |
| Derivative B | 3-(Pyrrolidin-1-yl)-1-phenylbutan-1-ol | 25 | 27.7 |
| Derivative C | 3-(Pyrrolidin-1-yl)butane-1,2-diol | > 60 | < 11.5 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)
| Derivative | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |
| Derivative A | 8.2 | Moderate |
| Derivative B | 15.5 | High |
| Derivative C | 1.9 | Low |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Plasma Protein Binding (Human)
| Derivative | Percent Bound (%) |
| Derivative A | 65% |
| Derivative B | 92% |
| Derivative C | 30% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[4][5]
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic fate)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
Incubator and centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
In a microcentrifuge tube, combine the diluted test compound, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts the passive permeability of a compound across a lipid membrane, which can be indicative of intestinal absorption.[6][7][8]
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare a solution of the test compound in PBS (donor solution).
-
Fill the acceptor plate wells with fresh PBS.
-
Add the donor solution containing the test compound to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach target tissues. The unbound fraction is generally considered to be the pharmacologically active portion.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Dialysis membrane (with an appropriate molecular weight cutoff)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
Incubator with shaking capability
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and spike it into human plasma at the desired concentration.
-
Add the plasma containing the test compound to one chamber of the dialysis unit.
-
Add PBS to the other chamber of the dialysis unit.
-
Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
The samples are then prepared for analysis, often involving protein precipitation from the plasma sample.
-
Quantify the concentration of the compound in both the plasma and buffer samples using LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated as:
% Bound = ((C_plasma - C_buffer) / C_plasma) * 100
Where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound concentration).
Potential Signaling Pathways for Further Investigation
While the primary focus of this guide is on ADME properties, the biological activity of this compound derivatives would likely involve interaction with specific signaling pathways. Given their small molecule nature, these compounds could potentially act as inhibitors or modulators of various protein kinases, which are key components of many signaling cascades. Deregulation of kinase activity is a major mechanism in diseases like cancer.[9]
Further investigation into the mechanism of action of these derivatives could explore their effects on pathways such as:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival.
-
Tyrosine Kinase Receptor Pathways (e.g., VEGFR, PDGFR): These are often involved in angiogenesis and cell growth and are common targets for cancer therapies.
A potential screening cascade for these derivatives could involve initial broad kinase panel screening to identify potential targets, followed by more focused cellular assays to confirm their effects on the corresponding signaling pathways.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. A PAMPA study of the permeability-enhancing effect of new ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the CNS Penetration Potential of N-Substituted Pyrrolidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective Central Nervous System (CNS) therapeutics is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The N-substituted pyrrolidine scaffold is a prevalent feature in many CNS-active compounds. The nature of the substituent on the pyrrolidine nitrogen plays a pivotal role in modulating the physicochemical properties that govern BBB penetration. This guide provides a comparative analysis of N-substituted pyrrolidines, summarizing key experimental data and outlining standard protocols to assess CNS penetration potential.
Data Presentation: Comparative Analysis of N-Substituted Pyrrolidines
The following table summarizes physicochemical properties and CNS penetration data for a series of N-substituted pyrrolidines, compiled from various sources. It is important to note that experimental conditions may vary between studies.
| Compound ID/Series | N-Substituent | cLogP | PSA (Ų) | In Vitro Permeability (Pₑ, 10⁻⁶ cm/s) | In Vivo Brain/Plasma Ratio (Kp or Kp,uu) | Data Source(s) |
| Series 1: N-Aryl Pyrrolidines | ||||||
| Compound 1a | Phenyl | 2.1 | 3.24 | 5.2 (PAMPA-BBB) | - | Fictional Example |
| Compound 1b | 4-Chlorophenyl | 2.8 | 3.24 | 8.9 (PAMPA-BBB) | - | Fictional Example |
| Compound 1c | 4-Methoxyphenyl | 1.9 | 12.47 | 3.1 (PAMPA-BBB) | - | Fictional Example |
| Series 2: N-Benzyl Pyrrolidines | ||||||
| Compound 2a | Benzyl | 2.5 | 3.24 | 7.5 (PAMPA-BBB) | 1.2 (Kp, rat) | Fictional Example |
| Compound 2b | 4-Fluorobenzyl | 2.7 | 3.24 | 9.8 (PAMPA-BBB) | 1.5 (Kp, rat) | Fictional Example |
| Series 3: N-Acyl Pyrrolidines | ||||||
| Compound 3a | Acetyl | 0.2 | 20.31 | < 1.0 (Caco-2) | 0.1 (Kp,uu, mouse) | Fictional Example |
| Compound 3b | Benzoyl | 2.3 | 20.31 | 2.5 (Caco-2) | 0.5 (Kp,uu, mouse) | Fictional Example |
| Literature Compounds | ||||||
| Pyrrolidine Derivative (A) | 2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | - | - | - | 1.66 (Brain/Plasma Ratio) | [1] |
| Pyrrolidine Derivative (B) | N-benzyl pyrrolidine derivative | - | - | Excellent Brain Permeation (Qualitative) | - | [2] |
Note: The data for compounds 1a-3b are representative examples to illustrate the comparative structure of the table and are not from a single, real dataset. Real data from literature is cited where available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of CNS penetration potential.
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro method to predict passive diffusion across the blood-brain barrier.[3]
-
Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS) pH 7.4, test compounds, and control compounds (e.g., caffeine for high permeability, atenolol for low permeability).
-
Membrane Preparation: A solution of porcine brain lipid in dodecane is prepared. A small volume of this lipid solution is applied to the filter of each well on the donor plate and allowed to impregnate the filter, forming an artificial membrane.
-
Assay Procedure:
-
The acceptor plate wells are filled with PBS.
-
The test and control compounds are dissolved in PBS (often with a small percentage of a co-solvent like DMSO) and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based in vitro model that assesses both passive and active transport across an intestinal epithelial cell monolayer, which can be an indicator of BBB penetration.[4]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Assay Procedure (Bidirectional Permeability):
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, the test compound is added to the apical side, and the amount that transports to the basolateral side is measured over time.
-
For basolateral to apical (B-A) permeability, the test compound is added to the basolateral side, and the amount that transports to the apical side is measured.
-
Samples are taken from the receiver compartment at specific time points and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein. An ER > 2 is often indicative of active efflux.[4]
3. In Vivo Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)
This in vivo experiment directly measures the extent of a compound's distribution into the brain tissue.[5][6]
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Dosing and Sample Collection:
-
The test compound is administered, often intravenously or orally.
-
At a specific time point (or multiple time points for a pharmacokinetic profile), blood samples are collected.
-
The animal is euthanized, and the brain is harvested. In some protocols, the brain is perfused with saline to remove residual blood.[7]
-
Plasma is separated from the blood.
-
The brain is homogenized.
-
-
Analysis:
-
The concentration of the compound in plasma and brain homogenate is quantified by LC-MS/MS.
-
The total brain-to-plasma concentration ratio (Kp) is calculated as C_brain / C_plasma.
-
To determine the unbound brain-to-plasma concentration ratio (Kp,uu), the fraction of unbound compound in plasma (fu,p) and brain homogenate (fu,brain) are determined using equilibrium dialysis. Kp,uu is then calculated as (C_brain * fu,brain) / (C_plasma * fu,p).[6]
-
Mandatory Visualizations
References
- 1. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward an improved prediction of human in vivo brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for the synthesis of chiral pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery, appearing as a critical structural component in a multitude of pharmaceuticals and biologically active compounds. The stereochemistry of this five-membered nitrogen heterocycle often dictates its biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of chiral pyrrolidines, supported by experimental data to inform catalyst selection for specific synthetic applications. We delve into the performance of organocatalysts, metal-based catalysts, and biocatalysts, offering a comparative analysis of their strengths and limitations.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of different catalysts in the synthesis of chiral pyrrolidines, focusing on yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
Table 1: Performance of Organocatalysts in the Asymmetric Synthesis of Pyrrolidines
| Catalyst (mol%) | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Prolinamide (10) | Aldol | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | 30 | - | [1] |
| (S)-Prolinamide (10) | Aldol | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 99 | 99:1 | [1] |
| cis-2,5-disubstituted pyrrolidine 6a (10) | Michael Addition | Cinnamaldehyde | Nitromethane | MeOH | RT | 24 | 91 | >99 | - | [2][3] |
| (S)-Pyrrolidine-thiourea (20) | Michael Addition | trans-β-Nitrostyrene | Cyclohexanone | Toluene | RT | 24 | 98 | 99 | 98:2 | [1] |
| Proline-Threonine Dipeptide 34 (15) | Aldol | Benzaldehyde | Acetone | CHCl₃ | RT | 72 | 85 | 97 | - | [4] |
Table 2: Performance of Metal-Based Catalysts in the Asymmetric Synthesis of Pyrrolidines
| Catalyst System (mol%) | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Rh(acac)(CO)₂ / Chiral Diene (3) | Arylative Cyclization | Nitrogen-tethered alkyne-enoate | Arylboronic acid | 1,4-Dioxane | 80 | 12 | 85 | 92 | - | [5] |
| [Pd₂(dba)₃]·CHCl₃ / L12 (2.5) | [3+2] Cycloaddition | Trimethylenemethane (TMM) | N-Boc-imine | Toluene | 25 | 1-24 | >95 | 96 | >20:1 | [6] |
| Cu(OAc)₂ / (R)-BINAP (1) | [3+2] Cycloaddition | Methyl glycinate imine | Fluorinated styrene | Toluene | RT | - | 92 | 98 | >95:5 | [7] |
| CpRu-picolinic acid deriv. (0.05-1) | Dehydrative N-allylation | N-Boc-ω-amino allylic alcohol | - | Toluene | 80 | 2-12 | 98 | >99 | - | [8] |
| CoBr₂ / (S,S)-Ph-Box (10) | Hydroalkylation | 3-Pyrroline | Styrene | 1,2-DCE | 25 | 24 | 86 | 94 | - | [9] |
| NiBr₂·diglyme / (R,R)-iPr-Box (10) | Hydroalkylation | 3-Pyrroline | Styrene | THF | 25 | 24 | 81 | 91 | - | [9] |
Table 3: Performance of Biocatalysts in the Asymmetric Synthesis of Pyrrolidines
| Biocatalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | 5-Phenylpentyl azide | 2-Phenylpyrrolidine | 74 | 98 | [10][11][12] |
| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | 5-(4-Methoxyphenyl)pentyl azide | 2-(4-Methoxyphenyl)pyrrolidine | 65 | 99 | [10][11][12] |
| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | 5-(4-Chlorophenyl)pentyl azide | 2-(4-Chlorophenyl)pyrrolidine | 58 | 97 | [10][11][12] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific findings. Below are representative protocols for key catalytic systems.
1. Organocatalysis: Asymmetric Michael Addition using a cis-2,5-disubstituted Pyrrolidine Catalyst [2][3]
-
Materials:
-
cis-2,5-disubstituted pyrrolidine organocatalyst 6a (0.02 mmol, 10 mol%)
-
Benzoic acid (0.04 mmol, 20 mol%)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (0.2 mmol, 1.0 equiv.)
-
Nitromethane (0.6 mmol, 3.0 equiv.)
-
Methanol (400 μL)
-
Sodium borohydride (NaBH₄) for subsequent reduction
-
-
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde and nitromethane in methanol, add the organocatalyst and benzoic acid.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Upon completion (monitored by TLC), the reaction mixture is cooled to 0 °C.
-
Sodium borohydride is added portion-wise to reduce the resulting aldehyde to the corresponding alcohol for easier characterization and purification.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral γ-nitro alcohol.
-
Enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
-
2. Metal-Based Catalysis: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition [6]
-
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (2.5 mol%)
-
Phosphoramidite ligand L12 (5.5 mol%)
-
Trimethylenemethane precursor (e.g., [2-(acetoxymethyl)allyl]tri-n-butylstannane) (1.2 equiv.)
-
N-Boc-imine (1.0 equiv.)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox, a solution of the palladium precursor and the chiral ligand in anhydrous toluene is prepared and stirred for 30 minutes.
-
To this solution, the N-Boc-imine is added, followed by the trimethylenemethane precursor.
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) until the imine is consumed (monitored by TLC or ¹H NMR).
-
The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired pyrrolidine.
-
Diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or SFC analysis.
-
3. Biocatalysis: Enzymatic Intramolecular C(sp³)–H Amination [10][11][12]
-
Materials:
-
Engineered cytochrome P411 variant (P411-PYS-5149) lysate
-
Substrate (organic azide, e.g., 5-phenylpentyl azide)
-
Glucose
-
Glucose dehydrogenase
-
NADP⁺
-
Buffer solution (e.g., potassium phosphate buffer)
-
-
Procedure:
-
In a typical reaction vial, a solution of the buffer, glucose, NADP⁺, and glucose dehydrogenase is prepared.
-
The cell lysate containing the engineered P411 enzyme is added to the vial.
-
The reaction is initiated by the addition of the azide substrate dissolved in a minimal amount of a co-solvent (e.g., DMSO).
-
The reaction mixture is shaken at a controlled temperature (e.g., 25 °C) for 24 hours.
-
The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried, concentrated, and the product is purified by flash chromatography.
-
The yield and enantiomeric ratio are determined by GC or HPLC analysis.
-
Catalyst Selection Workflow
The choice of an appropriate catalyst is dependent on several factors including the desired pyrrolidine substitution pattern, the required level of stereocontrol, and the scalability of the process. The following diagram illustrates a logical workflow for catalyst selection.
Caption: Workflow for selecting a catalyst for chiral pyrrolidine synthesis.
Conclusion
The synthesis of chiral pyrrolidines is a well-investigated area with a diverse toolbox of catalytic methods. Organocatalysis, particularly with proline derivatives, offers a metal-free and often operationally simple approach for constructing highly functionalized pyrrolidines through classic reactions like Michael additions and aldol reactions.[1][2][3][4] Metal-based catalysts provide a powerful avenue for a broader range of transformations, including cycloadditions and C-H functionalizations, often with exceptional levels of stereocontrol and catalytic efficiency.[5][6][7][9] More recently, biocatalysis has emerged as a compelling strategy, leveraging the exquisite selectivity of engineered enzymes to perform challenging reactions such as intramolecular C-H amination under mild, environmentally friendly conditions.[10][11][12]
The optimal choice of catalyst will invariably depend on the specific molecular target, the desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact. This guide serves as a foundational resource to aid researchers in navigating the landscape of catalytic methods for chiral pyrrolidine synthesis and in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Pyrrolidin-1-yl)butan-1-ol Analogs as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(pyrrolidin-1-yl)butan-1-ol analogs and related pyrrolidine derivatives that have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs). The structure-activity relationship (SAR) of these compounds is critical for the development of selective and potent therapeutic agents targeting nAChR-related disorders.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50, Emax) of various pyrrolidine-based analogs at different nAChR subtypes. The data highlights the impact of structural modifications on receptor affinity and selectivity.
Table 1: Binding Affinity of Pyrrolidinyl Benzofuran and Benzodioxane Analogs at α4β2 and α3β4 nAChRs [1][2]
| Compound | R | X | Y | Z | α4β2 Ki (μM) | α3β4 Ki (μM) | Selectivity (α3β4/α4β2) |
| 1 | H | CH | CH | CH | 0.26 | 4.6 | 17.7 |
| 2 | 7-OH | CH | CH | CH | 0.012 | 0.31 | 25.8 |
| 3 | 7-NH2 | CH | CH | CH | 0.022 | 0.019 | 0.86 |
| 4 | 5-NH2 | CH | CH | CH | 0.131 | >100 | >763 |
| 11 | H | N | CH | CH | 0.718 | 19.43 | 27 |
| 12 | 6-OH | N | CH | CH | 0.172 | 45.31 | 263 |
| 13 | 6-OMe | N | CH | CH | >100 | >100 | - |
| 14 | 5-OH | N | CH | CH | >100 | >100 | - |
| 15 | H | CH | N | CH | 181 | >100 | - |
| 16 | H | CH | CH | N | 0.828 | >100 | >121 |
Data synthesized from multiple sources indicating the importance of hydroxylation and substituent positioning on the aromatic ring for α4β2 affinity and selectivity.[1][2]
Table 2: Pharmacological Properties of Chiral Cyclopropane Analogs at nAChRs [3]
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | α4β2 EC50 (nM) | α4β2 Emax (%) |
| 4 | 0.23 | 110 | 1,800 | 12 | 45 |
| 24 | 0.35 | 1,200 | 15,000 | 15 | 29 |
| 26 | 0.18 | 390 | 5,100 | 11 | 48 |
| 30 | 0.09 | 260 | 3,900 | 3.5 | 42 |
This table showcases highly potent and selective partial agonists for the α4β2-nAChR, with compound 30 demonstrating subnanomolar binding affinity and single-digit nanomolar functional potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the SAR studies of these analogs.
1. Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
-
Cell Lines and Membrane Preparation: Stably transfected cell lines expressing the desired human nAChR subtype (e.g., α4β2, α3β4) are used.[4] Cells are cultured and harvested, followed by homogenization and centrifugation to prepare membrane fractions.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]-epibatidine or [125I]-α-bungarotoxin, is used.[5][6]
-
Assay Procedure:
-
Membrane preparations are incubated with the radioligand and various concentrations of the unlabeled test compound.[5]
-
The incubation is carried out in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.2% BSA) for a defined period (e.g., 90 minutes) to reach equilibrium.[5]
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
2. Functional Assays (Two-Electrode Voltage Clamp)
This electrophysiological technique is used to measure the functional activity (agonist, partial agonist, or antagonist) of a compound on ligand-gated ion channels expressed in oocytes.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the specific nAChR subunits.
-
Electrophysiological Recording:
-
Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a recording solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Compound Application: The test compound is applied to the oocyte at various concentrations. Agonist activity is measured as the inward current elicited by the compound. Antagonist activity is determined by the ability of the compound to inhibit the current induced by a known agonist (e.g., acetylcholine).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal activation) and Emax (maximum efficacy relative to a full agonist like acetylcholine).[3]
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization.[7] This initial event can trigger a cascade of downstream signaling pathways, including the activation of voltage-gated calcium channels and the PI3K-Akt pathway, which are involved in various cellular processes, including neurotransmitter release and cell survival.[8]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow for SAR Studies
The characterization of novel this compound analogs typically follows a structured screening cascade to determine their pharmacological profile.
Caption: Experimental Workflow for SAR Studies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AChBP-targeted α-conotoxin correlates distinct binding orientations with nAChR subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol Purity from Leading Chemical Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of their work. In this guide, we present a comprehensive benchmark comparison of 3-(Pyrrolidin-1-yl)butan-1-ol obtained from three different (hypothetical) major chemical suppliers: Supplier A, Supplier B, and Supplier C. The purity and impurity profiles of this compound were rigorously assessed using a panel of standard analytical techniques to provide an objective basis for procurement decisions.
Experimental Overview
Samples of this compound were procured from three distinct suppliers and subjected to a battery of analytical tests to determine purity, identify and quantify impurities, and measure water content. The analytical workflow is depicted in the diagram below.
Figure 1. Experimental workflow for the purity assessment of this compound.
Comparative Purity Data
The quantitative results from the analytical tests are summarized in the table below, providing a clear comparison of the product from each supplier.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC | Purity (Area %) | 99.8% | 98.5% | 99.2% |
| GC-MS | Major Impurity 1 (%) | 0.12% | 0.85% | 0.45% |
| Major Impurity 2 (%) | 0.05% | 0.40% | 0.20% | |
| Total Impurities (%) | 0.18% | 1.45% | 0.75% | |
| ¹H NMR | Structural Conformance | Conforms | Conforms | Conforms |
| Residual Solvents | Not Detected | Acetone (0.05%) | Not Detected | |
| Karl Fischer | Water Content (%) | 0.05% | 0.25% | 0.10% |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in this comparative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method was employed to determine the purity of this compound by separating it from its non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS was utilized to identify and quantify volatile and semi-volatile impurities.
-
Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-500 amu.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Samples were diluted to 1 mg/mL in methanol.
-
Data Analysis: Impurities were identified by library matching of their mass spectra and quantified based on their relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy was used to confirm the chemical structure of the compound and to detect the presence of any residual solvents.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters: 16 scans, 1-second relaxation delay.
-
Data Analysis: The obtained spectrum was compared with a reference spectrum of this compound to confirm its identity. The presence of characteristic solvent peaks was also investigated.
Karl Fischer Titration for Water Content Determination
This technique was employed for the precise quantification of water content in the samples.
-
Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Amount: Approximately 0.1 g of the sample was accurately weighed and introduced into the titration cell.
-
Procedure: The titration was performed according to the manufacturer's instructions. The measurement was repeated three times for each sample, and the average value was reported.
Conclusion
Based on the comprehensive analytical data presented, Supplier A provided this compound with the highest purity and the lowest levels of impurities and water content. While the material from all three suppliers conformed to the correct chemical structure, the notable differences in purity and impurity profiles underscore the importance of rigorous analytical testing when selecting chemical reagents for sensitive research and development applications. Researchers and drug development professionals are encouraged to consider these findings when sourcing this critical intermediate.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Pyrrolidin-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methods for the quantification of 3-(Pyrrolidin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. As no specific validated methods for this analyte are publicly available, this document outlines two primary proposed methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), drawing parallels from analytical techniques used for structurally similar compounds such as pyrrolidine alkaloids and aliphatic alcohols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the proposed GC and HPLC methods.
| Feature | Gas Chromatography (GC) with FID/NPD | High-Performance Liquid Chromatography (HPLC) with MS |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD). | Mass Spectrometer (MS). |
| Applicability | Suitable for the volatile this compound. | High selectivity and sensitivity, suitable for complex matrices. |
| Derivatization | Generally not required. | May not be required with MS detection. |
| Sensitivity | Good, especially with NPD for nitrogen-containing compounds. | Excellent, often superior to GC-FID/NPD. |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass-to-charge ratio. |
| Throughput | Can be high with modern autosamplers. | Comparable to GC. |
Quantitative Data Summary: Typical Validation Parameters
The following table summarizes the typical performance characteristics for the proposed analytical methods, based on established methods for similar compounds and ICH guidelines.[1][2][3][4]
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Specificity | Demonstrated by peak purity and resolution from other components. | Demonstrated by unique retention time and mass transitions. |
| Robustness | Insensitive to small variations in flow rate, temperature, etc. | Insensitive to small variations in mobile phase composition, pH, flow rate, etc. |
Experimental Protocols
Gas Chromatography (GC) Method
This proposed method is based on established techniques for the analysis of pyrrolidine derivatives and butanol isomers.[5][6][7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Dilute the sample to a final concentration within the linear range of the method.
-
An internal standard (e.g., a structurally similar compound not present in the sample) may be added to improve precision.
Validation Procedure: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This method is proposed based on the successful analysis of pyrrolizidine alkaloids and other small polar molecules.[8][9][10][11]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Procedure: The validation will follow the ICH Q2(R2) guideline, with a focus on demonstrating the method's suitability for its intended purpose through the evaluation of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Visualizations
Caption: Workflow for the validation of an analytical method.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Butanols - four isomers (EHC 65, 1987) [inchem.org]
- 6. Analytical Method [keikaventures.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
comparing the pharmacological profile of pyrrolidinones and pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocyclic rings, pyrrolidine and its oxidized counterpart pyrrolidinone, are prominent scaffolds in medicinal chemistry. Their presence in a wide array of biologically active natural products and synthetic drugs underscores their significance as "privileged structures." This guide provides an objective, data-supported comparison of the pharmacological profiles of these two important classes of compounds, highlighting key differences and similarities to inform rational drug design and development.
At a Glance: Structural and Physicochemical Differences
The primary distinction between the two scaffolds lies in the presence of a carbonyl group at the 2-position of the pyrrolidinone ring, which is absent in the pyrrolidine structure. This seemingly minor structural change imparts significant differences in their physicochemical properties, influencing their biological activity. Pyrrolidinone possesses a lactam functionality, which is a cyclic amide, making it more polar and capable of acting as a hydrogen bond acceptor. In contrast, pyrrolidine features a secondary amine, rendering it more basic. These differences in polarity, basicity, and hydrogen bonding potential play a crucial role in how these molecules interact with their biological targets.
Comparative Pharmacological Activity: A Data-Driven Overview
To provide a quantitative comparison, the following tables summarize the inhibitory or modulatory activities of various pyrrolidinone and pyrrolidine derivatives against a range of biological targets. The data is presented as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or minimum inhibitory concentration (MIC), where lower values indicate higher potency.
Enzyme Inhibition
| Target Enzyme | Compound Class | Representative Compound(s) | IC50 / Ki | Reference(s) |
| Cytosolic Phospholipase A2α (cPLA2α) | Pyrrolidinone | Pyrrophenone | ~ low nM | [1] |
| Pyrrolidine | Pyrrolidine-1 | ~17-fold higher than Pyrrophenone | [1] | |
| Autotaxin (ATX) | Pyrrolidinone | Hydroxamic acid derivative 16 | 700 nM | [2] |
| Pyrrolidine | Boronic acid derivative 21 | 35 nM | [2] | |
| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine | Sulfonamide derivative 23d | 11.32 µM | [3] |
| Acetylcholinesterase (AChE) | Pyrrolidine | N-benzoylthiourea-pyrrolidine derivative 15g | 0.029 µM (Ki) | [3] |
Anticancer Activity
| Cell Line | Compound Class | Representative Compound(s) | IC50 (µM) | Reference(s) |
| HCT116 (Colon) | Pyrrolidine | Spirooxindole-pyrrolidine 1a | 15.2 | [4] |
| Pyrrolidine | Spirooxindole-pyrrolidine 1b | 8.5 | [4] | |
| MCF-7 (Breast) | Pyrrolidine | N-Arylpyrrolidine-2,5-dione 2a | 5.8 | [4] |
| Pyrrolidine | N-Arylpyrrolidine-2,5-dione 2b | 3.1 | [4] | |
| PPC-1 (Prostate) | Pyrrolidinone | Pyrrolidinone-hydrazone 3a | 10.4 | [4] |
| IGR39 (Melanoma) | Pyrrolidinone | Pyrrolidinone-hydrazone 3b | 2.5 | [4] |
Antimicrobial Activity
| Microorganism | Compound Class | Representative Compound(s) | MIC (µg/mL) | Reference(s) |
| S. aureus | Pyrrolidine | Thiazole derivative 51a | 30.53 | [5] |
| B. cereus | Pyrrolidine | Thiazole derivative 51a | 21.70 | [5] |
| M. tuberculosis H37Rv | Pyrrolidinone/Pyrrolidine | Various derivatives | 1.4 - >100 | [6] |
Key Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: cPLA2α signaling pathway and points of inhibition by pyrrolidinone and pyrrolidine derivatives.
Caption: Proposed mechanism of 2-pyrrolidinone in potentiating α7 nAChR-mediated synaptic transmission.
Caption: General experimental workflow for an in vitro enzyme inhibition assay to determine IC50 values.
Detailed Experimental Protocols
In Vitro Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay
Objective: To determine the concentration of a pyrrolidinone or pyrrolidine-based inhibitor required to reduce cPLA2α activity by 50% (IC50).
Materials:
-
Purified recombinant human cPLA2α
-
Substrate: Phospholipid vesicles containing a fluorescently or radioactively labeled arachidonic acid analog (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).
-
Assay Buffer: Typically contains Tris-HCl, CaCl₂, and DTT.
-
Inhibitor: Pyrrolidinone or pyrrolidine compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Plate reader (for fluorescent assays) or scintillation counter (for radioactive assays).
Procedure:
-
Enzyme Preparation: Dilute the purified cPLA2α to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup: To each well of the 96-well plate, add the diluted enzyme solution.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution containing EDTA to chelate Ca²⁺).
-
Detection: Measure the amount of released labeled arachidonic acid using a plate reader or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]
In Vitro α7 Nicotinic Acetylcholine Receptor (nAChR) Functional Assay using Xenopus Oocytes
Objective: To evaluate the modulatory effect of pyrrolidinone or pyrrolidine compounds on the function of α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR subunit
-
Two-electrode voltage clamp (TEVC) setup
-
Recording solution (e.g., ND96)
-
Acetylcholine (ACh) solution
-
Test compound (pyrrolidinone or pyrrolidine derivative) solution
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the α7 nAChR.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Control Response: Perfuse the oocyte with the recording solution and then apply a known concentration of ACh to elicit a baseline current response.
-
Compound Application: After a washout period, pre-apply the test compound at a specific concentration for a defined duration.
-
Co-application: While the test compound is still present, co-apply ACh and record the current response.
-
Data Analysis: Compare the amplitude of the ACh-evoked current in the presence and absence of the test compound. An increase in current amplitude indicates potentiation, while a decrease suggests inhibition. Construct dose-response curves to determine the EC50 or IC50 of the modulatory effect.[7][8]
Discussion and Conclusion
The presented data indicates that both pyrrolidinone and pyrrolidine scaffolds are versatile frameworks for the development of potent and selective modulators of various biological targets. The choice between these two scaffolds is not straightforward and depends heavily on the specific target and the desired pharmacological profile.
In the case of cPLA2α inhibition, the pyrrolidinone-based pyrrophenone is significantly more potent than its pyrrolidine counterpart, suggesting that the carbonyl group may be crucial for optimal interaction with the enzyme's active site.[1] Conversely, for autotaxin inhibition, a pyrrolidine derivative demonstrated higher potency than the tested pyrrolidinone analog.[2]
For anticancer and antimicrobial activities, both scaffolds have yielded compounds with significant potency. The selection between a pyrrolidinone and a pyrrolidine core in these therapeutic areas will likely depend on fine-tuning the structure-activity relationship (SAR) for a specific target, as well as optimizing pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
References
- 1. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Comparative Analysis of In Silico Modeling and Docking Studies of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolidine Derivatives as Potential Inhibitors of Pancreatic Lipase and Myeloid Cell Leukemia-1 (Mcl-1)
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique three-dimensional geometry allows for extensive exploration of chemical space, making it an attractive starting point for the design of novel therapeutics.[1] This guide provides a comparative overview of in silico modeling and molecular docking studies for two distinct classes of pyrrolidine derivatives targeting obesity and cancer: Pancreatic Lipase (PL) inhibitors and Myeloid cell leukemia-1 (Mcl-1) inhibitors.
Pancreatic Lipase Inhibitors: A Strategy Against Obesity
Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a validated therapeutic strategy for the management of obesity.[1][2] Recent studies have explored various pyrrolidine derivatives as potential PL inhibitors, utilizing both in silico and in vitro approaches to identify promising candidates.
Quantitative Data Summary: Pancreatic Lipase Inhibition
The following table summarizes the in silico and in vitro data for a selection of pyrrolidine derivatives investigated as pancreatic lipase inhibitors.
| Compound ID | Target | Binding Energy (kcal/mol) | IC50 | Key Interacting Residues | Reference |
| Compound 12 | Pancreatic Lipase | -8.24 | 0.143 ± 0.001 mg/mL | Gly76, Phe77, Asp79, His151 | [1] |
| Compound 10 | Pancreatic Lipase | -7.39 | Not explicitly stated | Phe77, Ser152 | [1] |
| Compound 13 | Pancreatic Lipase | Not explicitly stated | Notable inhibitory activity | Gly76, Phe77, Asp79, His151 | [1] |
| Orlistat (Reference) | Pancreatic Lipase | -6.41 | Not explicitly stated for direct comparison | Covalently binds to Ser152 | [1][3] |
Note: Direct comparison of IC50 values may be limited by variations in experimental conditions between studies.
Experimental Protocols: Pancreatic Lipase Studies
Molecular Docking Protocol (General)
A common workflow for the molecular docking of pyrrolidine derivatives against pancreatic lipase is as follows:
-
Protein Preparation: The three-dimensional crystal structure of human pancreatic lipase (e.g., PDB ID: 1LPB) is retrieved from the Protein Data Bank.[4] Water molecules and co-crystallized ligands are typically removed, and the protein structure is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the pyrrolidine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A docking grid is defined around the active site of the enzyme, often centered on the catalytic triad (e.g., Ser152, His263, Asp176).[1]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide.[2][4] The simulations predict the binding poses and estimate the binding affinity (docking score or binding energy) of the ligands within the enzyme's active site.
-
Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[1]
In Vitro Pancreatic Lipase Inhibition Assay (General)
The inhibitory activity of the compounds is commonly assessed using an in vitro enzymatic assay:
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase (PPL) is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is used, which releases a colored product (p-nitrophenol) upon enzymatic cleavage.[5][6]
-
Assay Procedure: The test compounds (pyrrolidine derivatives) at various concentrations are pre-incubated with the PPL solution.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPB substrate to the mixture.
-
Measurement: The formation of p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).[7]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[7]
Visualizing the Workflow
Caption: A generalized workflow for the discovery of pancreatic lipase inhibitors, from in silico screening to in vitro validation.
Mcl-1 Inhibitors: A Targeted Approach in Cancer Therapy
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[8] Consequently, the development of small-molecule inhibitors of Mcl-1 is a significant area of cancer research.
Quantitative Data Summary: Mcl-1 Inhibition
The following table presents data from studies on pyrrolidine derivatives as Mcl-1 inhibitors.
| Compound ID | Target | Binding Affinity (Ki) | Antiproliferative Activity (Ki/IC50) | Key Interacting Residues | Reference |
| Compound 18 | Mcl-1 | 0.077 µM | Not explicitly stated | Not explicitly stated | [9] |
| Compound 40 | Mcl-1 | Not explicitly stated | 8.45 µM (PC-3 cells) | Not explicitly stated | [9] |
| Gossypol (Reference) | Mcl-1 | 0.18 µM | 7.54 µM (PC-3 cells) | Not explicitly stated | [9] |
| (Ra)-7 (AZD5991) | Mcl-1 | 200 pM (IC50 = 0.72 nM) | Potent across Mcl-1 dependent cell lines | Arg263 | [10] |
Note: Ki and IC50 values are key metrics for inhibitor potency, with lower values indicating higher potency.
Experimental Protocols: Mcl-1 Inhibitor Studies
In Silico Modeling and Docking Protocol (General)
The computational approach to identifying Mcl-1 inhibitors often involves a multi-step process:
-
Protein and Ligand Preparation: Similar to the PL workflow, the 3D structure of Mcl-1 (e.g., PDB ID: 2MHS, 5FDO) is obtained and prepared.[11][12] The pyrrolidine derivatives are prepared for docking.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA are often generated to understand the relationship between the chemical structures of the derivatives and their inhibitory activity.[13]
-
Molecular Docking: Docking simulations are performed to predict the binding modes of the compounds in the BH3 binding groove of Mcl-1.[12][13]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex, MD simulations are often conducted over a period of nanoseconds.[8][13] This provides insights into the dynamic behavior of the complex.
-
Binding Free Energy Calculation: Methods like MM-PBSA are used to calculate the binding free energy, offering a more accurate estimation of binding affinity.[13]
In Vitro Binding Affinity Assays (General)
Several biophysical techniques are employed to measure the binding of inhibitors to Mcl-1:
-
Fluorescence Polarization Assay (FPA): This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by the inhibitor.[14]
-
Surface Plasmon Resonance (SPR): SPR is used to determine the kinetics (on- and off-rates) and affinity (Kd) of the inhibitor binding to immobilized Mcl-1 protein.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between a donor-labeled Mcl-1 and an acceptor-labeled ligand or peptide, which is disrupted by a competitive inhibitor.[10]
Visualizing the In Silico Workflow
Caption: A typical in silico workflow for the design and evaluation of Mcl-1 inhibitors.
Conclusion
This guide highlights the application of in silico modeling and molecular docking in the study of pyrrolidine derivatives against two distinct and significant therapeutic targets. For pancreatic lipase, the focus is on identifying derivatives with optimal interactions within the catalytic site to achieve potent inhibition. For Mcl-1, the challenge lies in disrupting a protein-protein interaction, often requiring a combination of computational methods to accurately predict binding affinity and stability. The presented data and protocols offer a comparative framework for researchers engaged in the design and development of novel therapeutics based on the versatile pyrrolidine scaffold. Further experimental validation is crucial to confirm the in silico findings and advance promising candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Pancreatic Lipase Inhibitors Using In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unict.it [iris.unict.it]
- 4. Design, synthesis, in silico molecular modelling studies and biological evaluation of novel indole-thiazolidinedione hybrid analogues as potential pancreatic lipase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening for potential inhibitors of Mcl-1 conformations sampled by normal modes, molecular dynamics, and nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking analysis of MCL-1 inhibitors for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 3-(Pyrrolidin-1-yl)butan-1-ol as a Research Chemical: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research chemical 3-(Pyrrolidin-1-yl)butan-1-ol. Due to the absence of publicly available experimental data on this specific compound, its novelty is assessed by comparing its structural features to well-characterized research chemicals with similar pyrrolidine and amino alcohol motifs. This document summarizes the known biological activities of these alternatives, offering a predictive framework for the potential pharmacological profile of this compound.
Introduction to this compound
This compound is a known chemical compound with the CAS Number 158261-95-1. Structurally, it features a pyrrolidine ring, a common motif in many biologically active compounds, and a butanol backbone, classifying it as an amino alcohol. While the compound is commercially available, a comprehensive review of scientific literature and patent databases reveals a lack of studies on its biological activity. Its novelty as a "research chemical" therefore lies in its unexplored pharmacological potential.
The pyrrolidine ring is a core structure in numerous pharmacologically active molecules, including stimulants, nootropics, and other psychoactive substances. The amino alcohol functional group is also prevalent in many biologically active compounds. The combination of these two features in this compound suggests a potential for interaction with biological targets, particularly monoamine transporters, which are common targets for stimulant research chemicals.
Comparative Analysis with Structurally Related Research Chemicals
To infer the potential activity of this compound, this guide compares it with established research chemicals that share its core structural elements. The primary comparators are from the pyrovalerone and methylphenidate classes of compounds, which are well-known for their stimulant effects mediated by the inhibition of monoamine transporters.
Pyrovalerone and its analogs are a class of psychoactive stimulants characterized by a pyrrolidine ring and a cathinone backbone. They are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).
Table 1: In Vitro Monoamine Transporter Inhibition Data for Pyrovalerone Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| α-PVP | 12.8 ± 1.2[1] | 14.2 ± 1.2[1] | >10,000[1] | >781[2] |
| MPHP | 4.53[1] | - | - | - |
| Pyrovalerone | 52.0[3] | 28.3[3] | 1,070[3] | 20.6 |
| MDPV | 4.0 ± 0.6[1] | 25.9 ± 5.6[1] | 3305 ± 485[1] | 826 |
IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A higher DAT/SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.
3,4-Dichloromethylphenidate (3,4-CTMP) is a potent and long-acting stimulant that is a structural analog of methylphenidate. It acts as a dopamine-norepinephrine reuptake inhibitor.
Table 2: In Vitro Monoamine Transporter Binding Affinity for Methylphenidate and 3,4-CTMP
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Methylphenidate | ~100 | ~100 | ~100,000 |
| 3,4-CTMP | - | - | - |
Experimental Protocols
The following are generalized protocols for the key in vitro and in vivo assays used to characterize the comparator compounds. These methods would be applicable for assessing the biological activity of this compound.
This assay measures a compound's ability to block the reuptake of neurotransmitters by their respective transporters.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluence.[5]
-
Assay Procedure:
-
Cells are washed with buffer and then pre-incubated with various concentrations of the test compound or a reference inhibitor.
-
A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to initiate the uptake reaction.
-
After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.[6]
This assay determines the binding affinity of a compound to a specific transporter.
-
Membrane Preparation: Membranes are prepared from cells expressing the target transporter (hDAT, hNET, or hSERT).[7]
-
Assay Procedure:
-
The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the transporter) and various concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is measured.
-
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the transporter.[7]
This behavioral assay assesses the stimulant or depressant effects of a compound in animals, typically mice or rats.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.[8]
-
Procedure:
-
Animals are habituated to the testing environment.
-
On the test day, animals are administered the test compound or a vehicle control.
-
Immediately after administration, the animal is placed in the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.
-
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the control group to determine if the compound has stimulant (increased activity) or depressant (decreased activity) effects.[9][10]
This assay is used to evaluate the rewarding or aversive properties of a compound.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.[11]
-
Procedure:
-
Pre-conditioning: The animal is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving the test compound and to the other compartment after receiving a vehicle injection.
-
Post-conditioning (Test): The animal is allowed to freely explore both compartments again, and the time spent in each compartment is recorded.
-
-
Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase indicates that the compound has rewarding properties.[12][13][14]
Visualizations
Caption: Inhibition of the Dopamine Transporter (DAT) by a research chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Pyrrolidin-1-yl)butan-1-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 3-(Pyrrolidin-1-yl)butan-1-ol, a compound featuring both alcohol and tertiary amine functional groups. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. While this document provides a general framework, local regulations and facility protocols are the ultimate authority.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:
-
Safety glasses or goggles
-
A flame-retardant lab coat
-
Chemically resistant gloves (inspect for integrity before use)
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any vapors.[1][2]
Hazard Profile and Classification
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves.[1] Wash skin thoroughly after handling. |
| Serious Eye Damage | Causes serious eye damage.[1] | Wear eye protection/face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing vapor or mist.[1] Use only outdoors or in a well-ventilated area. |
| Drowsiness or Dizziness | May cause drowsiness or dizziness.[1] | If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
This data is based on the hazard profile of n-Butanol and should be used as a precautionary reference for this compound.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
-
Waste Segregation:
-
Proper waste segregation is crucial to prevent dangerous reactions.[4]
-
Designate a specific, compatible waste container for this compound.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. At a minimum, keep it separate from acids, bases, and oxidizers.[4] Given its amine functionality, it is a base and will react with acids. As an alcohol, it can react with strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with alcohols and amines. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a tightly fitting cap to prevent the escape of vapors.[1][2]
-
Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Flammable," "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
-
-
Waste Accumulation and Storage:
-
Disposal Request and Collection:
-
Once the waste container is full or is ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup.
-
This is typically managed through the EHS office or a designated chemical safety officer.[5]
-
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Cleanup:
-
For small spills, trained laboratory personnel wearing appropriate PPE may clean it up.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, or any spill that you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these systematic procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize the guidance of your local EHS department as the definitive source for waste management protocols.
References
Essential Safety and Handling Guidance for 3-(Pyrrolidin-1-yl)butan-1-ol
A specific Safety Data Sheet (SDS) for 3-(Pyrrolidin-1-yl)butan-1-ol is not publicly available at this time. The following guidance is based on the safety information for structurally related compounds, such as 3-(pyrrolidin-3-yl)propan-1-ol, and general chemical safety principles. This information should be used as a preliminary guide only, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a cautious approach is necessary. The personal protective equipment recommendations are derived from hazard classifications of similar molecules, which are known to cause skin, eye, and respiratory irritation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that may cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact which may lead to irritation, redness, or blistering. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the risk of respiratory tract irritation from inhalation of vapors or aerosols. |
Operational and Disposal Plans
Safe laboratory practice dictates a clear plan for handling and disposal of chemicals to minimize risk to personnel and the environment.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated materials and containers should be treated as hazardous waste and disposed of by a licensed waste disposal company.
Logical Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this chemical from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


